Glucarate
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H8O8-2 |
|---|---|
Molecular Weight |
208.12 g/mol |
IUPAC Name |
(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate |
InChI |
InChI=1S/C6H10O8/c7-1(3(9)5(11)12)2(8)4(10)6(13)14/h1-4,7-10H,(H,11,12)(H,13,14)/p-2/t1-,2-,3-,4+/m0/s1 |
InChI Key |
DSLZVSRJTYRBFB-LLEIAEIESA-L |
SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Isomeric SMILES |
[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O |
Canonical SMILES |
C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O |
Origin of Product |
United States |
Foundational & Exploratory
The Core Mechanism of D-glucaro-1,4-lactone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucaro-1,4-lactone (B610645), the biologically active metabolite of D-glucaric acid and its salts, such as Calcium D-glucarate, is a potent inhibitor of the enzyme β-glucuronidase. This inhibitory action forms the cornerstone of its therapeutic potential, primarily by enhancing the process of glucuronidation, a critical Phase II detoxification pathway. By preventing the deconjugation of glucuronidated toxins, carcinogens, and hormones, D-glucaro-1,4-lactone promotes their excretion from the body. This guide provides a comprehensive overview of the mechanism of action of D-glucaro-1,4-lactone, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.
Introduction: The Glucuronidation Pathway and the Role of β-glucuronidase
The human body is constantly exposed to a variety of endogenous and exogenous compounds, including therapeutic drugs, environmental toxins, and steroid hormones. The liver plays a central role in detoxifying these substances through a series of enzymatic reactions categorized into Phase I and Phase II metabolism. Glucuronidation, a key Phase II conjugation reaction, involves the attachment of glucuronic acid to various substrates, rendering them more water-soluble and readily excretable via urine or bile.[1] This process is catalyzed by UDP-glucuronosyltransferases (UGTs).
However, the enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can reverse this detoxification process by hydrolyzing the glucuronide conjugates, releasing the original, often harmful, substances back into circulation.[2] Elevated β-glucuronidase activity has been associated with an increased risk of various cancers, particularly hormone-dependent ones like breast and prostate cancer.[3]
The Central Mechanism of Action: Inhibition of β-glucuronidase
D-glucaro-1,4-lactone is a potent, naturally occurring inhibitor of β-glucuronidase.[4] Its precursor, D-glucaric acid, is found in various fruits and vegetables, and is also produced in small amounts by mammals.[3] Commercially, it is often available as Calcium D-glucarate, which is converted to D-glucaric acid in the stomach's acidic environment. D-glucaric acid is then metabolized to the active inhibitor, D-glucaro-1,4-lactone.
By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated compounds in the enterohepatic circulation and other tissues. This leads to a net increase in the excretion of toxins, carcinogens, and steroid hormones, thereby reducing their systemic exposure and potential for harm.
Quantitative Data on β-glucuronidase Inhibition and Chemoprevention
In Vitro Inhibition of β-glucuronidase
The inhibitory potency of D-glucaro-1,4-lactone against β-glucuronidase has been quantified in various studies, with IC50 values reported in the micromolar range.
| Inhibitor | Enzyme Source | IC50 Value (µM) | Reference |
| D-glucaro-1,4-lactone | Not Specified | 3.6 | |
| D-glucaro-1,4-lactone | Not Specified | ~40 | |
| D-glucaric acid-1,4-lactone | Not Specified | 21 and 17 | [5] |
Note: D-saccharic acid 1,4-lactone is another name for D-glucaro-1,4-lactone.
In Vivo Chemopreventive Efficacy
Animal studies have demonstrated the significant chemopreventive effects of D-glucarates in various cancer models.
| Cancer Model | Animal Model | Treatment | Key Findings | Reference |
| Hepatocellular Carcinoma | Diethylnitrosamine (DEN)-induced in rats | D-glucaro-1,4-lactone (50 mg/kg, oral) | - Increased 20-week survival rate from 45% to 70% - Significantly lowered serum α-fetoprotein (AFP) levels (14.28 ± 2.89 ng/mL vs. 18.56 ± 4.65 ng/mL, p = 0.012) | [6] |
| Intestinal Carcinogenesis | Azoxymethane-induced in rats | Calcium D-glucarate (128 mmol/kg diet) | - Reduced intestinal adenocarcinoma incidence from 55% to 11.8% when given during initiation and promotion phases | [7] |
| Colon Carcinogenesis | Azoxymethane-induced in rats | Potassium hydrogen D-glucarate (140 mmol/kg diet) | - Reduced tumor incidence and multiplicity by ~60% in the post-initiation phase | [2] |
| Mammary Carcinogenesis | DMBA-induced in rats | Calcium D-glucarate (128 mmol/kg diet) | - Inhibited tumor incidence by 50% and tumor multiplicity by 50% | [8] |
| Mammary Carcinogenesis | DMBA-induced in rats | Calcium D-glucarate (32 mmol/kg diet) + N-(4-hydroxyphenyl)retinamide (0.75 mmol/kg) | - Synergistically inhibited tumor incidence and multiplicity by 50% | [4] |
Experimental Protocols
In Vitro β-glucuronidase Inhibition Assay
This protocol is a generalized procedure based on the principles of colorimetric enzyme activity assays.
Materials:
-
Purified β-glucuronidase (from E. coli or bovine liver)
-
p-nitrophenyl-β-D-glucuronide (pNPG) as substrate
-
Acetate buffer (0.1 M, pH 4.5)
-
D-glucaro-1,4-lactone
-
Sodium hydroxide (B78521) (NaOH, e.g., 0.2 M) as a stop solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of D-glucaro-1,4-lactone in a suitable solvent and create a series of dilutions.
-
In a 96-well plate, add 50 µL of acetate buffer to each well.
-
Add 10 µL of the different concentrations of D-glucaro-1,4-lactone solution to the test wells. Add 10 µL of solvent to the control wells.
-
Add 20 µL of β-glucuronidase solution to all wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 100 µL of NaOH solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of D-glucaro-1,4-lactone and determine the IC50 value.
Diethylnitrosamine (DEN)-Induced Hepatocarcinogenesis in Rats
This protocol outlines a common method for inducing liver cancer in rats to study chemopreventive agents.
Animals: Male Sprague-Dawley or Wistar rats (6-8 weeks old).
Materials:
-
Diethylnitrosamine (DEN)
-
D-glucaro-1,4-lactone
-
Vehicle for administration (e.g., corn oil, water)
-
Standard laboratory chow
Procedure:
-
Acclimatization: House the rats in a controlled environment for at least one week before the experiment.
-
Grouping: Randomly assign rats to different groups (e.g., vehicle control, DEN control, DEN + D-glucaro-1,4-lactone).
-
Initiation: Induce hepatocarcinogenesis with a single intraperitoneal injection of DEN (e.g., 200 mg/kg body weight) dissolved in saline.
-
Treatment: Two weeks after DEN injection, begin daily oral administration of D-glucaro-1,4-lactone (at the desired dose) or the vehicle for the duration of the study.
-
Monitoring: Monitor the animals' body weight, food and water consumption, and overall health status weekly.
-
Termination: At the end of the experimental period (e.g., 20 weeks), euthanize the animals.
-
Analysis:
-
Collect blood samples for the analysis of liver function markers (ALT, AST) and cancer biomarkers (AFP).
-
Excise the liver, weigh it, and count the number and measure the size of visible tumor nodules on the surface.
-
Fix liver tissue samples in formalin for histopathological examination to confirm the presence and grade of hepatocellular carcinoma.
-
Other Potential Mechanisms and Signaling Pathways
While β-glucuronidase inhibition is the primary mechanism of action, emerging evidence suggests that D-glucaro-1,4-lactone may exert its beneficial effects through other pathways as well.
-
Antioxidant Activity: D-glucaro-1,4-lactone has been shown to protect against oxidative and nitrative damage to plasma proteins in vitro.[9] This antioxidant effect may contribute to its cancer-preventive properties by mitigating cellular damage caused by reactive oxygen species.
-
Modulation of Apoptosis: There is evidence to suggest that D-glucaro-1,4-lactone can influence apoptosis. In a study on diabetic rats, it was found to prevent hyperglycemia-induced hepatic apoptosis by inhibiting both the extrinsic and intrinsic pathways. This suggests a potential role in regulating the expression of apoptosis-related proteins.
Further research is needed to fully elucidate the direct impact of D-glucaro-1,4-lactone on specific signaling pathways, such as NF-κB, which is a key regulator of inflammation and cell survival.
Conclusion and Future Directions
D-glucaro-1,4-lactone's primary mechanism of action, the inhibition of β-glucuronidase, is a well-supported and compelling rationale for its use in promoting detoxification and potentially preventing certain types of cancer. The quantitative in vitro and in vivo data provide strong evidence for its efficacy. The detailed experimental protocols provided herein serve as a guide for researchers aiming to further investigate its therapeutic potential.
Future research should focus on several key areas:
-
Clinical Trials: While preclinical data is promising, more robust human clinical trials are needed to establish the efficacy and optimal dosage of D-glucarate supplementation for cancer prevention and other health benefits.
-
Signaling Pathways: In-depth studies are required to elucidate the direct effects of D-glucaro-1,4-lactone on intracellular signaling pathways, which could reveal novel mechanisms of action.
-
Microbiome Interactions: Given that a significant source of β-glucuronidase is the gut microbiome, investigating how D-glucaro-1,4-lactone interacts with and modulates the gut microbiota could provide valuable insights into its overall physiological effects.
References
- 1. Tumor persistence and regression in skin carcinogenesis. An experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of azoxymethane-induced rat colon carcinogenesis by potassium hydrogen D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Putative metabolites derived from dietary combinations of calcium glucarate and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protective effects of D-glucaro 1,4-lactone against oxidative/nitrative modifications of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to D-Glucaric Acid in Fruits and Vegetables: From Natural Sources to Analytical Quantification
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of D-glucaric acid, a naturally occurring compound found in various fruits and vegetables with significant potential in drug development and human health. The document details its concentration in common dietary sources, comprehensive experimental protocols for its quantification, and the key signaling pathways through which it exerts its biological effects.
Introduction to D-Glucaric Acid
D-glucaric acid is a six-carbon dicarboxylic acid that is an end-product of the D-glucuronic acid pathway in mammals. It is also naturally present in a variety of plant-based foods. The primary biological significance of D-glucaric acid stems from its role as a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. This inhibition is crucial for the body's detoxification processes, as it prevents the deconjugation of glucuronidated toxins and hormones, thereby facilitating their excretion. This mechanism underlies much of the scientific interest in D-glucaric acid for applications in oncology and liver health.
Quantitative Analysis of D-Glucaric Acid in Fruits and Vegetables
The concentration of D-glucaric acid varies significantly among different plant species and even between cultivars of the same species. Cruciferous vegetables, citrus fruits, and apples are consistently reported as rich sources. The following tables summarize the quantitative data available in the scientific literature.
Table 1: D-Glucaric Acid Content in Various Fruits
| Fruit | D-Glucaric Acid Content (g/kg fresh weight) | Reference |
| Apples | ~3.5 | [1] |
| Oranges | Not specified, but noted as a high source | |
| Grapefruit | Not specified, but noted as a high source | |
| Grapes | ~0.1 | [1] |
| Cherries, Sweet | Detected |
Table 2: D-Glucaric Acid Content in Various Vegetables
| Vegetable | D-Glucaric Acid Content (g/kg fresh weight) | Reference |
| Broccoli | ~3.5 | [1] |
| Brussels Sprouts | ~3.0 | [1] |
| Cauliflower | ~1.5 | [1] |
| Mung Bean Sprouts | ~1.5 | [1] |
| Lettuce | ~0.1 | [1] |
| Mung Bean Seeds | Traces | [1] |
Experimental Protocols for Quantification
Accurate quantification of D-glucaric acid in complex matrices like fruits and vegetables requires robust analytical methods. This section provides detailed methodologies for three commonly employed techniques.
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from the work of Perez et al. (2008) for the analysis of D-glucaric acid in grapefruit.[2]
3.1.1 Sample Preparation
-
Homogenize 10 g of the fruit or vegetable sample with 20 mL of distilled water.
-
Centrifuge the homogenate at 10,000 x g for 15 minutes at 4°C.
-
Filter the supernatant through a 0.45 µm membrane filter.
-
The filtrate is now ready for HPLC analysis.
3.1.2 Chromatographic Conditions
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with 0.01 M sulfuric acid in water.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
Quantification: Based on a standard curve prepared with a certified D-glucaric acid standard.
Enzymatic Method (β-Glucuronidase Inhibition Assay)
This method, described by Walaszek et al. (1996), is based on the principle that D-glucaro-1,4-lactone, formed from D-glucaric acid, inhibits the activity of β-glucuronidase.[1]
3.2.1 Sample Preparation and Lactonization
-
Homogenize 1 g of the plant material in 10 mL of boiling water.
-
Continue boiling for 30 minutes to extract D-glucaric acid and facilitate its conversion to D-glucaro-1,4-lactone.
-
Cool the extract and centrifuge at 5,000 x g for 10 minutes.
-
The supernatant is used for the enzyme inhibition assay.
3.2.2 Assay Protocol
-
Prepare a reaction mixture containing 0.1 M acetate (B1210297) buffer (pH 4.5), 1 mM p-nitrophenyl-β-D-glucuronide (substrate), and the sample extract.
-
Initiate the reaction by adding a standardized amount of β-glucuronidase from a commercial source (e.g., bovine liver).
-
Incubate the reaction at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 0.2 M glycine (B1666218) buffer (pH 10.4).
-
Measure the absorbance of the released p-nitrophenol at 405 nm.
-
The percentage of inhibition is calculated by comparing the absorbance of the sample reaction to a control reaction without the inhibitor.
-
The concentration of D-glucaric acid is determined from a standard curve of known D-glucaro-1,4-lactone concentrations.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol is a general guideline for the analysis of organic acids in plant matrices and requires a derivatization step to make the non-volatile D-glucaric acid amenable to GC analysis.
3.3.1 Sample Extraction and Derivatization
-
Extract the organic acids from the homogenized plant material using a suitable solvent such as 80% ethanol.
-
Dry the extract completely under a stream of nitrogen.
-
To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (B92270) and incubate at 30°C for 90 minutes to protect the carbonyl groups.
-
Add 100 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to silylate the hydroxyl and carboxyl groups.
-
The derivatized sample is ready for GC-MS analysis.
3.3.2 GC-MS Conditions
-
GC Column: A non-polar column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at a rate of 5°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 50-600.
-
Identification and Quantification: Based on the retention time and mass spectrum of a derivatized D-glucaric acid standard.
Signaling Pathways and Biological Activity
The primary mechanism of action of D-glucaric acid is through its conversion to D-glucaro-1,4-lactone, a potent inhibitor of β-glucuronidase. This inhibition has significant implications for detoxification and has been a focus of cancer research.
Inhibition of β-Glucuronidase and Enhanced Detoxification
Glucuronidation is a major Phase II detoxification pathway where toxins, carcinogens, and steroid hormones are conjugated with glucuronic acid to form water-soluble glucuronides that can be readily excreted. However, β-glucuronidase, present in various tissues and produced by gut microflora, can hydrolyze these conjugates, releasing the harmful substances back into circulation. D-glucaro-1,4-lactone inhibits this enzymatic activity, thereby promoting the elimination of these compounds.
Caption: D-Glucaric acid's role in detoxification.
Experimental Workflow for Assessing D-Glucaric Acid Activity
A typical workflow to investigate the biological effects of D-glucaric acid from a plant source would involve extraction, quantification, and in vitro or in vivo assays.
Caption: A typical experimental workflow.
Conclusion
D-glucaric acid is a promising natural compound with well-documented roles in detoxification pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the fields of nutrition, pharmacology, and drug development. Further research is warranted to explore the full therapeutic potential of D-glucaric acid and to optimize its extraction and delivery for clinical applications.
References
The Biosynthesis of Glucaric Acid in Mammals: A Technical Guide for Researchers
An in-depth exploration of the metabolic pathways, regulatory mechanisms, and experimental methodologies central to the study of endogenous glucaric acid production.
Introduction
D-glucaric acid, a naturally occurring dicarboxylic acid, is an end-product of the glucuronic acid pathway in mammals.[1][2] Its role as a potent inhibitor of β-glucuronidase has garnered significant interest within the scientific and drug development communities.[1][2] By inhibiting this enzyme, glucaric acid and its lactone form, D-glucaro-1,4-lactone, can modulate the enterohepatic circulation of various substances, including drugs and endogenous compounds, and have been investigated for their potential in cancer prevention and detoxification.[1][2] This technical guide provides a comprehensive overview of the core biosynthetic pathway of glucaric acid in mammals, detailed experimental protocols for its study, and a summary of key quantitative data to serve as a resource for researchers, scientists, and drug development professionals.
Core Biosynthetic Pathway
The primary route for glucaric acid synthesis in mammals is the glucuronic acid pathway, an alternative oxidative pathway for glucose metabolism.[3] This pathway does not lead to the production of ATP but is crucial for the generation of UDP-glucuronic acid, a key intermediate for detoxification and the synthesis of glycosaminoglycans.[4]
The biosynthesis of glucaric acid from glucose can be summarized in the following key steps:
-
Glucose to UDP-Glucose: Glucose is first phosphorylated to glucose-6-phosphate, which is then converted to glucose-1-phosphate. Subsequently, UDP-glucose pyrophosphorylase catalyzes the reaction of glucose-1-phosphate with UTP to form UDP-glucose.
-
Oxidation of UDP-Glucose: The enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent two-fold oxidation of UDP-glucose to produce UDP-glucuronic acid .[5] This is a critical regulatory step in the pathway.
-
Formation of D-Glucuronic Acid: UDP-glucuronic acid can then be hydrolyzed to D-glucuronic acid.
-
Conversion to D-Glucaric Acid: The final steps leading to glucaric acid are less definitively characterized in mammals. One proposed route involves the conversion of D-glucuronic acid to D-glucurono-γ-lactone. Subsequently, the enzyme glucuronolactone reductase is thought to be involved in the conversion of D-glucuronolactone.[6] Another proposed mechanism suggests a free-radical mediated conversion of D-glucuronic acid to D-glucaric acid, potentially involving the cytochrome P450 system.[7]
An alternative, albeit less prominent, pathway in mammals involves the conversion of myo-inositol. Myo-inositol oxygenase (MIOX) , an enzyme primarily found in the kidneys, catalyzes the oxidation of myo-inositol to D-glucuronic acid, which can then enter the terminal steps of the glucaric acid synthesis pathway.[8]
Quantitative Data
The following tables summarize key quantitative data related to the biosynthesis of glucaric acid in mammals, providing a valuable reference for experimental design and data interpretation.
Table 1: Concentrations of Glucaric Acid and Precursors in Mammalian Tissues and Fluids
| Compound | Tissue/Fluid | Species | Concentration | Reference(s) |
| D-Glucaric Acid | Urine | Human | 22.1 ± 7.3 µmol/day (healthy controls) | [9] |
| Urine | Human | 22.3 ± 7.2 µmol/day (chronic renal insufficiency) | [9] | |
| Urine | Human | 107 ± 43.5 µmol/day (after phenobarbital (B1680315) treatment) | [9] | |
| UDP-Glucuronic Acid | Liver | Human | 279 µmol/kg | [10] |
| Kidney | Human | 17.4 µmol/kg | [10] | |
| Intestinal Mucosa | Human | 19.3 µmol/kg | [10] | |
| Lung | Human | 17.2 µmol/kg | [10] | |
| myo-Inositol | Kidney | Rat | Reduced by 51% in hypertensive rats | [11] |
| Kidney | Rat | Reduced by 35% in diabetic rats | [12] |
Table 2: Kinetic Parameters of Key Enzymes in Glucaric Acid Biosynthesis
| Enzyme | Substrate | Km | kcat | Species | Reference(s) |
| myo-Inositol Oxygenase (MIOX) | myo-Inositol | 5.9 mM | 11 min⁻¹ | Pig | [13] |
| D-chiro-Inositol | 33.5 mM | - | Pig | [13] | |
| Glucuronolactone Reductase | D-Glucuronic Acid | 6 mM | - | Rat | [14] |
| D-Glucuronolactone | 9 mM | - | Rat | [14] | |
| D-Galacturonic Acid | 4 mM | - | Rat | [14] | |
| L-Iduronic Acid | 6 mM | - | Rat | [14] | |
| UDP-glucose dehydrogenase | UDP-glucose | - | - | Human | [3] |
| NAD+ | - | - | Human | [3] |
Regulatory Signaling Pathways
The biosynthesis of glucaric acid is tightly regulated at the level of gene expression, particularly of the key enzyme UDP-glucose dehydrogenase (UGDH). Two significant signaling pathways involved in this regulation are the Transforming Growth Factor-beta (TGF-β) and hypoxia-inducible factor (HIF) pathways.
TGF-β Signaling Pathway
TGF-β signaling is known to upregulate the expression of UGDH.[3] This signaling cascade is initiated by the binding of TGF-β ligand to its type II receptor, which then recruits and phosphorylates the type I receptor. The activated type I receptor phosphorylates receptor-regulated SMADs (R-SMADs), such as SMAD2 and SMAD3. These phosphorylated R-SMADs then form a complex with SMAD4, which translocates to the nucleus and acts as a transcription factor, often in conjunction with other co-factors, to regulate the expression of target genes, including UGDH.[15] The transcription factor Sp1 has been identified as a crucial mediator in the TGF-β-induced upregulation of UGDH expression.[3]
Hypoxia Signaling Pathway
In contrast to TGF-β, hypoxia (low oxygen conditions) has been shown to down-regulate the expression of UGDH.[3] The cellular response to hypoxia is primarily mediated by hypoxia-inducible factors (HIFs). Under normoxic conditions, the alpha subunit of HIF (HIF-α) is hydroxylated by prolyl hydroxylases (PHDs), leading to its ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, PHD activity is inhibited, allowing HIF-α to stabilize, translocate to the nucleus, and dimerize with HIF-β (also known as ARNT). This HIF-1 complex then binds to hypoxia-response elements (HREs) in the promoters of target genes. The downregulation of UGDH under hypoxia is thought to be mediated by a decreased binding of the transcription factor Sp1 to the UGDH promoter.[3]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of glucaric acid biosynthesis in mammals.
Protocol 1: Extraction and Quantification of D-Glucaric Acid from Rat Liver
This protocol is adapted from methodologies for the extraction of small molecules from liver tissue and quantification by HPLC.[16][17]
Materials:
-
Rat liver tissue
-
Methanol (MeOH)
-
Acetonitrile (ACN)
-
Deionized water
-
Homogenizer
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC system with a suitable column (e.g., Aminex HPX-87H) and UV detector
-
D-Glucaric acid standard
-
Boric acid affinity gel (optional, for sample cleanup)[18]
Procedure:
-
Tissue Homogenization:
-
Excise the rat liver, wash with ice-cold saline, and blot dry.
-
Weigh a portion of the liver tissue (e.g., 100 mg).
-
Add the tissue to a homogenizer tube with a 1:1 (v/v) mixture of ice-cold MeOH and ACN (e.g., 1 mL).
-
Homogenize the tissue thoroughly on ice.
-
-
Extraction:
-
Transfer the homogenate to a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.
-
-
Sample Preparation for HPLC:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
(Optional) For cleaner samples, the supernatant can be further purified using a boric acid affinity gel to specifically bind and elute glucaric acid.[18]
-
-
HPLC Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use an isocratic mobile phase, such as 5 mM sulfuric acid in water.
-
Set the column temperature (e.g., 55°C) and flow rate (e.g., 0.6 mL/min).
-
Detect glucaric acid using a UV detector at 210 nm.
-
Quantify the glucaric acid concentration by comparing the peak area to a standard curve generated with known concentrations of D-glucaric acid.
-
Protocol 2: UDP-Glucose Dehydrogenase (UGDH) Activity Assay
This spectrophotometric assay measures the activity of UGDH by monitoring the production of NADH.
Materials:
-
Purified UGDH enzyme or cell/tissue lysate
-
Assay buffer (e.g., 100 mM Glycine, pH 9.0)
-
UDP-glucose solution
-
NAD+ solution
-
Spectrophotometer capable of reading at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
In a cuvette, prepare a reaction mixture containing the assay buffer, a saturating concentration of UDP-glucose (e.g., 2 mM), and NAD+ (e.g., 2.5 mM).
-
Pre-incubate the mixture at the desired temperature (e.g., 25°C or 37°C).
-
-
Enzyme Addition and Measurement:
-
Initiate the reaction by adding a known amount of the enzyme preparation (purified enzyme or lysate) to the cuvette.
-
Immediately start monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADH (ε = 6220 M⁻¹cm⁻¹).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.
-
Protocol 3: Luciferase Reporter Assay for UGDH Promoter Activity
This assay is used to study the transcriptional regulation of the UGDH gene.[7][19][20]
Materials:
-
Mammalian cell line of interest (e.g., HepG2)
-
Luciferase reporter plasmid containing the UGDH promoter upstream of the luciferase gene
-
Control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Cell culture reagents
-
Dual-luciferase assay kit
-
Luminometer
Procedure:
-
Cell Culture and Transfection:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Co-transfect the cells with the UGDH promoter-luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
-
Treatment and Incubation:
-
After transfection, treat the cells with the desired compounds (e.g., TGF-β, hypoxia-mimetic agents) or vehicle control.
-
Incubate the cells for an appropriate period (e.g., 24-48 hours) to allow for changes in gene expression.
-
-
Cell Lysis and Luciferase Assay:
-
Lyse the cells according to the dual-luciferase assay kit protocol.
-
Measure the firefly luciferase activity (from the UGDH promoter) and the Renilla luciferase activity (from the control plasmid) sequentially in a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number.
-
Compare the normalized luciferase activity between treated and control groups to determine the effect of the treatment on UGDH promoter activity.
-
Conclusion
The biosynthesis of glucaric acid in mammals, primarily through the glucuronic acid pathway, represents a critical metabolic route with implications for detoxification and cellular homeostasis. Understanding the enzymes, regulatory networks, and quantitative aspects of this pathway is essential for harnessing its therapeutic potential. This technical guide provides a foundational resource for researchers, offering detailed insights into the core biology and practical methodologies for the investigation of mammalian glucaric acid biosynthesis. Further research into the nuanced regulatory mechanisms and the development of more precise analytical techniques will continue to advance our understanding and application of this important endogenous compound.
References
- 1. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Glucaric Acid | Rupa Health [rupahealth.com]
- 5. Metabolism of d-glucuronolactone in mammalian systems. 3. Further studies of d-glucuronolactone dehydrogenase of rat liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GLUCURONOLACTONE - Ataman Kimya [atamanchemicals.com]
- 7. Biosynthesis of D-glucaric acid in mammals: a free-radical mechanism? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Urinary excretion of D-glucaric acid, an indicator of drug metabolizing enzyme activity, in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGFβ signaling pathways in human health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hypoxia Signaling | Cell Signaling Technology [cellsignal.com]
- 13. Hypoxia-Inducible Factor (HIF)-1 Regulatory Pathway and its Potential for Therapeutic Intervention in Malignancy and Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] Metabolism of d-glucuronolactone in mammalian systems. Identification of d-glucaric acid as a normal constituent of urine. | Semantic Scholar [semanticscholar.org]
- 15. Studies on the glucaric acid pathway in the metabolism of D-glucuronic acid in mammals. IV. Fluorometric method for the determination of D-glucaric acid in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Metabolism of D-glucuronolactone in mammalian systems. Inhibitory properties of the products of D-glucuronolactone-dehydrogenase action - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Calcium D-Glucarate in Phase II Detoxification: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phase II detoxification is a critical metabolic process for neutralizing and eliminating a wide array of endogenous and exogenous compounds, including pharmaceuticals, carcinogens, and steroid hormones. A key pathway within Phase II is glucuronidation, where the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to substrates, rendering them more water-soluble and readily excretable. However, the enzyme β-glucuronidase, present in various tissues and produced by gut microflora, can reverse this process through deconjugation, potentially leading to the reabsorption of harmful substances. Calcium D-glucarate, a natural compound found in fruits and vegetables, serves as a precursor to D-glucaro-1,4-lactone (B610645), a potent inhibitor of β-glucuronidase. By inhibiting this enzyme, calcium D-glucarate enhances the net efficiency of glucuronidation, thereby promoting the detoxification and elimination of toxic and carcinogenic compounds. This technical guide provides a comprehensive overview of the mechanism of action of calcium D-glucarate, summarizes key quantitative data from preclinical and clinical studies, and details relevant experimental protocols for its investigation.
Introduction to Glucuronidation and the Role of β-Glucuronidase
Phase II detoxification pathways are essential for rendering lipophilic compounds hydrophilic, facilitating their excretion from the body. Glucuronidation is one of the most important of these pathways, responsible for the metabolism of a vast number of drugs, environmental toxins, and endogenous substances like bilirubin (B190676) and steroid hormones.[1] The process is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to a substrate.[2]
The resulting glucuronide conjugates are typically inactive and more water-soluble, allowing for their elimination via urine or bile.[2] However, the activity of the lysosomal and bacterial enzyme β-glucuronidase can counteract this detoxification process.[3][4] β-glucuronidase hydrolyzes the glucuronide bond, releasing the original substance back into circulation, a process known as deconjugation.[4] Elevated β-glucuronidase activity has been associated with an increased risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer, due to the reactivation and reabsorption of carcinogens and estrogens.[5][6]
Mechanism of Action of Calcium D-Glucarate
Calcium D-glucarate is the calcium salt of D-glucaric acid, a substance produced naturally in small amounts by humans and found in various fruits and vegetables.[7] Upon oral administration, calcium D-glucarate is hydrolyzed in the acidic environment of the stomach to D-glucaric acid.[8] In the gastrointestinal tract, D-glucaric acid is further metabolized to D-glucaro-1,4-lactone, the primary active inhibitor of β-glucuronidase.[8][9]
By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated toxins and hormones, thereby increasing their excretion and reducing their systemic exposure.[8][10] This enhancement of the net glucuronidation process is the primary mechanism through which calcium D-glucarate exerts its detoxifying and potential chemopreventive effects.[10] Animal studies have shown that oral administration of calcium D-glucarate leads to a significant decrease in β-glucuronidase activity in various tissues, including the liver, lungs, intestines, and serum.[3]
Quantitative Data Summary
Numerous preclinical and clinical studies have investigated the effects of calcium D-glucarate on β-glucuronidase activity and its implications for detoxification and disease prevention. The following tables summarize key quantitative findings from this research.
Table 1: Inhibition of β-Glucuronidase Activity by Calcium D-Glucarate in Rats
| Tissue | Single Dose (4.5 mmol/kg) % Inhibition | Chronic Administration (4% in diet) % Inhibition |
| Serum | 57% | - |
| Liver Microsomes | 44% | Decreased |
| Lung Microsomes | 37% | - |
| Intestinal Microsomes | 39% | Decreased |
| Proximal Intestine (Bacterial Flora) | - | 70% |
| Distal Intestine (Bacterial Flora) | - | 54% |
| Data sourced from Dwivedi C, et al. Biochem Med Metab Biol. 1990.[3] |
Table 2: Effect of Calcium D-Glucarate on Hormone Levels and Tumor Incidence
| Parameter | Animal Model | Treatment | Outcome |
| Serum Estrogen Levels | Rats | Large oral doses of Calcium D-glucarate | 23% reduction[9] |
| Mammary Tumor Incidence | Rats (DMBA-induced) | Calcium D-glucarate | Up to 70% inhibition |
| Intestinal Adenocarcinoma Incidence | Rats (Azoxymethane-induced) | 128 mmol/kg Calcium D-glucarate in diet | 11.8% (vs. 55% in controls)[3] |
| Oral Carcinogenesis | Hamsters (DMBA-induced) | 2% Calcium D-glucarate in diet | Reduced number of dysplastic lesions and carcinomas[11] |
Table 3: Human Clinical Trial Data
| Study Design | Participants | Intervention | Key Findings |
| Six-week escalating dose trial | Healthy volunteers | 1.5 g to 9 g of Calcium D-glucarate per day | Significant increase in serum D-glucaric acid. Significant decrease in serum β-glucuronidase with increasing dosage.[12] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of calcium D-glucarate and its effects on phase II detoxification.
In Vitro Assay for β-Glucuronidase Activity (Spectrophotometric)
This protocol is adapted from a continuous spectrophotometric assay for β-glucuronidase.[1][13]
Materials:
-
p-Nitrophenyl-β-D-glucuronide (PNPG) substrate
-
β-Glucuronidase enzyme (from E. coli or other sources)
-
50 mM Sodium Phosphate (B84403) buffer (pH 7.0) containing 10 mM β-mercaptoethanol
-
Spectrophotometer capable of reading at 405 nm
Procedure:
-
Prepare a stock solution of PNPG in the sodium phosphate buffer.
-
Dilute the β-glucuronidase enzyme to the desired concentration in the same buffer.
-
In a cuvette, mix the PNPG solution with the sodium phosphate buffer.
-
Initiate the reaction by adding the diluted β-glucuronidase enzyme to the cuvette.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 405 nm over time at a constant temperature (e.g., 37°C). The rate of increase in absorbance is proportional to the enzyme activity.
-
To test the inhibitory effect of D-glucaro-1,4-lactone, pre-incubate the enzyme with various concentrations of the inhibitor before adding the substrate.
In Vitro Glucuronidation Assay Using Human Liver Microsomes
This protocol is a generalized method based on common practices for in vitro drug metabolism studies.[8][14][15]
Materials:
-
Pooled human liver microsomes (HLMs)
-
Substrate to be tested (e.g., a xenobiotic or hormone)
-
UDP-glucuronic acid (UDPGA)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Alamethicin (B1591596) (to permeabilize microsomal vesicles)
-
Ice-cold acetonitrile (B52724)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube on ice, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, alamethicin, and HLMs.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow alamethicin to form pores in the microsomal membrane.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the substrate and UDPGA.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile to precipitate the microsomal proteins.
-
Sample Preparation: Centrifuge the terminated reaction mixture at high speed to pellet the precipitated proteins.
-
Analysis: Collect the supernatant and analyze the formation of the glucuronide conjugate using a validated LC-MS/MS method.
In Vivo Assessment of Glucuronidation Enhancement in a Rat Model
This protocol provides a framework for an in vivo study to evaluate the effect of calcium D-glucarate on the detoxification of a model xenobiotic.
Animal Model:
-
Male Sprague-Dawley rats are a suitable model. The choice of species should be justified based on similarities in metabolic pathways to humans.[1][8]
Experimental Design:
-
Acclimatization: Acclimate rats to the housing conditions for at least one week.
-
Grouping: Divide the rats into at least two groups: a control group receiving vehicle and a treatment group receiving calcium D-glucarate.
-
Dosing: Administer calcium D-glucarate orally (e.g., by gavage) to the treatment group for a specified period (e.g., 7-14 days) to allow for induction of metabolic changes. The control group receives the vehicle.
-
Xenobiotic Challenge: On the final day of treatment, administer a single dose of a model xenobiotic known to be primarily metabolized by glucuronidation to all animals.
-
Sample Collection:
-
Urine and Feces: House the rats in metabolic cages to allow for the collection of urine and feces at timed intervals (e.g., 0-8h, 8-24h, 24-48h) post-xenobiotic administration.
-
Blood: Collect blood samples via a cannulated vessel or tail vein at various time points to determine the pharmacokinetic profile of the parent xenobiotic and its glucuronide metabolite.
-
Tissues: At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, intestine, kidney) for analysis of β-glucuronidase activity and tissue concentrations of the xenobiotic and its metabolites.
-
-
Sample Analysis:
-
Quantify the parent xenobiotic and its glucuronide conjugate in urine, feces, plasma, and tissue homogenates using a validated analytical method such as LC-MS/MS.
-
Measure β-glucuronidase activity in tissue homogenates using the spectrophotometric assay described above.
-
-
Data Analysis: Compare the pharmacokinetic parameters of the xenobiotic and its glucuronide, the total amount of glucuronide excreted, and the tissue β-glucuronidase activity between the control and calcium D-glucarate-treated groups.
Conclusion
Calcium D-glucarate enhances phase II detoxification by providing its active metabolite, D-glucaro-1,4-lactone, which effectively inhibits β-glucuronidase. This inhibition prevents the deconjugation of glucuronidated compounds, leading to their increased excretion and a reduction in the body's exposure to potentially harmful substances. The quantitative data from both animal and human studies support the efficacy of calcium D-glucarate in modulating β-glucuronidase activity and promoting detoxification. The experimental protocols provided in this guide offer a framework for researchers and drug development professionals to further investigate the therapeutic potential of calcium D-glucarate in various contexts, including chemoprevention and the modulation of drug metabolism. Further research, particularly well-controlled clinical trials, is warranted to fully elucidate the clinical applications of this promising natural compound.
References
- 1. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal Models for Studying Protein-Bound Uremic Toxin Removal—A Systematic Review | MDPI [mdpi.com]
- 3. Effect of calcium glucarate on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Chemical Isotope Labeling and Dual-Filtering Strategy for Comprehensive Profiling of Urinary Glucuronide Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Justification for species selection for pharmaceutical toxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploration of Xenobiotic Metabolism within Cell Lines Used for Tox21 Chemical Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [PDF] Justification for species selection for pharmaceutical toxicity studies | Semantic Scholar [semanticscholar.org]
- 13. douglaslabs.com [douglaslabs.com]
- 14. Metabolomics Workbench : NIH Data Repository [metabolomicsworkbench.org]
- 15. High-Throughput Production of Diverse Xenobiotic Metabolites with Cytochrome P450–Transduced Huh7 Hepatoma Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Beta-Glucuronidase Inhibition by D-Glucarate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucuronidase (β-glucuronidase) is a lysosomal enzyme crucial in the hydrolysis of glucuronide conjugates, a key process in drug metabolism, detoxification, and the enterohepatic circulation of various compounds.[1] However, the overactivity of this enzyme, particularly by the gut microbiota, has been implicated in pathological conditions, including the reactivation of toxic drug metabolites and the promotion of certain cancers.[2] This has led to a growing interest in the development of β-glucuronidase inhibitors as therapeutic agents.[3] Among the most promising inhibitors are derivatives of D-glucaric acid, a naturally occurring compound found in mammals and various fruits and vegetables.[4][5] This technical guide provides a comprehensive overview of the inhibition of β-glucuronidase by D-glucarate derivatives, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Mechanism of Action
D-glucaric acid itself is not the direct inhibitor of β-glucuronidase. In the body, D-glucaric acid is converted to D-glucaro-1,4-lactone, which is a potent inhibitor of the enzyme.[4][5] This lactone acts as a competitive inhibitor, binding to the active site of β-glucuronidase and preventing the hydrolysis of glucuronide substrates.[6] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the release of potentially harmful aglycones from their glucuronide conjugates, thereby promoting their excretion and reducing their toxic effects.[4]
Quantitative Inhibition Data
The inhibitory potential of D-glucarate derivatives and other compounds against β-glucuronidase is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). The following table summarizes key quantitative data for various β-glucuronidase inhibitors.
| Inhibitor/Derivative | Enzyme Source | Substrate | IC50 (µM) | Ki (µM) | Reference |
| D-Saccharic acid 1,4-lactone | E. coli | p-Nitrophenyl-β-D-glucuronide | 45.75 ± 2.16 | - | [7] |
| D-Glucaro-1,4-lactone | Human | 4-Methylumbelliferyl-β-D-glucuronide | 45 | - | [8] |
| D-Glucaro-1,4-lactone | E. coli | - | - | 19 | |
| 7,8-dihydroxy-4-methyl-2H-chromen-2-one | E. coli | - | 52.39 ± 1.85 | - | |
| 3-chloro-6-hexyl-7-hydroxy-4-methyl-2H-chromen-2-one | E. coli | - | 60.50 ± 0.87 | - | [7] |
| Morin | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 0.97 | [9] |
| Sanggenon C | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 2.71 | [9] |
| Kuwanon G | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 3.74 | [9] |
| Sanggenol A | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 3.35 | [9] |
| Kuwanon C | E. coli | 4-Nitrophenyl β-D-glucuronide | ≤ 5 | 4.03 | [9] |
Experimental Protocols: β-Glucuronidase Inhibition Assay
The following are detailed methodologies for assessing the inhibitory activity of compounds against β-glucuronidase using two common substrates: phenolphthalein (B1677637) glucuronide (colorimetric) and 4-methylumbelliferyl-β-D-glucuronide (fluorometric).
Colorimetric Assay using Phenolphthalein Glucuronide
This assay is based on the "Fishman" unit of activity, where one unit liberates 1.0 µg of phenolphthalein from phenolphthalein glucuronide per hour at a specific pH and temperature.
Materials:
-
Enzyme: β-Glucuronidase from E. coli or other sources.
-
Substrate: Phenolphthalein glucuronide (PheP-Gluc).
-
Buffer: 75 mM Potassium Phosphate Buffer, pH 6.8 at 37°C, containing 1.0% (w/v) bovine serum albumin.
-
Stop Solution: 200 mM Glycine Buffer, pH 10.4.
-
Inhibitor: D-glucarate derivative or other test compounds.
-
Standard: Phenolphthalein standard solution (0.05% w/v).
-
Instrumentation: Spectrophotometer capable of reading absorbance at 540 nm.
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and solutions as described in the materials section.
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
-
Assay Setup:
-
In a microcentrifuge tube or a 96-well plate, pipette the following reagents in order:
-
Potassium Phosphate Buffer
-
Inhibitor solution (or solvent for control)
-
β-Glucuronidase enzyme solution
-
-
Pre-incubate the mixture at 37°C for a specified time (e.g., 15 minutes).
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the Phenolphthalein Glucuronide Substrate Solution.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Glycine Buffer Solution.
-
Measure the absorbance of the liberated phenolphthalein at 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of phenolphthalein to determine the amount of product formed in the enzymatic reaction.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fluorometric Assay using 4-Methylumbelliferyl-β-D-glucuronide (MUG)
This high-throughput assay measures the fluorescence of 4-methylumbelliferone (B1674119) (4-MU) produced upon the hydrolysis of MUG by β-glucuronidase.[1]
Materials:
-
Enzyme: β-Glucuronidase.
-
Substrate: 4-Methylumbelliferyl-β-D-glucuronide (MUG).[1]
-
Buffer: 50 mM HEPES, pH 7.4, containing 0.01% Triton X-100.[1]
-
Stop Solution: 1 M Na2CO3 solution.[1]
-
Inhibitor: D-glucarate derivative or other test compounds.
-
Standard: 4-Methylumbelliferone (4-MU) standard solution.
-
Instrumentation: Fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.
Procedure:
-
Reagent Preparation:
-
Prepare all buffers and solutions as described.
-
Prepare serial dilutions of the inhibitor from a stock solution.
-
-
Assay Setup (384-well plate format):
-
Enzymatic Reaction:
-
Initiate the reaction by adding 20 µL of the MUG substrate solution.[1]
-
Incubate the plate at 37°C for a defined time.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding the Na2CO3 solution.[1]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Standard Curve:
-
Generate a standard curve with known concentrations of 4-MU to quantify the amount of product formed.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC50 value from the dose-response curve.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key pathways and workflows related to β-glucuronidase activity and its inhibition.
Caption: Enterohepatic circulation of a drug and its reactivation by bacterial β-glucuronidase.
Caption: Competitive inhibition of β-glucuronidase by D-glucaro-1,4-lactone.
Caption: General workflow for a β-glucuronidase inhibition assay.
Conclusion
D-glucarate and its derivatives, particularly D-glucaro-1,4-lactone, represent a promising class of β-glucuronidase inhibitors with significant therapeutic potential. Their ability to mitigate drug-induced toxicities and potentially inhibit carcinogenesis underscores their importance in drug development.[1][4] The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working to further explore and harness the therapeutic benefits of β-glucuronidase inhibition. The continued investigation into the structure-activity relationships of novel D-glucarate derivatives will be crucial in developing more potent and selective inhibitors for clinical applications.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
- 5. youtube.com [youtube.com]
- 6. Synthesis of S- or N-glycomimetics of d-galactono-1,4-lactone: inhibitors of a β-galactofuranosidase - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Khan Academy [khanacademy.org]
- 9. Convenient large-scale synthesis of D-glucaro-1,4:6,3-dilactone - PubMed [pubmed.ncbi.nlm.nih.gov]
Pharmacokinetics and Bioavailability of Oral Calcium D-Glucarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcium D-glucarate, the calcium salt of D-glucaric acid, is a natural substance found in various fruits and vegetables. It has garnered significant interest for its potential role in detoxification and cancer prevention. Upon oral administration, calcium D-glucarate is metabolized to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. This inhibition enhances the process of glucuronidation, a key Phase II detoxification pathway in the liver, facilitating the elimination of toxins, carcinogens, and excess steroid hormones. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of oral calcium D-glucarate, with a focus on its absorption, distribution, metabolism, and excretion (ADME). The guide also details relevant experimental protocols for its study and presents available data in a structured format.
Introduction
Calcium D-glucarate is a substance produced naturally in small amounts by mammals, including humans, and is also found in many fruits and vegetables, with high concentrations in oranges, apples, grapefruit, and cruciferous vegetables.[1][2] Oral supplementation with calcium D-glucarate has been shown to inhibit β-glucuronidase, an enzyme produced by colonic microflora and involved in Phase II liver detoxification.[1] Elevated β-glucuronidase activity is associated with an increased risk for various cancers, particularly hormone-dependent cancers such as those of the breast, prostate, and colon.[1][2] This guide synthesizes the available scientific literature on the pharmacokinetic profile of oral calcium D-glucarate to aid researchers and drug development professionals in their understanding and potential application of this compound.
Pharmacokinetics
The pharmacokinetic profile of calcium D-glucarate is characterized by its conversion to the active metabolite, D-glucaro-1,4-lactone, which is responsible for its biological activity.
Absorption
Upon oral ingestion, calcium D-glucarate is exposed to the acidic environment of the stomach, where it is metabolized to form D-glucaric acid.[1][3] D-glucaric acid is then further metabolized in the gastrointestinal tract.[1] Animal models suggest that D-glucaric acid and its metabolites, including D-glucaro-1,4-lactone, are absorbed in the intestine.[4]
Distribution
Following absorption, D-glucaric acid and its lactone derivatives are transported via the blood to various internal organs.[1][3] Both D-glucaric acid and D-glucaro-1,4-lactone are also produced endogenously in the body.[4] The specific tissue distribution of these compounds after oral supplementation with calcium D-glucarate has not been extensively evaluated in humans.[4]
Metabolism
The primary metabolism of calcium D-glucarate occurs in the gastrointestinal tract. In the stomach's acidic environment, it is converted to D-glucaric acid. This is followed by further metabolism into an equilibrium of three compounds: approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone.[1] D-glucaro-1,4-lactone is considered the most pharmacologically active of these metabolites due to its potent inhibition of β-glucuronidase.[1] The administration of calcium D-glucarate results in a longer inhibition of β-glucuronidase (five hours) compared to the administration of D-glucaro-1,4-lactone itself (one hour), suggesting that calcium D-glucarate acts as a slow-release precursor.[1][5]
Signaling Pathway: Metabolism of Calcium D-Glucarate
Caption: Metabolic conversion of oral Calcium D-Glucarate to its active inhibitor.
Excretion
The metabolites of calcium D-glucarate are primarily excreted in the urine and to a lesser extent, in bile.[1][3][4]
Bioavailability and Human Clinical Data
Human Dose-Escalation Study
A six-week, dose-ranging Phase I clinical study was conducted on healthy individuals receiving escalating doses of calcium D-glucarate, from 1.5 g to 9.0 g per day. The study found that all dose groups experienced a significant increase in serum D-glucaric acid levels over the course of the study. Furthermore, serum levels of β-glucuronidase were found to decrease significantly as the dosage of calcium D-glucarate increased, indicating a dose-dependent inhibitory effect. The supplementation was well-tolerated, even at the highest dosage.[6]
Table 1: Summary of Human Clinical Data on Oral Calcium D-Glucarate
| Study Type | Dosage | Key Findings | Reference |
| Phase I Clinical Trial | 1.5 g to 9.0 g/day for 6 weeks | Significant dose-dependent increase in serum D-glucaric acid. Significant dose-dependent decrease in serum β-glucuronidase. Well-tolerated at all doses. | [6] |
Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, AUC) were not reported in the available literature.
Experimental Protocols
This section outlines the methodologies for key experiments related to the study of calcium D-glucarate pharmacokinetics.
Human Pharmacokinetic Study Protocol (General Outline)
A typical pharmacokinetic study for an oral supplement like calcium D-glucarate would follow a structured protocol to ensure data integrity and subject safety.
Experimental Workflow: Human Pharmacokinetic Study
Caption: Workflow for a human pharmacokinetic study of an oral supplement.
-
Subjects: Healthy adult volunteers, with specific inclusion and exclusion criteria (e.g., age, weight, no concurrent medications that affect liver metabolism).
-
Study Design: A single-dose or multiple-dose, open-label, or crossover design.
-
Dosing: Administration of a standardized oral dose of calcium D-glucarate after an overnight fast.
-
Sample Collection:
-
Blood: Venous blood samples collected at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Urine: Collection of urine at specified intervals post-dose to determine the extent of renal excretion.
-
-
Analytical Methods: Quantitation of D-glucaric acid and/or D-glucaro-1,4-lactone in plasma and urine using a validated bioanalytical method (e.g., LC-MS/MS). Measurement of β-glucuronidase activity in serum.
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life (t½).
Quantification of D-Glucaric Acid in Human Plasma/Urine (HPLC-UV Method Outline)
-
Principle: High-Performance Liquid Chromatography with Ultraviolet detection is a common method for the quantification of D-glucaric acid.
-
Sample Preparation:
-
Plasma or urine samples are thawed.
-
For urine samples, pretreatment with a boronic acid affinity gel can be used to remove interfering substances like L-ascorbic acid and D-glucuronic acid.
-
Proteins in plasma samples are precipitated using a suitable agent (e.g., acetonitrile (B52724) or perchloric acid).
-
The sample is centrifuged, and the supernatant is filtered through a 0.22 µm filter.
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic mobile phase, such as a buffered aqueous solution with an organic modifier (e.g., methanol (B129727) or acetonitrile).
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a wavelength around 210 nm.
-
-
Quantification: A standard curve is generated using known concentrations of D-glucaric acid. The concentration in the samples is determined by comparing their peak areas to the standard curve.
Determination of β-Glucuronidase Activity in Human Serum
-
Principle: The activity of β-glucuronidase is determined by measuring the rate of hydrolysis of a specific substrate, such as p-nitrophenyl-β-D-glucuronide or phenolphthalein (B1677637) glucuronide.
-
Assay Procedure (using p-nitrophenyl-β-D-glucuronide):
-
Serum samples are incubated with a buffered solution containing p-nitrophenyl-β-D-glucuronide at 37°C.
-
β-glucuronidase in the serum hydrolyzes the substrate, releasing p-nitrophenol.
-
The reaction is stopped at a specific time point by adding a strong base (e.g., NaOH), which also develops the yellow color of the p-nitrophenolate ion.
-
The absorbance of the resulting solution is measured spectrophotometrically at 405 nm.
-
-
Calculation: The enzyme activity is calculated based on the amount of p-nitrophenol released per unit of time and is typically expressed in units per liter (U/L).
Logical Relationships and Signaling Pathways
The primary mechanism of action of calcium D-glucarate is its influence on the glucuronidation pathway, a critical component of Phase II detoxification.
Logical Relationship: Dosing to Therapeutic Effect
Caption: Causal chain from oral dosing to the therapeutic effect of enhanced excretion.
Conclusion
Oral calcium D-glucarate is a promising natural compound that influences the body's detoxification pathways. Its metabolism to D-glucaro-1,4-lactone and subsequent inhibition of β-glucuronidase have been established. While preliminary human data indicate a dose-dependent effect on serum D-glucaric acid and β-glucuronidase activity, there is a notable lack of comprehensive pharmacokinetic studies in humans that provide detailed parameters such as Cmax, Tmax, and AUC. Further research, including well-designed clinical trials, is necessary to fully elucidate the pharmacokinetic profile and bioavailability of oral calcium D-glucarate in humans. Such studies will be crucial for establishing optimal dosing regimens and for substantiating its potential therapeutic applications in detoxification and disease prevention. The experimental protocols outlined in this guide provide a framework for conducting such future investigations.
References
- 1. Mechanisms of lung cancer chemoprevention by D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. oakwaynaturals.com [oakwaynaturals.com]
Endogenous Production and Physiological Role of D-Glucaric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Glucaric acid is a naturally occurring compound found in mammals, as well as in various fruits and vegetables.[1][2] Endogenously, it is a product of the D-glucuronic acid pathway.[2] Its primary physiological significance lies in its role in detoxification processes, particularly through the inhibition of β-glucuronidase by its derivative, D-glucaro-1,4-lactone.[2][3] This inhibition enhances the elimination of toxins, carcinogens, and excess steroid hormones, suggesting potential applications in cancer prevention and liver health support.[2][4] This technical guide provides an in-depth overview of the endogenous production of D-glucaric acid, its key physiological functions, quantitative data on its presence in biological systems and dietary sources, and detailed experimental protocols for its analysis and the assessment of related enzymatic activities.
Endogenous Production of D-Glucaric Acid
D-Glucaric acid is synthesized in mammals as an end-product of the D-glucuronic acid pathway.[2] This metabolic route is crucial for the conjugation and subsequent elimination of various xenobiotics and endogenous compounds. The key steps leading to the formation of D-glucaric acid are outlined below.
The D-Glucuronic Acid Pathway
The biosynthesis of D-glucaric acid begins with glucose-6-phosphate, a central molecule in glucose metabolism. The pathway involves the following key enzymatic conversions:
-
UDP-Glucose Synthesis: Glucose-1-phosphate is converted to UDP-glucose by UDP-glucose pyrophosphorylase.
-
UDP-Glucuronic Acid Formation: UDP-glucose dehydrogenase, a critical NAD+-dependent enzyme, catalyzes the oxidation of UDP-glucose to UDP-glucuronic acid.[5]
-
Formation of D-Glucuronic Acid: UDP-glucuronic acid is a substrate for UDP-glucuronosyltransferases (UGTs), which conjugate it to various molecules, making them more water-soluble for excretion. Free D-glucuronic acid can be formed through the hydrolysis of these glucuronides.
-
Conversion to D-Glucaric Acid: D-glucuronic acid is then converted to D-glucaro-1,4-lactone, which is in equilibrium with D-glucaric acid. The enzyme D-glucuronolactone dehydrogenase is involved in the oxidation of the lactone of D-glucuronic acid.[2]
The following diagram illustrates the core biosynthetic pathway of D-glucaric acid.
Physiological Role of D-Glucaric Acid
The primary physiological functions of D-glucaric acid and its derivatives revolve around detoxification and the regulation of cellular processes.
Detoxification and Inhibition of β-Glucuronidase
The most well-characterized role of D-glucaric acid is the inhibition of the enzyme β-glucuronidase by its derivative, D-glucaro-1,4-lactone.[2][3] β-glucuronidase, present in various tissues and produced by gut microflora, can hydrolyze glucuronide conjugates, thereby releasing previously detoxified substances back into circulation.[2] This deconjugation can lead to the reabsorption of toxins, carcinogens, and hormones.
By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the overall efficiency of glucuronidation, a major Phase II detoxification pathway.[6] This leads to increased excretion of potentially harmful compounds. Elevated β-glucuronidase activity has been associated with an increased risk of certain cancers, particularly hormone-dependent cancers like breast and prostate cancer.[2]
The following diagram illustrates the role of D-glucaro-1,4-lactone in the detoxification process.
Anti-Cancer Properties
The ability of D-glucaric acid derivatives to inhibit β-glucuronidase underlies their potential anti-cancer effects. By promoting the excretion of carcinogens and tumor promoters, they may reduce the risk of cancer development.[4] Furthermore, D-glucarates have been shown to suppress cell proliferation and inflammation, and induce apoptosis.[2]
Cholesterol Regulation
Some studies have indicated that dietary D-glucarate may have a role in lowering serum cholesterol levels.[2]
Quantitative Data
This section summarizes the available quantitative data on D-glucaric acid levels in human urine and various dietary sources, as well as the inhibitory concentration of its lactone derivative.
Table 1: Urinary D-Glucaric Acid Levels in Healthy Humans
| Population | Mean Excretion Level | Range | Reference |
| Healthy unmedicated males (n=38) | 56.1 ± 15.7 nmol/mg creatinine | - | [7] |
| Healthy adults (n=unknown) | 47 µmoles/g creatinine | 15 to 89 µmoles/g creatinine | [8][9] |
| Healthy humans (n=20) | 3.2 µmol/mmol creatinine | 3.0-3.4 (95% CI) | [1] |
Table 2: D-Glucaric Acid Content in Fruits and Vegetables
| Food Source | D-Glucaric Acid Content (mg/100g) | Reference |
| Apples | ~350 | [2][10] |
| Broccoli | ~350 | [2][10] |
| Oranges | 4.53 | [11] |
| Grapefruits | High concentrations | [2][12] |
| Brussels sprouts | High concentrations | [12] |
| Potatoes | 1.73 | [11] |
| Grapes | ~10 | [2][10] |
| Lettuce | ~10 | [2][10] |
Table 3: Inhibitory Activity of D-Glucaro-1,4-lactone
| Enzyme | Inhibitor | IC50 Value | Reference |
| Human β-Glucuronidase | D-Saccharic acid 1,4-lactone | 45 µM |
Experimental Protocols
This section provides detailed methodologies for the key experiments related to the analysis of D-glucaric acid and its physiological effects.
Quantification of D-Glucaric Acid by HPLC
This protocol is adapted for the measurement of D-glucaric acid in human urine.
4.1.1. Sample Preparation using Boronic Acid Affinity Gel
-
Hydration of Boronic Acid Gel: Suspend the dry Affi-Gel boronate gel in a binding buffer (e.g., 0.1 M HEPES, pH 8.5). Allow the gel to hydrate (B1144303) completely as per the manufacturer's instructions.
-
Column Packing: Pack a small chromatography column with the hydrated boronic acid gel.
-
Equilibration: Equilibrate the column by washing with several column volumes of the binding buffer.
-
Sample Loading: Adjust the pH of the urine sample to >7.5 with a suitable buffer. Apply the urine sample to the equilibrated column. D-glucaric acid, with its cis-diol groups, will bind to the boronate resin.
-
Washing: Wash the column with the binding buffer to remove unbound interfering substances like L-ascorbic acid and D-glucuronic acid.
-
Elution: Elute the bound D-glucaric acid from the column using an elution buffer with a pH < 6.5 (e.g., 0.1 M acetic acid) or a buffer containing sorbitol or mannitol.
-
Sample Collection: Collect the eluate containing the purified D-glucaric acid for HPLC analysis.
4.1.2. HPLC Analysis
-
HPLC System: An isocratic HPLC system equipped with a UV detector.
-
Column: A suitable column for organic acid analysis (e.g., Aminex HPX-87H).
-
Mobile Phase: An isocratic mobile phase, such as 5 mM sulfuric acid.
-
Detection: UV detection at 210 nm.
-
Quantification: Prepare a standard curve using known concentrations of D-glucaric acid. Calculate the concentration in the samples by comparing their peak areas to the standard curve.
The following workflow diagram outlines the HPLC analysis of D-glucaric acid.
β-Glucuronidase Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of β-glucuronidase by D-glucaro-1,4-lactone using phenolphthalein (B1677637) glucuronide as a substrate.
4.2.1. Reagents
-
Buffer: 75 mM Potassium Phosphate (B84403) Buffer, pH 6.8 at 37°C.
-
Substrate: 3.0 mM Phenolphthalein Glucuronide Solution.
-
Enzyme: β-Glucuronidase solution (e.g., from E. coli) at a suitable concentration.
-
Inhibitor: D-glucaro-1,4-lactone solutions of varying concentrations.
-
Stop Solution: 200 mM Glycine (B1666218) Buffer, pH 10.4.
4.2.2. Procedure
-
Reaction Setup: In a microplate or cuvette, combine the potassium phosphate buffer, β-glucuronidase enzyme solution, and the D-glucaro-1,4-lactone solution (or buffer for the control).
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate Reaction: Add the phenolphthalein glucuronide substrate solution to start the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).
-
Stop Reaction: Stop the reaction by adding the glycine buffer. The alkaline pH will develop the color of the liberated phenolphthalein.
-
Measurement: Measure the absorbance at 540 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of inhibition for each concentration of D-glucaro-1,4-lactone compared to the control without the inhibitor. The IC50 value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
UDP-Glucose Dehydrogenase (UGDH) Activity Assay
This is a continuous spectrophotometric assay that measures the production of NADH.
4.3.1. Reagents
-
Buffer: 50 mM Tris-HCl, pH 8.6.
-
Substrate: 2.5 mM UDP-Glucose.
-
Cofactor: 0.5 mM NAD+.
-
Enzyme: Purified UDP-Glucose Dehydrogenase.
4.3.2. Procedure
-
Reaction Mixture: In a cuvette, prepare a reaction mixture containing the Tris-HCl buffer, UDP-Glucose, and NAD+.
-
Equilibration: Equilibrate the reaction mixture to the desired temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add the UDP-Glucose Dehydrogenase to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH formation is directly proportional to the enzyme activity.
-
Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
D-Glucuronolactone Dehydrogenase Activity Assay
A similar spectrophotometric approach can be used to measure the activity of D-glucuronolactone dehydrogenase by monitoring the reduction of a suitable cofactor (e.g., NADP+ to NADPH).
4.4.1. Reagents
-
Buffer: Appropriate buffer with optimal pH for the enzyme.
-
Substrate: D-Glucuronolactone.
-
Cofactor: NADP+.
-
Enzyme: Purified D-Glucuronolactone Dehydrogenase.
4.4.2. Procedure
-
Reaction Setup: Combine the buffer, D-glucuronolactone, and NADP+ in a cuvette.
-
Equilibration: Bring the mixture to the optimal temperature for the enzyme.
-
Initiate Reaction: Add the D-glucuronolactone dehydrogenase to start the reaction.
-
Measurement: Monitor the increase in absorbance at 340 nm due to the formation of NADPH.
-
Calculation: Calculate the enzyme activity based on the rate of NADPH production.
Conclusion
D-Glucaric acid, an endogenous product of the D-glucuronic acid pathway, plays a significant role in detoxification through the inhibition of β-glucuronidase by its lactone derivative. This mechanism enhances the elimination of xenobiotics and endogenous waste products, suggesting its potential as a chemopreventive and hepatoprotective agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals investigating the therapeutic potential of D-glucaric acid and its derivatives. Further research is warranted to fully elucidate its mechanisms of action and to translate these findings into clinical applications.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CA3018365A1 - Assays and methods for detecting udp-glucose - Google Patents [patents.google.com]
- 4. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) [ijbs.com]
- 5. UDP-glucose 6-dehydrogenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Serum beta-glucuronidase assay by the phenolphthalein mono-beta-glucuronide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. UDPglucose dehydrogenase. Kinetics and their mechanistic implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. UDP-glucose dehydrogenase (UGDH) activity is suppressed by peroxide and promoted by PDGF in fibroblast-like synoviocytes: Evidence of a redox control mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioassaysys.com [bioassaysys.com]
A Technical Guide to the Chemical Structure and Properties of Glucaric Acid and Its Salts
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and analysis of glucaric acid and its biologically significant salts. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.
Introduction to Glucaric Acid
D-glucaric acid, also known as saccharic acid, is a naturally occurring aldaric acid derived from glucose. It is found in various fruits and vegetables and is also produced in small amounts by mammals, including humans, as a metabolic end-product of the D-glucuronic acid pathway.[1][2] Glucaric acid and its salts, particularly calcium D-glucarate, have garnered significant interest in the scientific community for their potential health benefits, including their role in detoxification and cancer prevention.[3]
Chemical Structure and Nomenclature
Glucaric acid is a six-carbon dicarboxylic acid. Its structure is characterized by a hydroxyl group on each of the four central carbons and carboxyl groups at both ends of the aliphatic chain. The chemical formula for glucaric acid is C₆H₁₀O₈.
Below is a two-dimensional representation of the chemical structure of D-glucaric acid.
Caption: 2D Chemical Structure of D-Glucaric Acid.
The salts of glucaric acid are known as glucarates. The most commonly studied salts include calcium D-glucarate, potassium D-glucarate, and sodium D-glucarate.
Physicochemical Properties
The physicochemical properties of glucaric acid and its common salts are summarized in the tables below for easy comparison.
Table 1: Physicochemical Properties of D-Glucaric Acid
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₈ | [4] |
| Molecular Weight | 210.14 g/mol | [4] |
| Melting Point | 125-126 °C | |
| Solubility in Water | Highly soluble | [5] |
| pKa₁ | 3.17 | [6] |
| pKa₂ | 3.96 | [6] |
| Appearance | White crystalline powder | [5] |
Table 2: Physicochemical Properties of Common Glucarate Salts
| Property | Calcium D-glucarate | Potassium D-glucarate | Sodium D-glucarate |
| Molecular Formula | C₆H₈CaO₈ | C₆H₉KO₈ | C₆H₉NaO₈ |
| Molecular Weight | 248.20 g/mol | 248.23 g/mol | 232.12 g/mol |
| Appearance | White crystalline solid | White to off-white powder | White crystalline powder |
| Solubility in Water | Sparingly soluble | Soluble | Highly soluble |
| Reference | [1][3] | [7] | [4][5] |
Note: Properties can vary slightly based on hydration state.
Synthesis of Glucaric Acid
Glucaric acid can be synthesized through both chemical and biological methods.
Chemical Synthesis: Nitric Acid Oxidation of D-Glucose
A common laboratory and industrial method for producing glucaric acid is the oxidation of D-glucose using a strong oxidizing agent, such as nitric acid.[8] This process involves the oxidation of both the aldehyde group at C1 and the primary alcohol group at C6 of glucose to carboxylic acids.
Experimental Protocol: Nitric Acid Oxidation of D-Glucose
Materials:
-
D-glucose
-
Concentrated nitric acid (e.g., 65-70%)
-
Deionized water
-
Potassium hydroxide (B78521) solution (for neutralization and precipitation)
-
Ice bath
-
Reaction flask with a reflux condenser and stirrer
-
Heating mantle
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve a known amount of D-glucose in deionized water in a reaction flask equipped with a stirrer and a reflux condenser.
-
Cooling: Place the flask in an ice bath to cool the glucose solution.
-
Addition of Nitric Acid: Slowly add concentrated nitric acid to the cooled glucose solution while stirring continuously. The addition should be done cautiously to control the exothermic reaction. The molar ratio of nitric acid to glucose can vary, but a common starting point is a 2:1 to 10:1 ratio.[9]
-
Reaction: After the addition is complete, remove the ice bath and gently heat the reaction mixture using a heating mantle. The reaction temperature is typically maintained between 25-40°C.[8] The reaction is often carried out under an atmosphere of oxygen to facilitate the re-oxidation of nitrogen oxides, making the nitric acid act more catalytically.[8]
-
Monitoring: The reaction can be monitored for the consumption of glucose using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up and Isolation: Once the reaction is complete, the excess nitric acid needs to be removed. This can be achieved through methods like diffusion dialysis or nanofiltration.[8] The resulting solution containing glucaric acid is then typically neutralized with a base, such as potassium hydroxide, to precipitate the less soluble potassium salt of glucaric acid.[8]
-
Purification: The precipitated this compound salt can be collected by filtration, washed, and can be further purified by recrystallization. To obtain the free acid, the salt can be treated with an acid ion-exchange resin.[7]
Caption: General workflow for the chemical synthesis of glucaric acid.
Enzymatic Synthesis
Enzymatic synthesis of glucaric acid from glucose represents a more environmentally friendly alternative to chemical oxidation. This biosynthetic pathway typically involves a series of enzymatic reactions.[2][10]
Experimental Protocol: Enzymatic Synthesis of Glucaric Acid
Materials:
-
D-glucose
-
Recombinant E. coli strain expressing necessary enzymes (e.g., myo-inositol-1-phosphate synthase, myo-inositol oxygenase, uronate dehydrogenase)
-
Luria-Bertani (LB) medium or other suitable growth medium
-
Inducer (e.g., IPTG)
-
Buffer solutions
-
Incubator shaker
-
Centrifuge
-
Cell lysis buffer
-
HPLC system for analysis
Procedure:
-
Strain Cultivation: Inoculate a starter culture of the recombinant E. coli strain in LB medium with appropriate antibiotics and grow overnight in an incubator shaker.
-
Induction: Inoculate a larger volume of fresh medium with the overnight culture and grow to a specific optical density (e.g., OD₆₀₀ of 0.6). Induce protein expression by adding an inducer like IPTG.
-
Bioconversion: After induction, provide the cells with the substrate, D-glucose. The bioconversion is carried out in the incubator shaker for a specified period.
-
Cell Harvesting and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer and lyse the cells using methods like sonication or high-pressure homogenization.
-
Product Isolation: Centrifuge the cell lysate to remove cell debris. The supernatant containing the synthesized glucaric acid can be collected.
-
Purification: The glucaric acid in the supernatant can be purified using techniques like ion-exchange chromatography.
-
Analysis: The concentration and purity of the produced glucaric acid are determined by HPLC.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the quantification of glucaric acid in various matrices, including biological fluids and food samples.
Experimental Protocol: HPLC Analysis of Glucaric Acid
Instrumentation:
-
HPLC system with a UV detector
-
C18 or a specialized column for organic acids (e.g., Aminex HPX-87H)
Reagents:
-
Mobile phase: A common mobile phase is a dilute acid solution, such as 5 mM sulfuric acid or a phosphate (B84403) buffer.[9]
-
Glucaric acid standard
-
Sample preparation reagents (e.g., perchloric acid for deproteinization, solid-phase extraction cartridges)
Procedure:
-
Sample Preparation:
-
Biological Fluids (e.g., Urine): To remove interfering substances, pretreatment with a boronic acid gel may be necessary.[9] Deproteinization can be achieved by adding an acid like perchloric acid followed by centrifugation.
-
Food Samples: Homogenize the sample, followed by extraction with a suitable solvent, centrifugation, and filtration through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: A C18 column or an ion-exchange column like Aminex HPX-87H (300 x 7.8 mm) is commonly used.[9]
-
Mobile Phase: An isocratic elution with a dilute acid (e.g., 5 mM H₂SO₄) or a buffer is often employed.
-
Flow Rate: A typical flow rate is around 0.5-1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection: UV detection at a low wavelength, typically around 210 nm.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of glucaric acid of known concentrations.
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the glucaric acid peak in the samples by comparing its retention time and peak area to those of the standards.
-
Biological Activity and Signaling Pathways
The primary biological significance of glucaric acid lies in its role as a precursor to D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase.[1][2]
β-Glucuronidase Inhibition Pathway:
β-glucuronidase is an enzyme that deconjugates glucuronidated compounds. This deconjugation can lead to the reabsorption of toxins and carcinogens that were previously marked for excretion. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the detoxification process and promotes the elimination of harmful substances.
Caption: Inhibition of β-glucuronidase by a D-glucaric acid metabolite.
This inhibition of β-glucuronidase is the basis for many of the purported health benefits of glucaric acid and its salts, including:
-
Enhanced Detoxification: By preventing the deconjugation of toxins, glucarates aid in their removal from the body.
-
Cancer Prevention: The elimination of carcinogens is thought to reduce the risk of certain cancers.[3]
-
Hormone Regulation: Glucarates can assist in the excretion of excess steroid hormones, such as estrogen.
Conclusion
Glucaric acid and its salts are compounds with significant chemical and biological properties. This technical guide has provided a detailed overview of their chemical structure, physicochemical characteristics, methods of synthesis and analysis, and their primary mechanism of biological action. The information presented herein is intended to support further research and development in the fields of medicine, nutrition, and drug discovery.
References
- 1. Calcium D-Glucarate (hydrate) | CAS 5793-89-5 | Cayman Chemical | Biomol.com [biomol.com]
- 2. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium D-glucarate - Wikipedia [en.wikipedia.org]
- 4. sodium hydrogen D-glucarate | C6H9NaO8 | CID 23690074 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy Sodium hydrogen D-glucarate (EVT-12784403) | 4322-63-8 [evitachem.com]
- 6. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 7. How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Early Studies on the Anti-Carcinogenic Properties of Glucarate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucarate is a naturally occurring compound found in mammals and various fruits and vegetables.[1] Its potential as an anti-carcinogenic agent garnered significant interest in early cancer research. This technical guide provides an in-depth overview of the foundational studies investigating the anti-carcinogenic properties of glucarate, with a focus on research conducted before the year 2000. The primary mechanism of action explored in these early studies revolves around the inhibition of the enzyme β-glucuronidase, which plays a crucial role in the detoxification of carcinogens.[2][3][4] This document summarizes key experimental findings, details methodologies from pivotal studies, and presents this information through structured data tables and pathway diagrams to facilitate a comprehensive understanding of the early research in this field.
Core Mechanism of Action: Inhibition of β-Glucuronidase and Enhancement of Glucuronidation
Early research established that the anti-carcinogenic effects of this compound are primarily mediated through its metabolite, D-glucaro-1,4-lactone.[3][5] This lactone is a potent inhibitor of the enzyme β-glucuronidase.[3][6]
The glucuronidation pathway is a major phase II detoxification process in the body.[5][7] In this pathway, carcinogens and steroid hormones are conjugated with glucuronic acid in the liver, forming water-soluble glucuronide conjugates that can be excreted from the body.[5][7] However, β-glucuronidase, an enzyme present in various tissues and produced by gut microflora, can deconjugate these glucuronides, releasing the carcinogens and hormones back into circulation.[4][5][7] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents this deconjugation, thereby enhancing the net detoxification and elimination of carcinogenic compounds and steroid hormones implicated in cancer development.[3][5]
Below is a diagram illustrating the proposed mechanism of D-glucarate in enhancing carcinogen detoxification.
Experimental Evidence from Early Animal Studies
A significant body of early research on the anti-carcinogenic properties of this compound was conducted in rodent models. These studies utilized chemical carcinogens to induce tumors in various organs, including the mammary glands, intestines, and skin.
Mammary Carcinogenesis Studies
The 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) rat model was frequently used to investigate the effect of this compound on mammary tumorigenesis.
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen Induction: A single intragastric dose of 7,12-dimethylbenz[a]anthracene (DMBA).
-
Treatment: Following carcinogen administration, rats were fed a diet supplemented with calcium D-glucarate.
-
Endpoint: Inhibition of tumor development.
A detailed protocol for a similar study by Abou-Issa et al. (1995) is provided below:
-
Animal Model: Female Sprague-Dawley rats.
-
Carcinogen Induction: 7,12-dimethylbenz[a]anthracene (DMBA).
-
Treatment Groups:
-
Control: Standard diet.
-
Calcium this compound (CGT): Diet supplemented with 128 mmol/kg CGT.
-
N-(4-hydroxyphenyl) retinamide (B29671) (4-HPR): Diet supplemented with 2.0 mmol/kg 4-HPR (a known chemopreventive agent for comparison).
-
-
Treatment Phases: The agents were administered during the initiation (I), promotion (P), or both (I+P) phases of carcinogenesis.
-
Endpoints: Tumor incidence, multiplicity, and latency.
| Study | Carcinogen | Treatment | Effect on Tumor Incidence | Effect on Tumor Multiplicity |
| Walaszek et al., 1986[3] | DMBA | Calcium D-glucarate (post-initiation) | >70% inhibition of tumor development | Not specified in abstract |
| Abou-Issa et al., 1995[2] | DMBA | Calcium this compound (128 mmol/kg diet) | 18% reduction (Initiation phase) | 28% reduction (Initiation phase) |
| 42% reduction (Promotion phase) | 42% reduction (Promotion phase) | |||
| 50% reduction (Initiation + Promotion) | 63% reduction (Initiation + Promotion) |
Intestinal Carcinogenesis Studies
The azoxymethane (B1215336) (AOM) rat model was a key tool for evaluating the efficacy of this compound against intestinal cancer.
-
Animal Model: Fischer strain rats.
-
Carcinogen Induction: Azoxymethane (AOM) administration.
-
Treatment Groups:
-
Control: Low-fat chow diet.
-
Calcium this compound: Diet supplemented with 128 mmol/kg calcium this compound.
-
Calcium Gluconate: A negative control.
-
-
Treatment Phases: this compound was administered during the initiation, promotion, or both phases of carcinogenesis.
-
Endpoint: Incidence of intestinal adenocarcinomas.
| Study | Carcinogen | Treatment | Tumor Incidence (Intestine) | Tumor Incidence (Small Intestine) | Tumor Incidence (Large Intestine) |
| Heerdt et al. (referenced) | Azoxymethane | Control | 55% | 27.7% | 27.7% |
| Calcium this compound (Initiation + Promotion) | 11.8% | 5.8% | 5.8% | ||
| Calcium this compound (Initiation only) | 11.8% | 5.8% | 5.8% | ||
| Calcium this compound (Promotion only) | Not specified | Not specified | 5.5% |
Skin Carcinogenesis Studies
The DMBA-induced skin tumorigenesis model in mice was also employed to assess the anti-carcinogenic potential of this compound.
| Study | Carcinogen/Promoter | Treatment | Effect on Papilloma Formation |
| Dwivedi et al. (referenced) | DMBA/TPA | 4% Calcium this compound (Initiation or Promotion) | ~50% inhibition |
Inhibition of β-Glucuronidase Activity
A cornerstone of early this compound research was demonstrating its ability to inhibit β-glucuronidase activity in vivo.
-
Animal Model: Rats.
-
Treatment:
-
Single dose of Calcium this compound (CaG) (4.5 mmole/kg body weight).
-
Chronic administration of 4% CaG in the diet.
-
-
Sample Collection: Serum, liver, lung, and intestinal microsomes, as well as intestinal bacterial flora.
-
Endpoint: Percentage inhibition of β-glucuronidase activity.
Below is a diagram representing the experimental workflow for assessing β-glucuronidase inhibition.
| Study | Treatment | Sample | % Inhibition of β-Glucuronidase Activity |
| Dwivedi et al., 1990[6] | Single dose (4.5 mmole/kg) | Serum | 57% |
| Liver microsomes | 44% | ||
| Lung microsomes | 37% | ||
| Intestinal microsomes | 39% | ||
| 4% in diet (chronic) | Intestinal bacterial flora (small intestine) | 70% | |
| Intestinal bacterial flora (colon) | 54% |
Conclusion
The early studies on the anti-carcinogenic properties of this compound provided a strong foundation for its potential as a chemopreventive agent. The research consistently demonstrated that dietary supplementation with calcium D-glucarate could significantly inhibit chemically induced carcinogenesis in various animal models, including mammary, intestinal, and skin cancer. The primary mechanism elucidated by these early investigations is the inhibition of β-glucuronidase by the this compound metabolite D-glucaro-1,4-lactone. This inhibition enhances the detoxification of carcinogens and steroid hormones by preventing their deconjugation and subsequent reabsorption. The quantitative data from these foundational studies, though primarily from animal models, paved the way for further research into the clinical applications of this compound in cancer prevention. These early findings underscore the importance of dietary compounds in modulating detoxification pathways and influencing cancer risk.
References
- 1. Calcium D-Glucarate: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 2. Relative efficacy of this compound on the initiation and promotion phases of rat mammary carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dietary this compound as anti-promoter of 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. altmedrev.com [altmedrev.com]
- 5. douglaslabs.com [douglaslabs.com]
- 6. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Calcium this compound as a chemopreventive agent in breast cancer. | Semantic Scholar [semanticscholar.org]
Glucarate's Impact on Estrogen Metabolism and Hormone Regulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the biochemical effects of D-glucaric acid and its salts, primarily Calcium D-glucarate (CDG), on estrogen metabolism and hormonal regulation. The core mechanism of action centers on the inhibition of the enzyme β-glucuronidase, which plays a critical role in the enterohepatic circulation of estrogens. By preventing the deconjugation and subsequent reabsorption of estrogen metabolites in the gut, glucarate promotes their excretion, thereby potentially lowering systemic estrogen levels. This document synthesizes available quantitative data from key preclinical and clinical studies, details relevant experimental methodologies, and provides visual representations of the underlying biochemical pathways and workflows to support further research and development in this area.
Introduction: Estrogen Metabolism and the Role of Glucuronidation
Estrogen, a primary female sex hormone also present in males, is crucial for a multitude of physiological processes, including reproductive health, bone density, and cardiovascular function. The metabolism of estrogens—primarily estrone (B1671321) (E1), estradiol (B170435) (E2), and estriol (B74026) (E3)—is a tightly regulated process, predominantly occurring in the liver. This process involves two main phases of detoxification.[1]
-
Phase I Metabolism: Involves hydroxylation reactions catalyzed by cytochrome P450 enzymes.
-
Phase II Metabolism: Involves conjugation, where the estrogen metabolites are bound to hydrophilic molecules to increase their water solubility and facilitate their elimination from the body.[1][2]
A key Phase II pathway is glucuronidation , where the enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to estrogen metabolites.[3] The resulting estrogen-glucuronides are water-soluble and can be excreted via bile into the intestines or through urine.[3][4]
However, the gut microbiome introduces a complicating factor through the enzyme β-glucuronidase .[5] This enzyme, produced by various gut bacteria such as E. coli, can cleave the glucuronic acid from the estrogen conjugate.[1][5] This deconjugation process reverts the estrogen metabolite back to its biologically active, lipid-soluble form, which can then be reabsorbed into the bloodstream. This process, known as enterohepatic circulation , effectively recycles estrogens, and elevated β-glucuronidase activity is associated with an increased body burden of estrogen and a higher risk for hormone-dependent conditions.[5][6]
Calcium D-glucarate (CDG) has emerged as a compound of interest for its ability to support the excretion of estrogens and other toxins by targeting this pathway.[4]
Pharmacokinetics and Mechanism of Action
Upon oral administration, Calcium D-glucarate is metabolized in the acidic environment of the stomach to D-glucaric acid.[3] D-glucaric acid is then further metabolized into its active form, D-glucaro-1,4-lactone , which is a potent inhibitor of β-glucuronidase.[3][6] While D-glucaro-1,4-lactone is the active compound, supplementation with CDG is preferred as it acts as a slow-release precursor, providing sustained inhibition of β-glucuronidase for approximately five hours, compared to just one hour when D-glucaro-1,4-lactone is administered directly.[3]
The primary mechanism of action is the inhibition of β-glucuronidase in the gut.[5] By blocking this enzyme, D-glucaro-1,4-lactone prevents the deconjugation of estrogen-glucuronides.[6] This ensures that the conjugated, water-soluble estrogens remain in a form that cannot be reabsorbed, leading to their increased excretion in the feces and a net decrease in circulating estrogen levels.[2] This interruption of the enterohepatic circulation is the foundational principle behind this compound's effect on hormone regulation.
Quantitative Data from Preclinical and Clinical Studies
Research, primarily in animal models, has quantified the effects of this compound on both β-glucuronidase activity and hormone levels. Human data remains limited but corroborates the underlying mechanism of action.
Table 1: Effect of this compound on β-Glucuronidase Activity
| Study Model | Compound & Dosage | Tissue/Sample | Duration | Result (% Inhibition) | Citation(s) |
| Rat (Female, F344) | Calcium D-glucarate (4.5 mmol/kg, single oral dose) | Serum | Acute | 57% | [7] |
| Rat (Female, F344) | Calcium D-glucarate (4.5 mmol/kg, single oral dose) | Liver Microsomes | Acute | 44% | [7] |
| Rat (Female, F344) | Calcium D-glucarate (4.5 mmol/kg, single oral dose) | Lung Microsomes | Acute | 37% | [7] |
| Rat (Female, F344) | Calcium D-glucarate (4.5 mmol/kg, single oral dose) | Intestinal Microsomes | Acute | 39% | [7] |
| Rat (Female, F344) | Calcium D-glucarate (4% in diet) | Small Intestine Bacteria | Chronic | 70% | [7] |
| Rat (Female, F344) | Calcium D-glucarate (4% in diet) | Colon Bacteria | Chronic | 54% | [7] |
| Human | Calcium D-glucarate (1.5 g/day to 9 g/day ) | Serum | 6 weeks | Significant Decrease |
Table 2: Effect of this compound on Estrogen & Carcinogenesis
| Study Model | Compound & Dosage | Endpoint | Duration | Result | Citation(s) |
| Rat | Calcium D-glucarate (Large doses) | Serum Estrogen Levels | - | 23% Reduction | [2] |
| Rat | Calcium D-glucarate (128 mmol/kg of diet) | DMBA-induced Mammary Tumor Incidence | 18 weeks | 50% Inhibition | [8] |
| Rat | Calcium D-glucarate (128 mmol/kg of diet) | DMBA-induced Mammary Tumor Multiplicity | 18 weeks | 50% Inhibition | [8] |
Experimental Protocols & Methodologies
The following sections detail the methodologies employed in studies investigating the effects of this compound.
Generalized In Vivo Animal Study Protocol
A typical preclinical study to evaluate the efficacy of Calcium D-glucarate would follow this general workflow.
Animal Model: Studies frequently use female rat strains such as Fischer 344 (F344) or Sprague-Dawley, which are common models for carcinogenesis and hormonal studies.[8][9]
Dosing: Calcium D-glucarate is typically administered orally, either mixed into the diet (e.g., at a concentration of 4% or 128 mmol/kg) or via gavage as a single dose (e.g., 4.5 mmol/kg body weight).[7][8]
Detailed Methodology: β-Glucuronidase Activity Assay
The activity of β-glucuronidase is a key endpoint and is commonly measured using a spectrophotometric method with phenolphthalein (B1677637) glucuronide as the substrate. The following protocol is based on established methodologies.[10]
Principle: β-glucuronidase hydrolyzes the substrate, phenolphthalein-β-D-glucuronide, to release free phenolphthalein and D-glucuronic acid. The reaction is stopped by adding a high-pH buffer (e.g., glycine (B1666218) buffer), which develops the characteristic pink color of phenolphthalein. The absorbance of this color is measured spectrophotometrically at 540-550 nm and is directly proportional to the enzyme activity.
Reagents:
-
Assay Buffer: 0.1 M Acetate Buffer, pH 4.5-5.0.
-
Substrate: 1.0-3.0 mM Phenolphthalein-β-D-glucuronide solution.
-
Enzyme Sample: Diluted serum, tissue homogenate, or microsomal fraction.
-
Stopping Reagent: 0.2 M Glycine Buffer, pH 10.4.
-
Standard: Phenolphthalein solution of a known concentration (e.g., 0.05% w/v).
Procedure:
-
Preparation: Prepare a standard curve using known concentrations of phenolphthalein.
-
Reaction Setup: In a series of test tubes, pipette the assay buffer and substrate solution. Include a blank tube containing buffer and substrate but no enzyme (add water or buffer instead).
-
Equilibration: Incubate the tubes at 37°C for 5 minutes to reach thermal equilibrium.
-
Initiation: At timed intervals, add the enzyme sample to each tube (except the blank) to start the reaction.
-
Incubation: Incubate the reaction mixture for a defined period, typically 30-60 minutes, at 37°C.
-
Termination: Stop the reaction by adding the high-pH glycine buffer to each tube. This will immediately develop the color.
-
Measurement: Cool tubes to room temperature and measure the absorbance at 540 nm against the reaction blank.
-
Calculation: Determine the amount of phenolphthalein released using the standard curve. One "Fishman" unit of activity is defined as the amount of enzyme that liberates 1.0 microgram of phenolphthalein from the substrate per hour under the specified conditions.
Logical Pathway Summary
The overall effect of this compound on estrogen metabolism can be summarized as a direct, inhibitory cascade that ultimately enhances the body's ability to excrete hormones, thereby reducing the total estrogenic load.
Conclusion and Future Directions
Calcium D-glucarate, through its active metabolite D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase. This mechanism directly supports the glucuronidation pathway, a major route for the detoxification and elimination of steroid hormones like estrogen. By preventing the reabsorption of deconjugated estrogens from the gut, this compound facilitates their excretion, which has been shown in preclinical models to reduce systemic estrogen levels and inhibit hormone-dependent carcinogenesis.
While the biochemical pathway is well-characterized and supported by robust animal data, there is a clear need for well-designed clinical trials in human populations. Future research should focus on confirming these effects in humans, establishing optimal dosages for hormonal regulation, and investigating the therapeutic potential of this compound in conditions associated with estrogen dominance, such as endometriosis, polycystic ovary syndrome (PCOS), and certain types of cancer.[4] Professionals in drug development may consider this compound as an adjuvant therapy to support hormonal balance or as a primary agent in chemoprevention strategies.
References
- 1. mskcc.org [mskcc.org]
- 2. altmedrev.com [altmedrev.com]
- 3. douglaslabs.com [douglaslabs.com]
- 4. Calcium-D-Glucarate's Effectiveness in Estrogen Balance: An Integrative Endocrine View [rupahealth.com]
- 5. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Glucuronidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
The Conversion of D-Glucaric Acid to D-Glucaro-1,4-lactone in the Stomach: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the conversion of D-glucaric acid to its biologically active metabolite, D-glucaro-1,4-lactone, within the acidic environment of the stomach. D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase, an enzyme implicated in the deconjugation of toxins and hormones, thereby playing a crucial role in detoxification pathways. This document summarizes key quantitative data, details experimental protocols for analysis, and provides visual representations of the chemical pathways and experimental workflows to support further research and development in this area.
Introduction
D-glucaric acid, a natural compound found in many fruits and vegetables, is a metabolic end-product of the D-glucuronic acid pathway in mammals.[1] Its significance in pharmacology and medicine stems from its conversion to D-glucaro-1,4-lactone, a powerful inhibitor of the enzyme β-glucuronidase.[1] This inhibition is of therapeutic interest as elevated β-glucuronidase activity is associated with an increased risk of various cancers, particularly hormone-dependent cancers like breast and prostate, by reversing the detoxification of carcinogens.[1] The acidic milieu of the stomach is a critical site for the lactonization of D-glucaric acid, a process that is essential for its biological activity.[1] Understanding the kinetics and equilibrium of this conversion is paramount for the development of effective therapeutic strategies utilizing D-glucaric acid or its salts, such as calcium D-glucarate.
Chemical Conversion in the Gastric Environment
In the acidic environment of the stomach, D-glucaric acid exists in equilibrium with its various lactone forms, primarily D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[2] This acid-catalyzed intramolecular esterification is a reversible process. The formation of the five-membered ring of D-glucaro-1,4-lactone is particularly significant as this is the active β-glucuronidase inhibitor.
Quantitative Data
The conversion of D-glucaric acid to D-glucaro-1,4-lactone is influenced by factors such as pH, temperature, and time. The following tables summarize key quantitative findings from the literature.
Table 1: In Vivo Conversion in a Rat Model
| Parameter | Value | Reference |
| Conversion of D-glucaric acid to D-glucaro-1,4-lactone in the stomach | < 5% | [3][4] |
Table 2: Equilibrium Concentrations in Aqueous Solution
| Compound | Concentration at Equilibrium | Reference |
| D-Glucaric Acid | 40% | [2] |
| D-Glucaro-1,4-lactone | 30% | [2] |
| D-Glucaro-6,3-lactone | 30% | [2] |
Experimental Protocols
Accurate quantification of D-glucaric acid and D-glucaro-1,4-lactone is crucial for research in this field. Below are detailed methodologies for their analysis.
Quantification by High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methodologies described for the analysis of D-glucaric acid and its lactones in biological and fruit matrices.[3][5]
Objective: To quantify the concentrations of D-glucaric acid and D-glucaro-1,4-lactone in a sample.
Materials:
-
HPLC system with UV or Mass Spectrometry (MS) detector
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Ammonium (B1175870) formate (B1220265) or acetate (B1210297) solution (for mobile phase)
-
Formic acid or acetic acid (for pH adjustment)
-
D-glucaric acid standard
-
D-glucaro-1,4-lactone standard
-
Sample (e.g., simulated gastric fluid, tissue extract)
-
Syringe filters (0.22 µm)
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of D-glucaric acid and D-glucaro-1,4-lactone of known concentrations in the mobile phase.
-
Sample Preparation:
-
For liquid samples (e.g., simulated gastric fluid), centrifuge to remove any precipitates.
-
For tissue samples, homogenize in a suitable buffer and centrifuge to pellet cellular debris.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: HILIC column (e.g., silica-based with amide or diol functional groups)
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium formate, pH 3.5). For example, start with a high percentage of acetonitrile and gradually increase the aqueous portion.
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Injection Volume: 5-20 µL
-
Detection:
-
UV detector at a low wavelength (e.g., 210 nm).
-
MS detector in negative ion mode, monitoring for the specific m/z of D-glucaric acid and its lactones.
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of D-glucaric acid and D-glucaro-1,4-lactone in the sample by comparing their peak areas to the standard curve.
-
Analysis of Equilibrium by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for studying the equilibrium between D-glucaric acid and its lactones in solution.[2]
Objective: To determine the relative concentrations of D-glucaric acid, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone at equilibrium.
Materials:
-
NMR spectrometer (e.g., 300 MHz or higher)
-
NMR tubes
-
D-glucaric acid
-
Deuterated water (D₂O)
-
Deuterated acid (e.g., DCl) to simulate stomach pH
Procedure:
-
Sample Preparation: Dissolve a known amount of D-glucaric acid in D₂O within an NMR tube. Add a specific amount of DCl to achieve the desired acidic pH.
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum of the sample immediately after preparation and at various time points until no further changes in the spectrum are observed, indicating that equilibrium has been reached.
-
The experiment should be conducted at a constant temperature (e.g., 300 K).
-
-
Data Analysis:
-
Identify the characteristic peaks for D-glucaric acid, D-glucaro-1,4-lactone, and D-glucaro-6,3-lactone in the NMR spectrum.
-
Integrate the area of these distinct peaks. The relative concentration of each species is proportional to its integrated peak area.
-
Calculate the percentage of each component at equilibrium.
-
Biological Activity: Inhibition of β-Glucuronidase
The primary biological function of D-glucaro-1,4-lactone is the inhibition of β-glucuronidase. This enzyme is present in various tissues and is also produced by gut microflora.[1] It deconjugates glucuronidated compounds, which is a critical step in the detoxification (Phase II metabolism) of many endogenous and exogenous substances, including carcinogens and hormones. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the excretion of these potentially harmful compounds.
Protocol for β-Glucuronidase Activity Assay
This is a generalized spectrophotometric assay to measure β-glucuronidase activity and the inhibitory effect of D-glucaro-1,4-lactone.
Objective: To measure the activity of β-glucuronidase in the presence and absence of D-glucaro-1,4-lactone.
Materials:
-
β-Glucuronidase enzyme
-
Phenolphthalein (B1677637) β-D-glucuronide (substrate)
-
Potassium phosphate (B84403) buffer (pH 6.8)
-
Glycine (B1666218) buffer (pH 10.4)
-
D-glucaro-1,4-lactone (inhibitor)
-
Spectrophotometer
-
Cuvettes
-
Water bath or incubator (37 °C)
Procedure:
-
Reagent Preparation:
-
Prepare a solution of phenolphthalein β-D-glucuronide in potassium phosphate buffer.
-
Prepare a solution of β-glucuronidase in cold potassium phosphate buffer.
-
Prepare a series of dilutions of D-glucaro-1,4-lactone in potassium phosphate buffer.
-
-
Assay:
-
Set up a series of test tubes or a 96-well plate.
-
To each tube/well, add the potassium phosphate buffer.
-
Add the D-glucaro-1,4-lactone solution at various concentrations to the respective tubes/wells (use buffer for the control).
-
Add the β-glucuronidase solution to all tubes/wells except for the blank.
-
Pre-incubate the mixture at 37 °C for 5-10 minutes.
-
Initiate the reaction by adding the phenolphthalein β-D-glucuronide substrate solution.
-
Incubate at 37 °C for a specific time (e.g., 30 minutes).
-
Stop the reaction by adding glycine buffer, which also develops the color of the liberated phenolphthalein.
-
-
Measurement:
-
Measure the absorbance of the solution at 540 nm.
-
-
Data Analysis:
-
Calculate the enzyme activity based on the amount of phenolphthalein released (determined from a standard curve).
-
Determine the percentage of inhibition for each concentration of D-glucaro-1,4-lactone.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion
The conversion of D-glucaric acid to D-glucaro-1,4-lactone in the stomach is a critical activation step for its therapeutic effects, primarily through the inhibition of β-glucuronidase. This guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to facilitate further research into the pharmacokinetics and therapeutic applications of D-glucaric acid and its derivatives. A thorough understanding of these fundamental aspects is essential for the development of novel drugs and nutraceuticals aimed at enhancing detoxification and preventing diseases associated with high β-glucuronidase activity.
References
- 1. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Historical Perspective on the Discovery of Glucaric Acid's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucaric acid, a naturally occurring substance found in various fruits and vegetables and produced endogenously in mammals, has garnered significant scientific interest for its role in detoxification and potential as a chemopreventive agent. This technical guide provides an in-depth historical perspective on the discovery of its biological activity, focusing on the key experiments and evolving understanding of its mechanism of action. The primary biological activity of glucaric acid is mediated through its metabolite, D-glucaro-1,4-lactone, a potent inhibitor of the enzyme β-glucuronidase. This inhibition enhances the body's ability to excrete a wide range of toxins, hormones, and carcinogens, a process central to its therapeutic potential.
Historical Timeline of Key Discoveries
The journey to understanding glucaric acid's biological significance has spanned several decades, with foundational work in enzymology paving the way for its later exploration in cancer research.
-
1950s: The Dawn of β-Glucuronidase Inhibition: The story begins not with glucaric acid itself, but with the enzyme it targets. In the early 1950s, researchers G. A. Levvy and C. A. Marsh were actively investigating the properties of β-glucuronidase. Their work culminated in a pivotal 1952 publication that identified sugar acid lactones, including saccharolactone (a derivative of glucaric acid), as potent inhibitors of this enzyme.[1][2] This was the first crucial link between a glucaric acid-related compound and a significant biological activity.
-
1963: Glucaric Acid Identified in Mammals: A landmark discovery was made by C. A. Marsh in 1963, who identified D-glucaric acid as a normal constituent of mammalian urine.[3] This finding established that glucaric acid is an endogenous compound, a product of the D-glucuronic acid pathway, and not merely an exogenous substance from dietary sources.[4][5][6]
-
1980s: The Link to Cancer Prevention: The field took a significant leap forward in the 1980s with the work of Dr. Zbigniew Walaszek and his colleagues. They hypothesized that by inhibiting β-glucuronidase, the reabsorption of carcinogens and hormones in the gut could be reduced, thereby preventing or slowing cancer development. A seminal 1986 study demonstrated that dietary calcium D-glucarate, which acts as a slow-release form of D-glucaro-1,4-lactone, significantly inhibited the development of mammary tumors in rats.[7] This research laid the groundwork for decades of investigation into glucaric acid's chemopreventive properties.[8]
-
1990s and Beyond: Mechanistic Elucidation and Broader Applications: Subsequent research has focused on elucidating the precise mechanisms of action of glucaric acid and its derivatives. Studies have explored its effects on various cancer models and its role in hormone-dependent cancers by promoting the excretion of estrogens.[9][10] The understanding of the glucuronidation pathway as a major detoxification mechanism has also solidified, further highlighting the importance of β-glucuronidase inhibition.[11][12][13][14]
Core Mechanism of Action: Inhibition of β-Glucuronidase
The primary biological activity of glucaric acid stems from its conversion in the acidic environment of the stomach to its lactone form, D-glucaro-1,4-lactone. This lactone is a potent competitive inhibitor of the enzyme β-glucuronidase.
The Glucuronidation and De-glucuronidation Cycle
To appreciate the significance of this inhibition, it is essential to understand the glucuronidation pathway, a critical Phase II detoxification process in the liver.
-
Glucuronidation: The enzyme UDP-glucuronosyltransferase (UGT) attaches glucuronic acid to various substances, including carcinogens, steroid hormones (like estrogen), and other toxins. This conjugation makes the compounds more water-soluble, facilitating their excretion from the body via bile and urine.[13]
-
Enterohepatic Circulation and De-glucuronidation: Glucuronidated compounds excreted in the bile enter the intestines. Here, β-glucuronidase, an enzyme produced by the gut microbiota, can cleave the glucuronic acid off these conjugates.[4] This "de-glucuronidation" process reverts the toxins and hormones to their original, lipid-soluble forms, allowing them to be reabsorbed into the bloodstream. This enterohepatic circulation can prolong the body's exposure to harmful substances.
The Role of D-Glucaro-1,4-Lactone
D-glucaro-1,4-lactone inhibits β-glucuronidase, thereby breaking the cycle of de-glucuronidation and reabsorption. This leads to a net increase in the excretion of glucuronidated compounds, effectively enhancing the body's detoxification processes.
Quantitative Data from Key Historical Studies
The following table summarizes key quantitative findings from early and pivotal studies on the biological activity of glucaric acid and its derivatives.
| Study (Year) | Model System | Compound Administered | Dosage | Key Quantitative Finding(s) | Reference(s) |
| Levvy, G. A. (1952) | In vitro (enzyme assay) | Saccharolactone | Not specified in abstract | Identified as a potent inhibitor of β-glucuronidase. | [1] |
| Walaszek, Z. et al. (1986) | Female Sprague-Dawley rats | Calcium D-glucarate | 4% in diet | >70% inhibition of 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumor development. | [7] |
| Dwivedi, C. et al. (1990) | Rats | Calcium D-glucarate | Single dose of 4.5 mmol/kg body weight | 57% inhibition of serum β-glucuronidase; 44% in liver, 37% in lung, and 39% in intestinal microsomes. | [15] |
| Dwivedi, C. et al. (1990) | In vitro (bacterial flora from rat intestine) | Calcium D-glucarate | 4% supplemented diet (source of inhibitor) | 70% inhibition of β-glucuronidase from small intestine flora; 54% from colon flora. | [15] |
| Abou-Issa, H. et al. (1995) | Rats | Calcium D-glucarate | Not specified in abstract | Lowered serum estrogen levels by 23%. | [9] |
Experimental Protocols: A Historical Perspective
To provide context on how the initial discoveries were made, this section details the methodologies likely employed in the key historical experiments. These protocols are based on descriptions from early publications and standard techniques of the era.
Historical β-Glucuronidase Activity Assay (Phenolphthalein Glucuronide Method)
This colorimetric assay was a common method for measuring β-glucuronidase activity in the mid-20th century.
Principle: β-glucuronidase hydrolyzes the substrate phenolphthalein (B1677637) glucuronide, releasing free phenolphthalein. In an alkaline solution, phenolphthalein turns pink, and the intensity of the color, measured with a spectrophotometer, is proportional to the enzyme activity.
Reagents:
-
Substrate: Phenolphthalein mono-β-glucuronide solution.
-
Buffer: Acetate (B1210297) buffer (pH typically around 4.5-5.0).
-
Enzyme Source: Tissue homogenates, serum, or purified enzyme preparations.
-
Stopping Reagent: Glycine (B1666218) buffer with a high pH (e.g., pH 10.4) to stop the enzymatic reaction and develop the color.
-
Standard: Phenolphthalein solution of a known concentration.
Procedure:
-
Incubation: A specific volume of the enzyme source is incubated with the phenolphthalein glucuronide substrate in the acetate buffer at 37°C for a defined period (e.g., 1 hour).
-
Reaction Termination and Color Development: The reaction is stopped by adding the alkaline glycine buffer.
-
Measurement: The absorbance of the resulting pink solution is measured in a spectrophotometer at a wavelength of 540-550 nm.
-
Quantification: The amount of phenolphthalein released is determined by comparing the absorbance to a standard curve prepared with known concentrations of phenolphthalein. Enzyme activity is typically expressed as micrograms of phenolphthalein liberated per hour per unit of enzyme source (e.g., per ml of serum or per mg of tissue).[16][17][18][19][20]
References
- 1. The preparation and properties of beta-glucuronidase. IV. Inhibition by sugar acids and their lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The preparation and properties of β-glucuronidase. 4. Inhibition by sugar acids and their lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of d-glucuronolactone in mammalian systems. Identification of d-glucaric acid as a normal constituent of urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Human Metabolome Database: Showing metabocard for Glucaric acid (HMDB0000663) [hmdb.ca]
- 7. Dietary glucarate as anti-promoter of 7,12-dimethylbenz[a]anthracene-induced mammary tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Potential use of D-glucaric acid derivatives in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. altmedrev.com [altmedrev.com]
- 10. Calcium-D-Glucarate's Effectiveness in Estrogen Balance: An Integrative Endocrine View [rupahealth.com]
- 11. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpcbs.com [ijpcbs.com]
- 13. Glucuronidation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Serum beta-glucuronidase assay by the phenolphthalein mono-beta-glucuronide method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
- 18. Comparison between p-nitrophenyl glucuronide and phenolphthalein glucuronide as substrates in the assay of beta-glucuronidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Goldstein, G. (1961) Serum Β-Glucuronidase Assay by the Phenolphthalein Mono-Β-Glucuronide Method. Clinical Chemistry, 7, 136-142. - References - Scientific Research Publishing [scirp.org]
The Gut Microbiome's Crucial Role in Glucarate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate interplay between the gut microbiome and host metabolism is a rapidly evolving field of research with profound implications for human health and disease. One area of growing interest is the metabolism of D-glucarate, a natural compound found in fruits and vegetables, and also produced endogenously in mammals. The gut microbiome possesses the enzymatic machinery to both degrade D-glucarate as a carbon source and to be influenced by its metabolic byproducts. This technical guide provides an in-depth exploration of the role of the gut microbiome in glucarate metabolism, detailing the key bacterial enzymes and metabolic pathways involved. Furthermore, it presents a comprehensive overview of experimental protocols for studying these interactions and summarizes the current understanding of how microbial this compound metabolism can impact host physiology, particularly in the context of detoxification and drug metabolism.
Introduction: The Significance of this compound and the Gut Microbiome
D-glucaric acid, and its salt form, D-glucarate, are naturally occurring compounds that have garnered significant attention for their potential health benefits. A key aspect of this compound's bioactivity lies in its interaction with the gut microbiome. The trillions of microorganisms residing in the human gastrointestinal tract play a pivotal role in metabolizing dietary compounds that are otherwise indigestible by the host.
The gut microbiome's involvement in this compound metabolism is twofold:
-
Direct Catabolism: Certain gut bacteria can utilize D-glucarate as a carbon and energy source through specific metabolic pathways.
-
Indirect Influence via β-glucuronidase Inhibition: A metabolite of D-glucarate, D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase, an enzyme produced by a wide range of gut bacteria.[1] This inhibition has significant consequences for the enterohepatic circulation of various endogenous and exogenous compounds, including drugs, toxins, and hormones.[2]
This guide will delve into the technical details of these processes, providing researchers and drug development professionals with a comprehensive resource to understand and investigate the role of the gut microbiome in this compound metabolism.
Bacterial Catabolism of D-Glucarate
Several gut-associated bacteria, particularly from the phyla Proteobacteria and Bacteroidetes, possess the genetic and enzymatic capacity to degrade D-glucarate. Two primary catabolic pathways have been elucidated, primarily in model organisms like Escherichia coli and Acinetobacter baylyi.
The D-Glucarate Dehydratase Pathway (E. coli)
In Escherichia coli, D-glucarate is metabolized through a pathway initiated by the enzyme D-glucarate dehydratase.[3][4] This pathway ultimately converts D-glucarate into intermediates that can enter central metabolism.
The key enzymatic steps are:
-
Dehydration: D-glucarate is dehydrated by D-glucarate dehydratase to form 5-keto-4-deoxy-D-glucarate (KDG).[4]
-
Aldol Cleavage: KDG is then cleaved by KDG aldolase into pyruvate (B1213749) and tartronate (B1221331) semialdehyde.[4]
-
Reduction: Tartronate semialdehyde is reduced to D-glycerate by tartronate semialdehyde reductase .[4]
-
Phosphorylation: Finally, D-glycerate is phosphorylated by glycerate kinase to yield 2-phosphoglycerate, an intermediate of glycolysis.[3]
The Alternative D-Glucarate Degradation Pathway (Acinetobacter baylyi)
An alternative pathway for D-glucarate degradation has been characterized in Acinetobacter baylyi and is also proposed to exist in Pseudomonas species.[4][5] This pathway shares the initial dehydration step with the E. coli pathway but diverges thereafter.
The key enzymatic steps are:
-
Dehydration (shared step): D-glucarate is converted to 5-keto-4-deoxy-D-glucarate (KDG) by D-glucarate dehydratase .[4]
-
Second Dehydration: KDG is further dehydrated by KDG dehydratase to form α-ketoglutarate semialdehyde.[5]
-
Oxidation: α-ketoglutarate semialdehyde is then oxidized to α-ketoglutarate , an intermediate of the Krebs cycle, by α-ketoglutarate semialdehyde dehydrogenase .[5]
Quantitative Data on this compound Metabolism
Understanding the kinetics of the enzymes involved in this compound metabolism is crucial for predicting metabolic flux and the overall impact on the gut microbial community. While comprehensive kinetic data for all enzymes across a wide range of gut bacteria are not yet available, studies on model organisms provide valuable insights.
| Enzyme | Organism | Substrate | K_m (mM) | V_max (μmol/min/mg) | Reference |
| D-glucarate dehydratase | Acinetobacter baylyi | D-Glucarate | 0.23 ± 0.03 | 25 ± 1 | [5] |
| 5-keto-4-deoxy-D-glucarate dehydratase | Acinetobacter baylyi | 5-keto-4-deoxy-D-glucarate | 0.12 ± 0.02 | 1.5 ± 0.1 | [5] |
| α-ketoglutarate semialdehyde dehydrogenase | Acinetobacter baylyi | α-ketoglutarate semialdehyde | 0.04 ± 0.01 | 1.2 ± 0.1 | [5] |
Note: The kinetic parameters can vary depending on the experimental conditions (pH, temperature, cofactors).
Inhibition of Gut Microbial β-glucuronidase
Beyond its role as a carbon source, D-glucarate metabolism indirectly influences host physiology through the inhibition of bacterial β-glucuronidases (GUS). In the stomach's acidic environment, orally administered D-glucarate is converted to D-glucaro-1,4-lactone, a potent inhibitor of GUS enzymes.[1]
Bacterial GUS enzymes play a critical role in the deconjugation of glucuronidated compounds that are excreted from the liver into the gut via bile. This deconjugation reverses the phase II detoxification process, releasing the original compounds (aglycones) which can then be reabsorbed into the bloodstream (enterohepatic circulation).[2] By inhibiting GUS, D-glucaro-1,4-lactone can enhance the net excretion of potentially harmful substances.
Experimental Protocols
Investigating the role of the gut microbiome in this compound metabolism requires a combination of in vitro and in vivo experimental approaches. Below are detailed methodologies for key experiments.
In Vitro Batch Fermentation with Fecal Slurry
This protocol allows for the study of this compound metabolism by a complex gut microbial community in a controlled environment.
Materials:
-
Anaerobic chamber
-
Sterile fermentation vessels
-
Fresh human fecal samples from healthy donors (screened for recent antibiotic use)
-
Anaerobic phosphate-buffered saline (PBS)
-
Anaerobic fermentation medium (e.g., YCFA medium)
-
D-glucarate solution (sterile, anaerobic)
-
Centrifuge
-
GC-MS or LC-MS for metabolite analysis
-
DNA extraction kit
Procedure:
-
Fecal Slurry Preparation:
-
Inside an anaerobic chamber, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS.
-
Centrifuge the slurry at low speed (e.g., 500 x g for 5 minutes) to pellet large debris. The supernatant serves as the fecal inoculum.[3]
-
-
Fermentation Setup:
-
Prepare sterile fermentation vessels containing the anaerobic fermentation medium.
-
Add D-glucarate to the experimental vessels to a final concentration of 10-20 mM.
-
Prepare control vessels without D-glucarate.
-
Inoculate each vessel with the fecal slurry (e.g., 5% v/v).
-
Seal the vessels and incubate at 37°C under anaerobic conditions.
-
-
Sampling and Analysis:
-
Collect samples at various time points (e.g., 0, 12, 24, 48 hours).
-
For metabolite analysis, centrifuge a portion of the sample to pellet bacteria. Analyze the supernatant using GC-MS or LC-MS to quantify D-glucarate and its metabolic products (e.g., organic acids).
-
For microbial community analysis, pellet the bacteria from another portion of the sample for DNA extraction and subsequent 16S rRNA gene sequencing or metagenomic sequencing.
-
Animal Studies: Oral Gavage in Mice
Animal models, particularly germ-free or antibiotic-treated mice colonized with specific microbial communities, are invaluable for studying the in vivo effects of this compound metabolism.
Materials:
-
C57BL/6 mice (or other appropriate strain)
-
Oral gavage needles (flexible tip recommended)
-
D-glucarate solution (sterile, in water or other suitable vehicle)
-
Metabolic cages for urine and feces collection
-
Anesthetic
-
Materials for tissue collection (cecal contents, liver, etc.)
Procedure:
-
Acclimatization and Grouping:
-
Acclimatize mice to the housing conditions for at least one week.
-
Divide mice into control and treatment groups.
-
-
Oral Gavage Administration:
-
Administer D-glucarate solution to the treatment group via oral gavage. A typical dose might range from 100 to 500 mg/kg body weight. Administer the vehicle solution to the control group.
-
The volume for gavage should be carefully calculated, with a common recommendation being around 10 µL/g body weight.[6]
-
-
Sample Collection:
-
House mice in metabolic cages to collect feces and urine for metabolite analysis.
-
At the end of the study period, euthanize the mice and collect cecal contents, intestinal tissue, and other organs of interest (e.g., liver).
-
-
Analysis:
-
Analyze fecal, urine, and tissue samples for D-glucarate and its metabolites using LC-MS or GC-MS.
-
Analyze cecal contents for changes in microbial community composition (16S rRNA or metagenomic sequencing) and gene expression (metatranscriptomics).
-
Metabolomic Analysis of this compound and its Metabolites
Sample Preparation (Feces):
-
Lyophilize fecal samples to dryness.
-
Homogenize the dried feces to a fine powder.
-
Extract metabolites using a suitable solvent, such as a methanol/water mixture.[7]
-
Centrifuge to pellet solids and collect the supernatant.
-
Filter the supernatant before analysis.
LC-MS/MS Analysis:
-
Chromatography: Use a reversed-phase C18 column or a HILIC column for separation of polar metabolites.
-
Mass Spectrometry: Employ a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) for sensitive and specific detection and quantification of D-glucarate and its expected metabolites. Use of stable isotope-labeled internal standards is recommended for accurate quantification.
GC-MS Analysis (for organic acids):
-
Derivatization: Convert non-volatile organic acids into volatile derivatives (e.g., silyl (B83357) ethers) using a derivatizing agent like BSTFA.[8]
-
Gas Chromatography: Separate the derivatized compounds on a suitable capillary column.
-
Mass Spectrometry: Detect and quantify the compounds based on their mass spectra and retention times.
Impact on Host Signaling and Health
The metabolism of this compound by the gut microbiome can influence host signaling and overall health through several mechanisms:
-
Modulation of Detoxification: By inhibiting β-glucuronidase, D-glucaro-1,4-lactone can reduce the enterohepatic recirculation of toxins and carcinogens, thereby promoting their excretion and potentially reducing the risk of certain cancers.[1]
-
Hormone Regulation: The same mechanism can affect the levels of steroid hormones, such as estrogen, which are also subject to glucuronidation and enterohepatic circulation. This has implications for hormone-dependent conditions.
-
Production of Short-Chain Fatty Acids (SCFAs): The degradation of D-glucarate by gut bacteria can lead to the production of SCFAs like acetate, propionate, and butyrate (B1204436) as fermentation end-products. These SCFAs are known to have numerous beneficial effects on the host, including serving as an energy source for colonocytes, modulating immune function, and influencing host metabolism.
-
Cross-feeding Interactions: The breakdown of D-glucarate by primary degraders can release intermediate metabolites that can be utilized by other members of the gut microbial community, a process known as cross-feeding.[9] This can shape the overall structure and function of the microbiome.
Future Directions and Conclusion
The study of this compound metabolism by the gut microbiome is a promising area of research with significant potential for therapeutic and drug development applications. Future research should focus on:
-
Identifying the key bacterial species responsible for this compound metabolism in the human gut.
-
Quantifying the flux through the different this compound degradation pathways in a complex microbial community.
-
Elucidating the full range of host signaling pathways affected by microbial this compound metabolism.
-
Investigating the therapeutic potential of D-glucarate supplementation in modulating the gut microbiome and improving health outcomes.
References
- 1. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. douglaslabs.com [douglaslabs.com]
- 3. benchchem.com [benchchem.com]
- 4. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Systematic optimization of fermentation conditions for in vitro fermentations with fecal inocula [frontiersin.org]
- 6. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cross-feeding interactions between human gut commensals belonging to the Bacteroides and Bifidobacterium genera when grown on dietary glycans - PMC [pmc.ncbi.nlm.nih.gov]
The Signaling Pathways Affected by Glucarate: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Glucarate, a naturally occurring compound found in various fruits and vegetables, and its active metabolite, D-saccharo-1,4-lactone, have garnered significant attention for their potential health benefits, particularly in the realm of detoxification and cancer prevention. This technical guide provides a comprehensive overview of the current understanding of the signaling pathways affected by this compound. The primary and most well-documented mechanism of action is the inhibition of β-glucuronidase, leading to an enhancement of the glucuronidation pathway. This guide also explores the potential, yet less characterized, roles of this compound in modulating other critical cellular signaling pathways, including those involved in apoptosis and inflammation. While direct experimental evidence linking this compound to pathways such as mTOR, AMPK, and insulin (B600854) signaling is currently limited, this document proposes hypothetical frameworks and detailed experimental protocols to facilitate future research in these promising areas.
The Glucuronidation Pathway: The Core Mechanism of this compound Action
The most established mechanism of action for this compound is its role in enhancing the glucuronidation pathway, a major phase II detoxification process in the body. This is achieved through the inhibition of the enzyme β-glucuronidase by this compound's active metabolite, D-saccharo-1,4-lactone.[1][2]
Mechanism of Action:
-
Ingestion and Metabolism: Calcium D-glucarate is ingested and metabolized in the stomach's acidic environment to D-glucaric acid, which then exists in equilibrium with its lactone derivatives, primarily the pharmacologically active D-saccharo-1,4-lactone.
-
Inhibition of β-glucuronidase: D-saccharo-1,4-lactone is a potent inhibitor of β-glucuronidase.[3] This enzyme is present in various tissues and is also produced by gut microflora.
-
Enhancement of Glucuronidation: β-glucuronidase reverses the process of glucuronidation by deconjugating glucuronides, which can lead to the reabsorption of toxins and hormones. By inhibiting this enzyme, D-saccharo-1,4-lactone ensures that conjugated, water-soluble toxins and steroid hormones are efficiently excreted from the body.[1]
This enhanced detoxification is believed to be the primary mechanism behind this compound's protective effects against certain cancers, particularly hormone-dependent cancers like breast and prostate cancer, by promoting the excretion of excess estrogen and androgens.[4][5]
Quantitative Data on β-glucuronidase Inhibition
The inhibitory effect of this compound's active metabolite on β-glucuronidase has been quantified in several studies.
| Compound | Enzyme Source | IC50 Value | Reference |
| D-saccharic acid 1,4-lactone | Human β-glucuronidase | 45 µM | [3] |
| D-saccharic acid 1,4-lactone | E. coli β-glucuronidase | - | [6] |
Note: While a specific IC50 value for E. coli β-glucuronidase was not found in the provided results, the source indicates it is a potent inhibitor.
A computational systems biology study provided in silico data on the effect of glucaric acid (GA) on β-glucuronidase levels.[7]
| GA Supplementation | Estimated β-glucuronidase Level (nM) |
| 0 mg (Control) | 4.75 |
| 26 mg | 1.19 |
Experimental Protocol: β-Glucuronidase Activity Assay
This protocol is adapted from fluorometric assay kits and published methodologies.[8][9]
Objective: To measure the inhibitory effect of D-saccharo-1,4-lactone on β-glucuronidase activity.
Materials:
-
β-Glucuronidase enzyme (from E. coli or bovine liver)
-
4-Methylumbelliferyl-β-D-glucuronide (4-MUG), substrate
-
D-saccharo-1,4-lactone (inhibitor)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4)
-
Stop Solution (e.g., 1 M Na2CO3)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 360/445 nm)
-
Incubator at 37°C
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of D-saccharo-1,4-lactone in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of β-glucuronidase in assay buffer.
-
Prepare a working solution of 4-MUG in assay buffer.
-
-
Assay Setup:
-
To the wells of the 96-well plate, add:
-
Assay Buffer
-
Varying concentrations of D-saccharo-1,4-lactone (and a vehicle control).
-
β-Glucuronidase enzyme solution.
-
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Initiate Reaction:
-
Add the 4-MUG substrate solution to all wells to start the reaction.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
-
Stop Reaction:
-
Add the Stop Solution to each well.
-
-
Read Fluorescence:
-
Measure the fluorescence intensity at Ex/Em = 360/445 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of D-saccharo-1,4-lactone compared to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Visualization of the Glucuronidation Pathway
Potential Impact on Apoptosis and Inflammatory Signaling
While the primary focus of this compound research has been on detoxification, several studies suggest its involvement in apoptosis and inflammation, key processes in cancer development and other chronic diseases.
Apoptosis (Programmed Cell Death)
Dietary D-glucarate has been shown to induce apoptosis in preclinical models of lung tumorigenesis.[10] This effect is evidenced by the increased levels of cleaved caspase-9, a key initiator caspase in the intrinsic apoptotic pathway.
Potential Signaling Cascade:
It is hypothesized that this compound may induce apoptosis by activating the intrinsic pathway, which is triggered by cellular stress. This would involve the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and subsequently the executioner caspase-3.
Inflammatory Pathways
This compound has demonstrated anti-inflammatory effects in animal models. Studies have shown that dietary D-glucarate can decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the level of the anti-inflammatory cytokine IL-10.[10]
Potential Signaling Cascade:
The reduction in pro-inflammatory cytokines suggests a potential inhibitory effect of this compound on the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a master regulator of inflammation, and its inhibition would lead to a decrease in the transcription of many pro-inflammatory genes.
Experimental Protocol: Western Blot Analysis for Apoptosis and Inflammation Markers
This protocol outlines a general method for analyzing key proteins in the apoptosis and NF-κB pathways using Western blotting.[11][12]
Objective: To investigate the effect of this compound treatment on the expression and phosphorylation of key apoptotic and inflammatory proteins in a relevant cell line (e.g., a cancer cell line).
Materials:
-
Cell culture reagents
-
Calcium D-glucarate
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-9, anti-cleaved PARP, anti-phospho-NF-κB p65, anti-IκBα)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with varying concentrations of calcium D-glucarate for a specified time period. Include an untreated control.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each sample.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the expression of the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
For phosphorylated proteins, normalize the phospho-protein signal to the total protein signal.
-
Visualization of Potential Apoptotic and Inflammatory Pathways
Unexplored Territories: mTOR, AMPK, and Insulin Signaling
To date, there is a notable absence of direct experimental research on the effects of this compound on the mTOR, AMPK, and insulin signaling pathways. However, given this compound's observed effects on cellular processes regulated by these pathways (e.g., cell proliferation, metabolism), it is plausible that such interactions exist. This section proposes a theoretical framework and experimental approaches to investigate these potential connections.
mTOR Pathway
The mTOR (mammalian target of rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Given this compound's anti-proliferative effects, investigating its potential to inhibit the mTOR pathway is a logical next step.
Hypothetical Mechanism: this compound could potentially inhibit the mTOR pathway, leading to decreased cell proliferation and growth.
AMPK Pathway
The AMPK (AMP-activated protein kinase) pathway is a critical energy sensor that is activated under conditions of low cellular energy. AMPK activation generally inhibits anabolic processes and stimulates catabolic processes to restore energy balance. Some natural compounds with anti-cancer properties are known to activate AMPK.
Hypothetical Mechanism: this compound could potentially activate AMPK, leading to the inhibition of energy-consuming processes like cell proliferation.
Insulin Signaling Pathway
The insulin signaling pathway is crucial for glucose homeostasis. Some studies have suggested a link between this compound and metabolic health, but its direct effect on insulin signaling remains to be elucidated.
Hypothetical Mechanism: The impact of this compound on insulin signaling is currently unclear and warrants investigation to understand its potential role in metabolic regulation.
Experimental Protocol: Investigating this compound's Effect on mTOR, AMPK, and Insulin Signaling via Western Blot
This protocol provides a framework for assessing the phosphorylation status of key proteins in these pathways.
Objective: To determine if this compound treatment alters the activation state of the mTOR, AMPK, and/or insulin signaling pathways in a relevant cell model.
Materials:
-
Same as the Western blot protocol in section 2.3, with the following primary antibodies:
-
mTOR pathway: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-p70S6K, anti-p70S6K.
-
AMPK pathway: anti-phospho-AMPKα (Thr172), anti-AMPKα.
-
Insulin signaling pathway: anti-phospho-Akt (Ser473), anti-Akt.
-
Procedure:
-
Cell Culture and Treatment:
-
Culture cells and treat with calcium D-glucarate as described in section 2.3.
-
For insulin signaling, cells should be serum-starved prior to treatment and then stimulated with insulin with or without this compound pre-treatment.
-
-
Cell Lysis, Protein Quantification, SDS-PAGE, and Western Blotting:
-
Follow the procedures outlined in section 2.3.
-
-
Data Analysis:
-
Quantify and normalize the band intensities for the phosphorylated and total proteins for each pathway.
-
Visualization of Hypothetical Pathway Interactions
Conclusion and Future Directions
The primary, well-established role of this compound is the enhancement of detoxification via the glucuronidation pathway through the inhibition of β-glucuronidase. Emerging evidence also points towards its involvement in promoting apoptosis and mitigating inflammation. The direct effects of this compound on central signaling pathways such as mTOR, AMPK, and insulin signaling remain a significant knowledge gap. The experimental frameworks provided in this guide offer a clear path for researchers to investigate these potential interactions. Future studies employing techniques like Western blotting, kinase assays, and transcriptomics will be crucial to fully elucidate the molecular mechanisms underlying the diverse biological activities of this compound and to unlock its full therapeutic potential.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. AMPK: A Target for Drugs and Natural Products With Effects on Both Diabetes and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of D-Glucaric Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucaric acid is a naturally occurring compound found in various fruits and vegetables, as well as in mammals, including humans. It is a product of the glucuronic acid pathway and its levels in urine are considered a potential biomarker for monitoring the induction of hepatic enzymes, particularly cytochrome P450. The quantification of urinary D-glucaric acid is therefore of significant interest in clinical and toxicological studies, as well as in drug development to assess the impact of xenobiotics on liver metabolism. This application note provides a detailed protocol for the quantification of D-glucaric acid in human urine using a robust and sensitive High-Performance Liquid Chromatography (HPLC) method with UV detection.
Experimental Workflow
The overall experimental workflow for the quantification of D-glucaric acid in urine is depicted below. The process begins with urine sample collection, followed by a critical sample preparation step to remove interfering substances, chromatographic separation via HPLC, and finally, data analysis and quantification.
Figure 1: Experimental workflow for urinary D-glucaric acid quantification.
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis.
Materials and Reagents
-
D-Glucaric acid standard (Sigma-Aldrich or equivalent)
-
Boric acid affinity gel (e.g., Affi-Gel Boronate, Bio-Rad)[1]
-
Potassium dihydrogen phosphate (B84403) (KH₂PO₄), HPLC grade
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Creatinine (B1669602) standard (for normalization)
-
Human urine samples
Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
Analytical column: Agilent SB-Aq (4.6mm × 250mm, 5µm) or equivalent[2]
-
Centrifuge
-
Vortex mixer
-
pH meter
-
Syringe filters (0.45 µm)
Sample Preparation Protocol
A critical step for accurate quantification is the removal of interfering substances from the urine matrix, such as L-ascorbic acid and D-glucuronic acid, which can co-elute with D-glucaric acid.[1][3]
-
Initial Preparation: Centrifuge the urine sample to remove particulate matter.
-
Boronic Acid Gel Treatment:
-
Pre-treat the urine with a boronic acid gel which specifically binds to cis-hydroxyl groups present in interfering compounds like D-glucuronic acid.[1][3]
-
Combine the urine sample with the boronic acid affinity gel (e.g., Affi-Gel Boric Acid Gel).[1]
-
Wash the gel with a buffer containing 80 mM potassium dihydrogen phosphate and 20 mM boric acid to elute D-glucaric acid while retaining the interfering substances.[1]
-
-
Alternative Simplified Protocol: For a more rapid but potentially less specific method, sample preparation can involve centrifugation, deproteinization, dilution, and filtration through a 0.45 µm membrane.[1]
-
Final Filtration: Filter the processed sample through a 0.45 µm syringe filter before injection into the HPLC system.[4]
HPLC Method Protocol
An isocratic HPLC method is suitable for the direct measurement of D-glucaric acid.[1][3]
-
HPLC Column: Agilent SB-Aq (4.6mm × 250mm, 5µm).[2]
-
Mobile Phase: 0.025 mol/L KH₂PO₄ adjusted to pH 2.5.[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 30°C.[2]
-
Injection Volume: 10 µL.[2]
Calibration and Quantification
-
Prepare a stock solution of D-glucaric acid in the mobile phase.
-
Generate a series of calibration standards by serially diluting the stock solution to cover the expected concentration range in urine samples.
-
Inject the calibration standards into the HPLC system and record the peak areas.
-
Construct a calibration curve by plotting the peak area against the concentration of D-glucaric acid.
-
Quantify the D-glucaric acid concentration in the urine samples by comparing their peak areas to the calibration curve.
-
To account for variations in urine dilution, normalize the D-glucaric acid concentration to the urinary creatinine concentration. The final results are typically expressed as µmoles of D-glucaric acid per gram of creatinine.[1][3]
Quantitative Data Summary
The performance of the HPLC method for D-glucaric acid quantification is summarized in the table below. These values are compiled from published methods and provide an indication of the method's sensitivity, precision, and the expected range in a healthy adult population.
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 10 µM (approximately 7 µmoles/g creatinine) | [1][3] |
| Run-to-run Precision (CV) | 9.1% at 41 µmoles/g creatinine | [1][3] |
| 7.7% at 219 µmoles/g creatinine | [1][3] | |
| Normal Adult Range | 15 to 89 µmoles/g creatinine | [1][3] |
| Mean in Normal Adults | 47 µmoles/g creatinine | [1][3] |
Conclusion
The described HPLC method provides a reliable and sensitive approach for the quantification of D-glucaric acid in human urine. The use of boronic acid gel for sample preparation is highly recommended to ensure the removal of interfering compounds and enhance the accuracy of the results. This protocol is well-suited for clinical research and drug development applications where the monitoring of hepatic enzyme induction is crucial.
References
Synthesis of High-Purity Crystalline D-Glucaric Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-glucaric acid, a top value-added chemical derived from biomass, is gaining significant interest in the pharmaceutical, food, and polymer industries.[1][2][3] Its role as a potent β-glucuronidase inhibitor highlights its potential in drug development and cancer therapy.[1] However, the synthesis and isolation of D-glucaric acid in its high-purity, crystalline form presents significant challenges due to its high water solubility and tendency to form lactones. This document provides detailed protocols for the synthesis and purification of high-purity crystalline D-glucaric acid, summarizes quantitative data from various methods, and includes visualizations of key chemical pathways and experimental workflows.
Introduction
D-glucaric acid is a six-carbon aldaric acid traditionally produced through the nitric acid oxidation of D-glucose.[1][4] This method, while established, suffers from moderate yields (<50%), the formation of various byproducts (such as oxalic and tartaric acids), and significant environmental concerns due to the use of strong acids.[4] Modern synthetic approaches have focused on developing cleaner and more selective methods, including catalytic oxidation using noble metal catalysts and biocatalysis.[3][5][6]
A significant hurdle in obtaining pure D-glucaric acid is its crystallization. The free acid is difficult to crystallize directly from aqueous solutions.[4] Consequently, D-glucaric acid is often commercially available as its potassium or calcium salt.[1][7] A robust method for isolating the free acid from these salts in high purity is crucial for its application in research and development. This note details a highly effective method for achieving this, yielding crystalline D-glucaric acid with a purity exceeding 99.96%.[1][2]
Synthesis and Purification Methodologies
Several pathways exist for the synthesis of D-glucaric acid. The choice of method often depends on the desired scale, purity requirements, and available resources.
Chemical Synthesis Pathways
The primary chemical routes for D-glucaric acid synthesis involve the oxidation of D-glucose.
-
Nitric Acid Oxidation: This is the traditional industrial method. D-glucose is oxidized using nitric acid, often with a vanadium catalyst.[4][8] While effective, this process is non-selective and generates hazardous nitrogen oxide byproducts.[4][5]
-
Catalytic Oxidation: This approach utilizes molecular oxygen as the oxidant in the presence of a heterogeneous catalyst. Platinum (Pt) and gold (Au) based catalysts, often on carbon or zirconia supports, have shown promise.[5][9][10] Bimetallic catalysts, such as AuPt, can enhance selectivity towards D-glucaric acid.[5]
-
TEMPO-Mediated Oxidation: The use of stable nitroxyl (B88944) radicals like 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as catalysts allows for selective oxidation of primary alcohols under mild conditions.[11][12][13] This method can be employed in both chemical and electrochemical systems.[13]
Below is a diagram illustrating the general chemical oxidation pathway from D-glucose to D-glucaric acid.
Biological Synthesis Pathway
Metabolic engineering has enabled the biosynthesis of D-glucaric acid in microorganisms like E. coli and Saccharomyces cerevisiae.[3][14][15] This is typically achieved by introducing a synthetic pathway that converts glucose to D-glucaric acid via intermediates like myo-inositol and D-glucuronic acid.[3][14]
The following diagram outlines a common biosynthetic route.
Data Presentation: Comparison of Synthesis Methods
The following table summarizes quantitative data for various D-glucaric acid synthesis methods.
| Synthesis Method | Starting Material | Catalyst/System | Yield | Purity | Key Byproducts | Reference(s) |
| Purification from Salt | Ca²⁺/K⁺ Glucarate Salts | Amberlyst-15 (H⁺) Resin | >98.7% (dry yield) | >99.96% | - | [1][2] |
| Nitric Acid Oxidation | D-Glucose | Nitric Acid | <50% | Moderate | Oxalic acid, Tartaric acid, 5-Ketogluconic acid | [1][4] |
| Catalytic Oxidation | D-Glucose | 5 wt% Pt/C | 59% (GA and lactones) | - | Gluconic acid, Lactones | [9] |
| Catalytic Oxidation | D-Glucose | AuPt/ZrO₂ | ~50% | - | Gluconic acid | [5] |
| Biological Synthesis | D-Glucose | Engineered E. coli | 0.113 g/g glucose | - | myo-Inositol | [3] |
| Biological Synthesis | D-Glucose/myo-inositol | Engineered E. coli | 4.85 g/L | - | - | [15] |
Experimental Protocols
Protocol 1: Synthesis of High-Purity Crystalline D-Glucaric Acid from its Salts
This protocol details the conversion of commercially available potassium D-glucarate to high-purity crystalline D-glucaric acid.[1][7]
Materials and Equipment:
-
Potassium D-glucarate
-
Amberlyst-15 (H⁺) ion-exchange resin
-
Deionized water
-
Rotary evaporator
-
Filtration apparatus
-
NMR spectrometer for purity analysis
-
ICP-MS for residual potassium analysis
Procedure:
-
Dissolution: Prepare a 0.02 M aqueous solution of potassium D-glucarate (e.g., 0.5 g in 100 mL of deionized water).
-
Ion Exchange: Add Amberlyst-15 (H⁺) resin (5.0 g) to the potassium D-glucarate solution. Stir the mixture for at least 5 minutes. A second exchange step can be performed to ensure complete removal of potassium ions.[16]
-
Filtration: Filter the solution to remove the ion-exchange resin. Wash the resin with a small amount of deionized water (e.g., 10 mL) and combine the washings with the filtrate.
-
Azeotropic Drying: Add acetonitrile to the aqueous solution of D-glucaric acid (a ratio of approximately 19:1 acetonitrile to water is effective).[7]
-
Solvent Removal: Remove the solvent using a rotary evaporator at a low temperature (<28 °C) and reduced pressure (e.g., 50 mbar).[1] Maintaining a low temperature is critical to prevent the formation of lactone byproducts.[1]
-
Product Isolation: The resulting product is a dry, white powder of high-purity D-glucaric acid.
-
Analysis: Confirm the purity of the product using ¹H NMR spectroscopy and elemental analysis (e.g., ICP-MS to confirm the removal of potassium). The melting point of pure D-glucaric acid is approximately 111 °C.[7]
The workflow for this purification protocol is illustrated below.
Protocol 2: General Procedure for Nitric Acid Oxidation of D-Glucose
This protocol provides a general outline for the laboratory-scale synthesis of D-glucaric acid via nitric acid oxidation.[4][17]
Materials and Equipment:
-
D-Glucose
-
Concentrated Nitric Acid
-
Computer-controlled reactor (optional, for improved control)[4][17]
-
Neutralization agent (e.g., potassium hydroxide)
-
Filtration and crystallization apparatus
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, dissolve D-glucose in nitric acid. The reaction is typically carried out at temperatures between 25-40°C.[4]
-
Oxidation: The reaction mixture is stirred for a specified period. The process can be performed under an atmosphere of oxygen to facilitate a catalytic cycle, which can improve the process.[4][17]
-
Neutralization and Isolation: After the reaction is complete, the D-glucaric acid is often not directly crystallized. Instead, the solution is neutralized (e.g., with potassium hydroxide) to precipitate the less soluble monopotassium this compound.[4]
-
Purification: The precipitated salt can be collected by filtration and then used in Protocol 1 to obtain the pure free acid.
Analytical Characterization
The purity and identity of the synthesized D-glucaric acid should be confirmed using appropriate analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and assess the purity, particularly to detect the presence of lactone isomers.[7][9]
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This technique is used to quantify residual metal ions (e.g., potassium or calcium) after ion exchange.[7]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as hydroxyl and carboxylic acid moieties.[7]
-
X-ray Diffraction (XRD): Powder or single-crystal XRD can be used to confirm the crystalline structure of the final product.[7][16]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for quantifying D-glucaric acid and separating it from byproducts in reaction mixtures.[18][19]
Conclusion
The synthesis of high-purity crystalline D-glucaric acid is achievable through a multi-step process that often involves the initial synthesis of a this compound salt followed by a carefully controlled purification step. The ion-exchange and azeotropic drying method described herein is a reliable and reproducible protocol for obtaining D-glucaric acid in a form suitable for demanding applications in research and development.[1][2] While alternative synthesis routes such as catalytic oxidation and biosynthesis are continually being improved to offer more sustainable and efficient production, the purification of the final product remains a critical step in obtaining high-quality material.
References
- 1. How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How to Synthesise High Purity, Crystalline d-Glucaric Acid Selectively - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell-based and cell-free biocatalysis for the production of d-glucaric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Direct Oxidation of Glucose to Glucaric Acid Using Bimetallic AuPt/ZrO2 Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. crespootero.uk [crespootero.uk]
- 13. Selective glucose electro-oxidation catalyzed by TEMPO on graphite felt - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.asm.org [journals.asm.org]
- 16. researchgate.net [researchgate.net]
- 17. Modifications in the nitric acid oxidation of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Beta-Glucuronidase Inhibition Assay Using Calcium D-Glucarate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Beta-glucuronidase (GUS) is a lysosomal enzyme that catalyzes the hydrolysis of β-D-glucuronic acid residues from the non-reducing end of glycosaminoglycans.[1][2] In mammals, it is widely distributed in various tissues and bodily fluids.[3] This enzyme plays a crucial role in the metabolism and detoxification of a wide range of endogenous and exogenous compounds, including hormones, drugs, and toxins, through a process called glucuronidation.[4][5]
Glucuronidation, a key Phase II detoxification pathway in the liver, conjugates these compounds with glucuronic acid, rendering them more water-soluble for excretion.[5][6] However, beta-glucuronidase present in the gut microbiota can deconjugate these glucuronides, releasing the active and potentially toxic substances back into circulation, which is associated with an increased risk for certain cancers.[7][8] Inhibition of beta-glucuronidase is therefore a significant therapeutic target for preventing the reactivation of toxins and promoting their elimination.[3]
Calcium D-glucarate is a natural compound found in fruits and vegetables that, upon oral administration, is metabolized into D-glucaro-1,4-lactone, a potent inhibitor of beta-glucuronidase.[6][9] By inhibiting this enzyme, calcium D-glucarate supports the body's detoxification processes and may help in regulating hormone levels and reducing the risk of hormone-dependent cancers.[7][10]
These application notes provide a detailed protocol for an in vitro beta-glucuronidase inhibition assay using calcium D-glucarate as the inhibitor.
Principle of the Assay
The beta-glucuronidase inhibition assay is a spectrophotometric method that measures the activity of the enzyme by monitoring the hydrolysis of a chromogenic substrate. A commonly used substrate is phenolphthalein (B1677637) glucuronide, which is colorless. In the presence of beta-glucuronidase, the substrate is cleaved to release D-glucuronic acid and phenolphthalein.[11] Under alkaline conditions, phenolphthalein turns pink, and the intensity of the color, measured at 540 nm, is directly proportional to the enzyme activity.[11] The inhibitory effect of calcium D-glucarate is determined by measuring the reduction in enzyme activity in its presence.
Signaling Pathway and Mechanism of Action
The process of glucuronidation and its reversal by beta-glucuronidase is a critical pathway in xenobiotic metabolism and detoxification. The following diagram illustrates this pathway and the inhibitory action of calcium D-glucarate.
Caption: Glucuronidation pathway and inhibition by Calcium D-Glucarate.
Experimental Workflow
The following diagram outlines the general workflow for the beta-glucuronidase inhibition assay.
Caption: Experimental workflow for the beta-glucuronidase inhibition assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| Beta-Glucuronidase (from E. coli) | Sigma-Aldrich | G7396 |
| Calcium D-Glucarate | Sigma-Aldrich | C1126 |
| Phenolphthalein β-D-glucuronide | Sigma-Aldrich | P0501 |
| Sodium Acetate (B1210297) Buffer (0.1 M, pH 5.0) | - | - |
| Glycine (B1666218) Buffer (0.2 M, pH 10.4) | - | - |
| 96-well microplate | - | - |
| Microplate reader | - | - |
Experimental Protocol
Preparation of Reagents
-
Sodium Acetate Buffer (0.1 M, pH 5.0): Dissolve 8.2 g of sodium acetate in 1 L of deionized water. Adjust the pH to 5.0 with acetic acid.
-
Beta-Glucuronidase Solution: Prepare a stock solution of beta-glucuronidase in cold sodium acetate buffer. The final concentration in the assay should be optimized based on the enzyme's specific activity (typically 25-50 units/mL).
-
Phenolphthalein β-D-glucuronide Solution (1.2 mM): Dissolve an appropriate amount of phenolphthalein glucuronide in deionized water to make a 1.2 mM stock solution.
-
Calcium D-Glucarate Solutions: Prepare a stock solution of calcium D-glucarate in deionized water. Perform serial dilutions to obtain a range of concentrations to be tested.
-
Glycine Buffer (0.2 M, pH 10.4): Dissolve 15.01 g of glycine in 1 L of deionized water. Adjust the pH to 10.4 with 1 M NaOH.[11]
Assay Procedure
-
To each well of a 96-well microplate, add the following in the order listed:
-
50 µL of Sodium Acetate Buffer (for control wells) or 50 µL of Calcium D-Glucarate solution (for inhibitor wells).
-
25 µL of Beta-Glucuronidase solution.
-
-
Mix gently and pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the Phenolphthalein β-D-glucuronide solution to each well.
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Stop the reaction by adding 100 µL of Glycine Buffer (pH 10.4) to each well.
-
Measure the absorbance at 540 nm using a microplate reader.
Data Analysis
-
Calculate the percentage of inhibition for each concentration of calcium D-glucarate using the following formula:
% Inhibition = [ (Absorbance of Control - Absorbance of Inhibitor) / Absorbance of Control ] x 100
-
Determine the IC50 value: The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. This can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantitative Data Summary
The inhibitory potential of D-glucaro-1,4-lactone, the active metabolite of calcium D-glucarate, has been quantified in various studies.
| Inhibitor | Enzyme Source | IC50 / Ki Value | Reference |
| D-Glucaro-1,4-lactone | Human β-glucuronidase | IC50 = 45 µM | [13] |
| D-Glucaro-1,4-lactone | E. coli β-glucuronidase | Ki = 19 µM | [14] |
| Poly(vinylbenzyl D-glucaro(1,4)lactonate) | E. coli β-glucuronidase | 99.6% inhibition at 177 mM | [15] |
A study on the effect of a single dose of calcium D-glucarate (4.5 mmole/kg body weight) in rats showed significant inhibition of beta-glucuronidase activity in various tissues.[9]
| Tissue | Percentage Inhibition |
| Serum | 57% |
| Liver | 44% |
| Lung | 37% |
| Intestinal microsomes | 39% |
Conclusion
This protocol provides a reliable and reproducible method for assessing the inhibitory activity of calcium D-glucarate on beta-glucuronidase. The assay is crucial for screening potential inhibitors and understanding their mechanism of action, which has significant implications for drug development and preventive medicine, particularly in the context of detoxification and cancer prevention. The active metabolite of calcium D-glucarate, D-glucaro-1,4-lactone, is a potent inhibitor of this enzyme, supporting the therapeutic potential of calcium D-glucarate supplementation.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. tribioscience.com [tribioscience.com]
- 3. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thewellnessway.com [thewellnessway.com]
- 5. douglaslabs.com [douglaslabs.com]
- 6. shop.healthmasters.com.au [shop.healthmasters.com.au]
- 7. altmedrev.com [altmedrev.com]
- 8. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drbrighten.com [drbrighten.com]
- 11. Enzymatic Assay of β-Glucuronidase (EC 3.2.1.31) from E. coli [sigmaaldrich.com]
- 12. Glucuronidase, Beta - Assay | Worthington Biochemical [worthington-biochem.com]
- 13. caymanchem.com [caymanchem.com]
- 14. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4) lactonate) in vitro inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Detecting D-glucaro-1,4-lactone in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucaro-1,4-lactone is a natural compound found in various fruits and vegetables and is also produced endogenously in mammals, including humans. It is a potent inhibitor of β-glucuronidase, an enzyme that plays a significant role in the metabolism and excretion of various substances, including drugs and carcinogens. By inhibiting β-glucuronidase, D-glucaro-1,4-lactone can prevent the deconjugation of glucuronidated compounds, thereby promoting their elimination from the body. This has significant implications for drug development, toxicology, and cancer prevention research.
These application notes provide detailed protocols for the detection and quantification of D-glucaro-1,4-lactone in common biological samples such as plasma and urine, utilizing three distinct analytical methodologies: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and an Enzymatic Assay.
I. Sample Preparation from Biological Matrices
Proper sample preparation is critical for accurate and reproducible quantification of D-glucaro-1,4-lactone. The following are generalized protocols for plasma and urine.
Plasma Sample Preparation
This protocol is suitable for preparing plasma for HPLC-MS/MS analysis.
Materials:
-
Human plasma (collected in EDTA or heparin tubes)
-
Acetonitrile (ACN), HPLC grade, chilled to -20°C
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Protocol:
-
Thaw frozen plasma samples on ice.
-
In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.
-
For protein precipitation, add 400 µL of ice-cold acetonitrile.
-
Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains D-glucaro-1,4-lactone, and transfer it to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for HPLC-MS/MS analysis.
Urine Sample Preparation
This protocol is suitable for preparing urine for HPLC-MS/MS analysis.
Materials:
-
Human urine
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
-
0.22 µm syringe filters
Protocol:
-
Thaw frozen urine samples at room temperature.
-
Vortex the urine sample to ensure homogeneity.
-
In a 1.5 mL microcentrifuge tube, dilute 100 µL of urine with 900 µL of deionized water.
-
Vortex the diluted sample for 30 seconds.
-
Centrifuge the tube at 14,000 x g for 10 minutes at 4°C to pellet any particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.
II. Analytical Methodologies
Method 1: HILIC-HPLC-MS/MS
Hydrophilic Interaction Liquid Chromatography (HILIC) is well-suited for the separation of polar compounds like D-glucaro-1,4-lactone. Coupled with tandem mass spectrometry, this method offers high sensitivity and selectivity.
Experimental Protocol:
-
Chromatographic System: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: HILIC column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (B1210297) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-1 min: 95% B
-
1-5 min: Linear gradient from 95% to 50% B
-
5-6 min: Hold at 50% B
-
6.1-8 min: Return to 95% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
MS/MS Detection: ESI in negative ion mode.
-
MRM Transition: For D-glucaro-1,4-lactone, monitor the transition m/z 191 > 85.[1]
Data Presentation: Representative Validation Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 105% |
Method 2: GC-MS with Derivatization
Gas Chromatography-Mass Spectrometry (GC-MS) can be used for the quantification of D-glucaro-1,4-lactone following a derivatization step to increase its volatility.
Experimental Protocol:
-
Sample Preparation: Prepare plasma or urine samples as described in Section I, ensuring the final extract is completely dry.
-
Derivatization:
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) to the dried sample extract.
-
Add 50 µL of pyridine (B92270) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the sample to room temperature before injection.
-
-
GC-MS System: Gas chromatograph coupled to a single quadrupole or triple quadrupole mass spectrometer.
-
Column: DB-5ms or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) at 70 eV. Scan range of m/z 50-550 or selected ion monitoring (SIM) of characteristic ions for the silylated derivative of D-glucaro-1,4-lactone.
Data Presentation: Representative Validation Parameters
| Parameter | Value |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 5 ng/mL |
| Limit of Quantification (LOQ) | 10 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 80 - 110% |
Method 3: Enzymatic Assay
This method is based on the principle that D-glucaro-1,4-lactone inhibits the activity of the enzyme β-glucuronidase. The concentration of the lactone is determined by measuring the degree of inhibition.
Experimental Protocol:
-
Principle: The assay measures the activity of β-glucuronidase using a chromogenic substrate (e.g., phenolphthalein (B1677637) glucuronide). In the presence of D-glucaro-1,4-lactone, the enzyme activity is reduced, leading to a decrease in the colorimetric signal.
-
Reagents:
-
β-glucuronidase enzyme solution (from E. coli or bovine liver).
-
Phenolphthalein glucuronide substrate solution.
-
Sodium acetate buffer (pH 5.0).
-
Glycine (B1666218) buffer (pH 10.4) as a stop solution.
-
D-glucaro-1,4-lactone standards.
-
-
Assay Procedure:
-
Prepare a standard curve of D-glucaro-1,4-lactone at various concentrations.
-
In a 96-well plate, add 20 µL of the prepared biological sample or standard.
-
Add 50 µL of the β-glucuronidase enzyme solution to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the phenolphthalein glucuronide substrate solution.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of glycine buffer.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Calculation: Calculate the percentage of inhibition for each sample and determine the concentration of D-glucaro-1,4-lactone from the standard curve.
Data Presentation: Representative Validation Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 10 µM |
| Correlation Coefficient (r²) | > 0.98 |
| Limit of Detection (LOD) | 0.05 µM |
| Limit of Quantification (LOQ) | 0.1 µM |
| Accuracy (% Bias) | Within ±20% |
| Precision (%RSD) | < 20% |
III. Visualizations
Signaling Pathway of β-glucuronidase Inhibition
Caption: Inhibition of β-glucuronidase by D-glucaro-1,4-lactone.
Experimental Workflow for HPLC-MS/MS Analysis
Caption: Workflow for D-glucaro-1,4-lactone analysis by HPLC-MS/MS.
Logical Relationship of Analytical Methods
Caption: Comparison of methods for D-glucaro-1,4-lactone detection.
References
Application Notes and Protocols for In Vivo Efficacy Testing of Calcium D-Glucarate
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide for designing and conducting in vivo experiments to evaluate the efficacy of Calcium D-Glucarate in animal models, focusing on its role in detoxification and cancer chemoprevention.
Introduction
Calcium D-glucarate is the calcium salt of D-glucaric acid, a substance found naturally in mammals and in various fruits and vegetables such as oranges, apples, grapefruit, and cruciferous vegetables.[1][2] Oral supplementation with calcium D-glucarate has been shown to inhibit beta-glucuronidase, an enzyme that can deconjugate toxins and hormones that have been prepared for excretion by the liver through a process called glucuronidation.[1][2][3] By inhibiting this enzyme, calcium D-glucarate is thought to promote the elimination of excess estrogens and other potentially harmful compounds, suggesting its potential as a chemopreventive and detoxifying agent.[1][3][4] Animal studies have demonstrated its efficacy in reducing the incidence of various cancers, including those of the breast, colon, liver, lung, and skin.[1][5][6]
Mechanism of Action: The Glucuronidation Pathway
Calcium D-glucarate's primary mechanism of action involves the enhancement of the glucuronidation pathway, a major Phase II detoxification process in the liver.[1][7]
-
Metabolism: Upon oral ingestion, calcium D-glucarate is metabolized in the stomach's acidic environment to D-glucaric acid. This is further converted to D-glucaro-1,4-lactone, the pharmacologically active compound.[1][4][7][8]
-
Inhibition of Beta-Glucuronidase: D-glucaro-1,4-lactone is a potent inhibitor of the enzyme beta-glucuronidase.[1][4][7]
-
Enhancing Excretion: Beta-glucuronidase can reverse the glucuronidation process by deconjugating glucuronide-bound toxins and hormones in the enterohepatic circulation, allowing for their reabsorption. By inhibiting this enzyme, D-glucaro-1,4-lactone ensures that conjugated compounds are excreted from the body, thereby reducing the levels of circulating toxins and hormones like estrogen.[1][3][4][7]
Signaling Pathway Diagram
Caption: Metabolism and mechanism of action of Calcium D-Glucarate.
Experimental Protocols
The following protocols are generalized from various animal studies investigating the chemopreventive effects of calcium D-glucarate. Researchers should adapt these protocols to their specific research questions and institutional guidelines.
Animal Model Selection
The choice of animal model is critical and depends on the research focus.
| Animal Model | Strain | Application | Carcinogen (Example) |
| Rat | Sprague-Dawley | Breast Cancer | 7,12-dimethylbenz[a]anthracene (DMBA) |
| Rat | Fischer 344 | Intestinal/Colon Cancer | Azoxymethane (AOM)[9] |
| Mouse | A/J | Lung Cancer | Benzo[a]pyrene (B[a]P)[10] |
| Mouse | SENCAR | Skin Cancer | Not specified in provided context |
| Hamster | Syrian | Oral Carcinogenesis | 7,12-dimethylbenz[a]anthracene (DMBA)[5][11] |
Diet and Dosing
-
Basal Diet: A standard laboratory chow (e.g., AIN-76A or AIN-93G) should be used as the basal diet.
-
Calcium D-Glucarate Supplementation: Calcium D-glucarate is typically mixed directly into the powdered diet. Dosages in animal studies have ranged from 64 mmol/kg to 350 mmol/kg of the diet.[1][5][9]
-
Control Groups:
-
Negative Control: Animals receiving the basal diet and the vehicle used for carcinogen administration.
-
Positive Control: Animals receiving the basal diet and the carcinogen.
-
Calcium Control: To control for the effects of calcium, a group receiving an equivalent amount of calcium in a different form (e.g., calcium gluconate) can be included.[9]
-
Experimental Workflow for a Carcinogenesis Study
The following diagram illustrates a typical workflow for an in vivo carcinogenesis study.
Caption: General experimental workflow for in vivo carcinogenesis studies.
Endpoint Measurements
| Parameter | Description |
| Tumor Incidence | Percentage of animals in a group that develop tumors. |
| Tumor Multiplicity | Average number of tumors per animal. |
| Tumor Latency | Time to the appearance of the first palpable tumor. |
| Tumor Volume | Measured using calipers (Volume = 0.5 x Length x Width²). |
| Histopathology | Microscopic examination of tumors to determine their grade and characteristics. |
-
Beta-Glucuronidase Activity:
-
Sample Preparation: Homogenize tissue samples (e.g., liver, colon, breast) or use serum.
-
Assay Principle: The assay measures the cleavage of a substrate (e.g., p-nitrophenyl-β-D-glucuronide) by beta-glucuronidase, which releases a colored product (p-nitrophenol) that can be quantified spectrophotometrically.
-
Procedure: Incubate the sample with the substrate in an appropriate buffer at 37°C. Stop the reaction and measure the absorbance at a specific wavelength (e.g., 405 nm).
-
Quantification: Calculate enzyme activity based on a standard curve of the product.
-
-
Serum Estrogen Levels:
-
Sample Collection: Collect blood via cardiac puncture or other approved methods at the time of sacrifice. Separate serum and store at -80°C.
-
Assay: Use a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit for estradiol (B170435) (E2) or other relevant estrogens. Follow the manufacturer's instructions for the assay procedure and data analysis. Oral administration of high doses of calcium D-glucarate has been shown to lower serum estrogen levels in rats.[1]
-
Data Presentation
Quantitative data should be presented in a clear and concise manner to allow for easy comparison between experimental groups.
Example Data Tables
Table 1: Effect of Calcium D-Glucarate on Tumor Development
| Group | Treatment | No. of Animals | Tumor Incidence (%) | Tumor Multiplicity (mean ± SD) |
| 1 | Control | 20 | 90% | 4.5 ± 1.2 |
| 2 | Carcinogen | 20 | 100% | 8.2 ± 2.1 |
| 3 | Carcinogen + Ca-Glucarate (64 mmol/kg) | 20 | 45% | 2.1 ± 0.8 |
| 4 | Carcinogen + Ca-Glucarate (128 mmol/kg) | 20 | 30% | 1.3 ± 0.5 |
Table 2: Effect of Calcium D-Glucarate on Biochemical Markers
| Group | Treatment | Beta-Glucuronidase Activity (units/mg protein) | Serum Estradiol (pg/mL) |
| 1 | Control | 1.5 ± 0.3 | 25.1 ± 5.4 |
| 2 | Carcinogen | 4.8 ± 0.9 | 42.3 ± 8.7 |
| 3 | Carcinogen + Ca-Glucarate | 2.1 ± 0.5 | 28.9 ± 6.1 |
Safety and Toxicology
No adverse effects have been reported in rats or mice after prolonged feeding at concentrations up to 350 mmol/kg.[1] However, as calcium D-glucarate can enhance the elimination of substances metabolized via glucuronidation, it may potentially reduce the effectiveness of certain drugs.[1][12]
Conclusion
The protocols and guidelines presented here provide a framework for the in vivo investigation of calcium D-glucarate. The primary mechanism of action, through the inhibition of beta-glucuronidase, makes it a compelling candidate for chemoprevention and detoxification studies. Rigorous experimental design, including appropriate controls and relevant endpoint measurements, is essential for generating reliable and translatable data. While animal studies are promising, further research is needed to establish the efficacy of calcium D-glucarate in humans.[3][13][14]
References
- 1. altmedrev.com [altmedrev.com]
- 2. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caringsunshine.com [caringsunshine.com]
- 4. mskcc.org [mskcc.org]
- 5. Calcium Glucarate Inhibits DMBA-induced Oral Carcinogenesis in the Hamster: Histomorphometric Evaluation | Anticancer Research [ar.iiarjournals.org]
- 6. la-cura.it [la-cura.it]
- 7. douglaslabs.com [douglaslabs.com]
- 8. shop.healthmasters.com.au [shop.healthmasters.com.au]
- 9. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Calcium this compound inhibits DMBA-induced oral carcinogenesis in the hamster: histomorphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Support Detoxification with Calcium-D-Glucarate [casi.org]
- 13. Calcium-D-Glucarate's Effectiveness in Estrogen Balance: An Integrative Endocrine View [rupahealth.com]
- 14. What Is Calcium D-Glucarate and Why Would I Take It? [verywellhealth.com]
Application Notes and Protocols for the Enzymatic Synthesis of D-Glucaric Acid from D-Glucose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-glucaric acid is a versatile platform chemical with significant applications in the pharmaceutical, food, and polymer industries.[1][2][3] Traditionally produced through chemical oxidation of glucose, a process fraught with low selectivity and environmental concerns, the enzymatic synthesis of D-glucaric acid presents a more sustainable and efficient alternative.[1][2] This document provides detailed application notes and protocols for the microbial production of D-glucaric acid from D-glucose, focusing on a well-established three-step enzymatic pathway.
The biosynthetic route involves the heterologous expression of three key enzymes in a microbial host, typically Escherichia coli or Saccharomyces cerevisiae.[1][4] The pathway commences with the conversion of glucose-6-phosphate, an intermediate of glycolysis, into myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (Ino1) .[1] Subsequently, an endogenous phosphatase hydrolyzes myo-inositol-1-phosphate to myo-inositol.[1] The second recombinant enzyme, myo-inositol oxygenase (MIOX) , then oxidizes myo-inositol to D-glucuronic acid.[1][5] The final step is the conversion of D-glucuronic acid to D-glucaric acid, catalyzed by uronate dehydrogenase (Udh) .[1][6] A critical bottleneck in this pathway is often the activity and stability of MIOX, making it a primary target for protein and metabolic engineering efforts.[3][7][8][9][10]
Signaling Pathways and Experimental Workflow
Enzymatic Pathway for D-Glucaric Acid Synthesis
Caption: A diagram of the multi-enzyme cascade for D-glucaric acid production.
General Experimental Workflow
Caption: A generalized workflow for the production of D-glucaric acid.
Data Presentation
The following tables summarize quantitative data from various studies on the enzymatic synthesis of D-glucaric acid.
Table 1: Comparison of D-Glucaric Acid Production in Different Microbial Hosts
| Host Organism | Key Enzymes Expressed | Substrate | Titer (g/L) | Yield (g/g substrate) | Reference |
| Escherichia coli | Ino1 (S. cerevisiae), MIOX (mouse), Udh (P. syringae) | D-Glucose | 1.13 | 0.113 | [1][11] |
| Escherichia coli | Ino1, MIOX, Udh, with SUMO-tagged MIOX | myo-Inositol | 4.85 | 0.45 | [10] |
| Saccharomyces cerevisiae | MIOX4 (A. thaliana), Udh (P. syringae) | D-Glucose + myo-Inositol | 1.76 | - | [7] |
| Saccharomyces cerevisiae | Fusion protein MIOX4-Udh | D-Glucose | 15.6 | - | |
| Escherichia coli | Co-expression of Udh from P. putida and P. syringae | D-Glucuronic Acid | 5.24 | - | [2] |
Table 2: Optimization of Fermentation Conditions for D-Glucaric Acid Production in E. coli
| Parameter | Condition | D-Glucaric Acid Titer (g/L) | Reference |
| Inducer (IPTG) Concentration | 0.01 mM | 0.72 | [1] |
| 0.1 mM | 1.13 | [1] | |
| 1 mM | 0.95 | [1] | |
| Temperature | 26 °C | 5.24 | [2] |
| Induction Point (OD600) | 0.6 | 5.24 | [2] |
| Fermentation Time | 6 hours post-induction | 5.24 | [2] |
Experimental Protocols
Protocol 1: Construction of a D-Glucaric Acid Producing E. coli Strain
This protocol describes the construction of a recombinant E. coli strain co-expressing myo-inositol-1-phosphate synthase (Ino1) from Saccharomyces cerevisiae, myo-inositol oxygenase (MIOX) from mouse, and uronate dehydrogenase (Udh) from Pseudomonas syringae.
1. Gene Amplification and Plasmid Construction:
-
Amplify the coding sequences of INO1, MIOX, and udh from their respective sources using PCR with primers containing appropriate restriction sites.
-
Clone the amplified genes into compatible expression vectors (e.g., pTrc99A and pRSFD-IN-MI) under the control of an inducible promoter (e.g., Trc promoter).[1]
-
Ligate the digested PCR products with the corresponding vectors and transform into a competent E. coli cloning strain (e.g., DH5α).
-
Verify the constructs by restriction digestion and DNA sequencing.
2. Transformation of Production Host:
-
Co-transform the expression plasmids containing INO1, MIOX, and udh into a competent E. coli production strain (e.g., BL21(DE3)).[1][2]
-
Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics for plasmid selection.
-
Incubate overnight at 37°C.
3. Verification of Protein Expression:
-
Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.
-
Inoculate 50 mL of fresh LB medium with the overnight culture to an initial OD600 of ~0.1.
-
Grow the culture at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
-
Continue incubation for 4-6 hours at a reduced temperature (e.g., 26-30°C).[2]
-
Harvest the cells by centrifugation and analyze protein expression by SDS-PAGE and Western blotting using specific antibodies if available.
Protocol 2: Shake Flask Production of D-Glucaric Acid
This protocol outlines a method for producing D-glucaric acid in shake flasks using the engineered E. coli strain.
1. Seed Culture Preparation:
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium containing the appropriate antibiotics.
-
Incubate overnight at 37°C with shaking at 250 rpm.
2. Production Culture:
-
Inoculate 50 mL of Terrific Broth (or other suitable production medium) in a 250 mL baffled flask with the overnight seed culture to an initial OD600 of 0.1.
-
Incubate at 37°C with shaking at 250 rpm until the OD600 reaches 0.6-0.8.
3. Induction and Fermentation:
-
Induce protein expression by adding IPTG to a final concentration of 0.1 mM.[1]
-
Simultaneously, add D-glucose to a final concentration of 10 g/L.
-
Reduce the temperature to 30°C and continue the fermentation for 48-72 hours.
4. Sample Analysis:
-
Periodically, withdraw samples from the culture.
-
Centrifuge the samples to pellet the cells.
-
Analyze the supernatant for D-glucaric acid concentration using High-Performance Liquid Chromatography (HPLC).
Protocol 3: Fed-Batch Fermentation for Enhanced D-Glucaric Acid Production
For higher titers, a fed-batch fermentation strategy can be employed.
1. Bioreactor Setup:
-
Prepare a 1 L working volume in a 2 L bioreactor containing a defined fermentation medium (e.g., BSM medium).[2]
-
Autoclave the bioreactor and medium.
2. Inoculation and Batch Phase:
-
Inoculate the bioreactor with an overnight seed culture to an initial OD600 of 0.1.
-
Maintain the temperature at 37°C, pH at 7.0 (controlled with NH4OH), and dissolved oxygen above 20% by adjusting agitation and aeration.
-
Grow the culture until the initial glucose is depleted (monitored by a glucose sensor or offline measurements).
3. Induction and Fed-Batch Phase:
-
When the OD600 reaches a predetermined value (e.g., 0.6), induce with IPTG (e.g., 0.4 mM).[2]
-
Reduce the temperature to 26°C.[2]
-
Start feeding a concentrated glucose solution to maintain a low glucose concentration in the bioreactor.
-
If starting from D-glucuronic acid, a feeding solution of D-glucuronic acid can be used.[2]
4. Fermentation and Monitoring:
-
Continue the fermentation for 40-72 hours.[2]
-
Monitor cell growth (OD600), and concentrations of glucose, and D-glucaric acid at regular intervals.
5. Product Quantification by HPLC:
-
The concentration of D-glucaric acid in the culture supernatant can be determined by HPLC using a suitable column (e.g., Aminex HPX-87H) with a mobile phase of dilute sulfuric acid (e.g., 5 mM) and detection by a UV detector at 210 nm or a refractive index detector.
Concluding Remarks
The enzymatic synthesis of D-glucaric acid from D-glucose offers a promising and sustainable alternative to traditional chemical methods. The protocols and data presented here provide a comprehensive guide for researchers and scientists to establish and optimize microbial production systems. Further improvements in D-glucaric acid titers and yields can be achieved through advanced metabolic engineering strategies, such as optimizing enzyme expression levels, enhancing cofactor regeneration, and eliminating competing metabolic pathways. The continued development of robust and efficient biocatalytic systems will be crucial for the industrial-scale production of this valuable platform chemical.
References
- 1. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Improvement of D-glucaric acid production in Escherichia coli [dspace.mit.edu]
- 4. journals.asm.org [journals.asm.org]
- 5. Inositol oxygenase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Sequence-based bioprospecting of myo-inositol oxygenase (Miox) reveals new homologues that increase glucaric acid production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. dspace.mit.edu [dspace.mit.edu]
- 11. Cell-based and cell-free biocatalysis for the production of d-glucaric acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Stability of Calcium D-glucarate in Different Formulations
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for assessing the stability of Calcium D-glucarate in various pharmaceutical formulations. The protocols outlined below describe the use of a stability-indicating High-Performance Liquid Chromatography (HPLC) method, procedures for forced degradation studies, and method validation in accordance with International Council for Harmonisation (ICH) guidelines.
Introduction
Calcium D-glucarate is the calcium salt of D-glucaric acid, a natural substance found in many fruits and vegetables.[1][2] It is a nutritional supplement that supports the body's natural detoxification processes.[3] In the body, Calcium D-glucarate is metabolized to D-glucaric acid, which is then further converted to D-glucaro-1,4-lactone. This lactone is a potent inhibitor of the enzyme β-glucuronidase.[1][4] By inhibiting this enzyme, Calcium D-glucarate aids in the elimination of toxins and steroid hormones that have been conjugated in the liver, a process known as glucuronidation.[1][5]
To ensure the quality, efficacy, and safety of Calcium D-glucarate formulations (e.g., tablets, capsules, powders), it is imperative to conduct stability testing. This involves subjecting the product to various environmental conditions over time to assess its chemical and physical stability. A stability-indicating analytical method is crucial for this purpose, as it must be able to accurately quantify the active pharmaceutical ingredient (API) without interference from excipients, impurities, or degradation products.
Principle
The stability of Calcium D-glucarate is assessed using a validated stability-indicating HPLC method. This method separates Calcium D-glucarate and its potential degradation products from each other and from any excipients present in the formulation. Forced degradation studies are performed to generate potential degradation products and to demonstrate the specificity of the analytical method. The method is then validated for its accuracy, precision, linearity, specificity, and robustness.
Materials and Apparatus
3.1 Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) detector.
-
Analytical balance
-
pH meter
-
Water bath
-
Photostability chamber
-
Hot air oven
-
Vortex mixer
-
Sonicator
-
Centrifuge
-
Volumetric flasks and pipettes
3.2 Chemicals and Reagents
-
Calcium D-glucarate reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (AR grade)
-
Hydrochloric acid (AR grade)
-
Sodium hydroxide (B78521) (AR grade)
-
Hydrogen peroxide (30%, AR grade)
-
Common excipients for placebo preparation (e.g., microcrystalline cellulose, magnesium stearate, silicon dioxide, dicalcium phosphate).[4][6][7][8]
3.3 Chromatographic Column
-
Aminex HPX-87H (300 x 7.8 mm) or a similar ion-exchange column suitable for the analysis of organic acids.[9]
Experimental Protocols
4.1 Proposed Stability-Indicating HPLC Method
-
Mobile Phase: 0.005 M Sulfuric Acid in water
-
Flow Rate: 0.6 mL/min
-
Column Temperature: 35 °C
-
Detector Wavelength: 210 nm (PDA detection from 200-400 nm to monitor for peak purity)
-
Injection Volume: 20 µL
-
Run Time: Approximately 15 minutes
4.2 Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of Calcium D-glucarate reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the range of 10-200 µg/mL for linearity studies. A concentration of 100 µg/mL can be used for routine analysis.
-
Sample Preparation (for Tablets/Capsules):
-
Weigh and finely powder no fewer than 20 tablets or the contents of 20 capsules.
-
Accurately weigh a portion of the powder equivalent to 25 mg of Calcium D-glucarate and transfer to a 25 mL volumetric flask.
-
Add approximately 15 mL of mobile phase, sonicate for 15 minutes to dissolve, and then dilute to volume with the mobile phase.
-
Centrifuge a portion of the solution at 4000 rpm for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final concentration of approximately 100 µg/mL.
-
-
Placebo Preparation: Prepare a placebo formulation containing the common excipients without the Calcium D-glucarate API. Process the placebo in the same manner as the sample preparation to check for interference.
4.3 Forced Degradation Studies
Forced degradation studies are conducted to demonstrate the specificity of the method and to identify potential degradation pathways.[3][10][11] A target degradation of 5-20% is generally considered optimal.
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 2 hours. Neutralize with an equal volume of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 2 hours. Neutralize with an equal volume of 0.1 M HCl before analysis.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug product to 105 °C in a hot air oven for 48 hours.
-
Photolytic Degradation: Expose the solid drug product to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
4.4 Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines.
-
Specificity: Analyze the drug substance, placebo, and stressed samples to demonstrate that the peak for Calcium D-glucarate is free from interference from excipients and degradation products. Peak purity should be assessed using the PDA detector.
-
Linearity: Analyze a series of at least five concentrations of the standard solution (e.g., 10, 25, 50, 100, 150, 200 µg/mL). Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Accuracy (Recovery): Perform recovery studies by spiking a placebo blend with known amounts of Calcium D-glucarate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the same batch on the same day. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Analyze six replicate samples of the same batch on different days, by different analysts, or using different equipment. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min) to assess the method's reliability. The system suitability parameters should remain within acceptable limits.
Data Presentation
Quantitative data should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Linearity Data for Calcium D-glucarate
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
|---|---|
| 10 | |
| 25 | |
| 50 | |
| 100 | |
| 150 | |
| 200 | |
| Correlation Coefficient (r²) |
| Regression Equation | |
Table 2: Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | |||
| 100% | |||
| 120% |
| Mean % Recovery | | | |
Table 3: Precision Data
| Precision Type | Replicate | Assay (% Label Claim) | Mean | % RSD |
|---|---|---|---|---|
| Repeatability | 1-6 |
| Intermediate Precision | 1-6 | | | |
Table 4: Summary of Forced Degradation Studies
| Stress Condition | % Assay of Calcium D-glucarate | % Degradation | Number of Degradation Peaks | Retention Times of Degradants |
|---|---|---|---|---|
| Acid Hydrolysis | ||||
| Base Hydrolysis | ||||
| Oxidative Degradation | ||||
| Thermal Degradation |
| Photolytic Degradation | | | | |
Visualization
Diagram 1: Experimental Workflow for Stability Assessment
Caption: Workflow for stability assessment of Calcium D-glucarate.
Diagram 2: Hypothetical Degradation Pathway of Calcium D-glucarate
Caption: Potential degradation pathways for Calcium D-glucarate.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. Calcium D-Glucarate Capsules, CDG for Liver Detox & Cleanse, Metabolism, Hormone Balance, & Menopause Support, SMNutrition, 90ct : Target [target.com]
- 3. pureencapsulationspro.com [pureencapsulationspro.com]
- 4. alsiano.com [alsiano.com]
- 5. pureprescriptions.com [pureprescriptions.com]
- 6. mdpi.com [mdpi.com]
- 7. static1.squarespace.com [static1.squarespace.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Stability Indicating Photodiode Array Detector Based Estimation of Dapagliflozin Propanediol Monohydrate in API and Tablet Dosage Form by RP-UPLC - ProQuest [proquest.com]
- 11. psjd.icm.edu.pl [psjd.icm.edu.pl]
Application Notes and Protocols: The Use of Glucarate in Studying Enterohepatic Circulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enterohepatic circulation is a critical physiological process involving the secretion of substances from the liver into the bile, their subsequent passage into the small intestine, and their reabsorption back into the portal circulation to return to the liver.[1][2][3] This recycling mechanism significantly impacts the pharmacokinetics and pharmacodynamics of numerous drugs, endogenous compounds like steroid hormones, and the systemic exposure to various toxins.[1][4] A key enzymatic step in this process is the deconjugation of glucuronidated compounds by β-glucuronidase, an enzyme present in various tissues and produced by the colonic microflora.[5][6][7] Inhibition of this enzyme offers a powerful tool to study and modulate enterohepatic circulation.
D-glucarate, particularly in its salt form as calcium D-glucarate, serves as a potent inhibitor of β-glucuronidase.[5][8] Upon oral administration, calcium D-glucarate is metabolized to D-glucaro-1,4-lactone, the active inhibitor of β-glucuronidase.[8][9] By inhibiting this enzyme, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated compounds in the gut, thereby interrupting their reabsorption and promoting their excretion.[4][8] This interruption of the enterohepatic loop makes glucarate an invaluable tool for researchers studying the metabolic fate of drugs and toxins, as well as for professionals in drug development aiming to modify the pharmacokinetic profiles of new chemical entities.
These application notes provide a comprehensive overview of the use of this compound in studying enterohepatic circulation, including its mechanism of action, quantitative data from preclinical studies, and detailed experimental protocols.
Mechanism of Action
The primary mechanism by which this compound influences enterohepatic circulation is through the inhibition of β-glucuronidase.[10] The process can be summarized in the following steps:
-
Glucuronidation (Phase II Detoxification): In the liver, many lipophilic compounds, including drugs, toxins, and steroid hormones, are made more water-soluble for excretion through a process called glucuronidation.[4] The enzyme UDP-glucuronosyltransferase (UGT) conjugates these substances with glucuronic acid.[8]
-
Biliary Excretion: The resulting glucuronide conjugates are then excreted from the liver into the bile and subsequently released into the small intestine.[1]
-
Enteric Deconjugation: In the intestine, β-glucuronidase, produced by gut bacteria, hydrolyzes the glucuronide conjugates, releasing the original parent compound.[5][6]
-
Reabsorption: The now unconjugated, more lipophilic parent compound can be reabsorbed from the intestine back into the portal circulation, returning to the liver.[1][3] This completes the enterohepatic circuit.
-
Inhibition by this compound: Oral calcium D-glucarate is converted in the stomach to D-glucaric acid, which is then metabolized to D-glucaro-1,4-lactone.[5][8] D-glucaro-1,4-lactone is a potent inhibitor of β-glucuronidase.[9]
-
Interruption of Recirculation: By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of glucuronidated compounds in the gut.[4][7] The water-soluble glucuronide conjugates cannot be efficiently reabsorbed and are consequently excreted in the feces, thus breaking the enterohepatic circulation loop.[8][10]
Data Presentation
The following tables summarize quantitative data from preclinical studies on the effects of this compound administration.
Table 1: Effect of Calcium D-Glucarate on β-Glucuronidase Activity in Rats
| Tissue/Fluid | Treatment | Inhibition of β-Glucuronidase Activity (%) | Reference |
| Serum | Single dose (4.5 mmole/kg) | 57 | [11] |
| Liver Microsomes | Single dose (4.5 mmole/kg) | 44 | [11] |
| Lung Microsomes | Single dose (4.5 mmole/kg) | 37 | [11] |
| Intestinal Microsomes | Single dose (4.5 mmole/kg) | 39 | [11] |
| Intestinal Microsomes | Chronic administration (4% in diet) | Decreased | [11] |
| Liver Microsomes | Chronic administration (4% in diet) | Decreased | [11] |
| Bacterial Flora (Proximal Intestine) | 4% calcium this compound diet | 70 | [11] |
| Bacterial Flora (Distal Intestine/Colon) | 4% calcium this compound diet | 54 | [11] |
Table 2: Effects of Calcium D-Glucarate on Serum Levels and Cholesterol in Rodents
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Serum Estrogen | Rats | Large oral doses | 23% reduction | [5] |
| Total Serum Cholesterol | Humans (preliminary) | D-glucarate | Up to 12% reduction | [5] |
| LDL-Cholesterol | Humans (preliminary) | D-glucarate | Up to 28% reduction | [5] |
| Triglycerides | Humans (preliminary) | D-glucarate | Up to 43% reduction | [5] |
Mandatory Visualizations
References
- 1. Enterohepatic circulation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Enterohepatic circulation: physiological, pharmacokinetic and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drbrighten.com [drbrighten.com]
- 5. altmedrev.com [altmedrev.com]
- 6. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Support Detoxification with Calcium-D-Glucarate [casi.org]
- 8. douglaslabs.com [douglaslabs.com]
- 9. mskcc.org [mskcc.org]
- 10. caringsunshine.com [caringsunshine.com]
- 11. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Electroporation-Mediated Delivery of Glucarate into Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the intracellular delivery of glucarate, a natural compound with potential therapeutic applications, into mammalian cells using electroporation. Electroporation offers a powerful physical method to transiently permeabilize the cell membrane, allowing the entry of small molecules like this compound that may otherwise have limited membrane permeability.[1][2][3] These application notes detail a generalized electroporation protocol, strategies for optimization, and methods for assessing delivery efficiency and cell viability. Furthermore, we present a hypothetical signaling pathway illustrating the potential downstream effects of intracellular this compound, providing a framework for investigating its mechanism of action.
Introduction
This compound, a naturally occurring compound found in fruits and vegetables, and its active metabolite, D-glucaro-1,4-lactone, have garnered significant interest for their potential health benefits.[4] Research indicates that this compound plays a role in detoxification processes by inhibiting the enzyme β-glucuronidase.[4] This inhibition prevents the de-conjugation and reabsorption of toxins, carcinogens, and hormones, thereby promoting their excretion.[4] Moreover, studies have shown that this compound and its derivatives can suppress cell proliferation, reduce inflammation, and induce apoptosis in various cell types.[5] These properties make this compound a compelling molecule for research in cancer biology, toxicology, and drug development.
Electroporation is a widely used technique that applies controlled electrical pulses to cells, creating temporary pores in the cell membrane.[1][6] This method facilitates the direct delivery of various molecules, including ions, drugs, and nucleic acids, into the cytoplasm.[2][6] For small molecules like this compound, electroporation can be an effective method to bypass the cell membrane and achieve significant intracellular concentrations, enabling the study of its direct cellular effects.[1][6]
These notes provide a starting point for researchers to develop and optimize an electroporation protocol for this compound delivery tailored to their specific cell type of interest.
Data Presentation: Optimizing Electroporation Parameters
Successful electroporation requires careful optimization of several key parameters to achieve high delivery efficiency while maintaining cell viability.[7][8] The following tables are templates for systematically recording experimental data during the optimization process.
Table 1: Optimization of Electroporation Voltage and Pulse Duration
| Cell Type: [Specify] | This compound Conc.: [Specify] | Pulse Number: [Specify] | Buffer: [Specify] |
| Voltage (V) | Pulse Duration (ms) | Cell Viability (%) | Intracellular this compound (Relative Units) |
| [e.g., 100] | [e.g., 5] | ||
| [e.g., 120] | [e.g., 5] | ||
| [e.g., 140] | [e.g., 5] | ||
| [e.g., 120] | [e.g., 10] | ||
| [e.g., 120] | [e.g., 15] |
Table 2: Optimization of this compound Concentration
| Cell Type: [Specify] | Voltage: [Optimized] | Pulse Duration: [Optimized] | Pulse Number: [Optimized] | Buffer: [Specify] |
| This compound Concentration (mM) | Cell Viability (%) | Intracellular this compound (Relative Units) | Biological Readout (e.g., % Apoptosis) | |
| [e.g., 1] | ||||
| [e.g., 5] | ||||
| [e.g., 10] | ||||
| [e.g., 20] | ||||
| [e.g., 50] |
Experimental Protocols
General Protocol for Electroporation of this compound
This protocol provides a general framework for introducing this compound into mammalian cells. It is crucial to optimize the parameters for each specific cell line to achieve the desired outcome.[7]
Materials:
-
Mammalian cells in logarithmic growth phase
-
Complete culture medium
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA (for adherent cells)
-
Electroporation buffer (e.g., commercial buffers like Opti-MEM™, or physiological buffers such as PBS or HEPES-buffered saline), ice-cold
-
This compound solution (e.g., potassium or calcium D-glucarate) dissolved in electroporation buffer, sterile-filtered
-
Electroporation cuvettes (e.g., 2 mm or 4 mm gap width)
-
Electroporator (square wave or exponential decay)
-
Sterile microcentrifuge tubes
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Preparation:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium. For suspension cells, proceed to the next step.
-
Count the cells and determine viability (e.g., using trypan blue exclusion).
-
Centrifuge the cell suspension (e.g., 100-300 x g for 5 minutes at 4°C).
-
Discard the supernatant and wash the cell pellet once with ice-cold electroporation buffer.
-
Centrifuge again and resuspend the cell pellet in ice-cold electroporation buffer at a desired density (e.g., 1 x 10⁶ to 1 x 10⁷ cells/mL).
-
-
Electroporation:
-
Add the desired final concentration of this compound to the cell suspension. Mix gently.
-
Transfer the cell/glucarate suspension to a pre-chilled electroporation cuvette. Ensure there are no air bubbles.
-
Place the cuvette into the electroporator.
-
Apply the electrical pulse using the optimized parameters (voltage, pulse duration, number of pulses).
-
Immediately after the pulse, remove the cuvette and let it rest for 10-20 minutes at room temperature or on ice to allow the cell membranes to reseal.
-
-
Post-Electroporation Cell Culture:
-
Gently transfer the cell suspension from the cuvette to a sterile tube containing pre-warmed complete culture medium.
-
Plate the cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates) at a suitable density.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO₂).
-
After 24-48 hours (or a time course determined by the experimental goals), proceed with downstream assays.
-
Protocol for Assessing Cell Viability
It is essential to assess cell viability after electroporation to determine the toxicity of the procedure.
Materials:
-
Electroporated cells in culture plates
-
Control cells (no electroporation, no this compound)
-
Sham control cells (electroporation without this compound)
-
Viability assay reagent (e.g., MTS, MTT, or a live/dead cell staining kit like Calcein-AM/Propidium Iodide)
-
Plate reader or fluorescence microscope/flow cytometer
Procedure (Example using MTS assay):
-
After the desired incubation period post-electroporation, add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a plate reader.
-
Calculate cell viability as a percentage relative to the control cells.
Protocol for Determining Intracellular this compound Delivery (Indirect)
Directly measuring intracellular concentrations of a small, non-fluorescent molecule like this compound can be challenging. An indirect approach is to measure a known downstream biological effect. Since this compound's primary intracellular target is β-glucuronidase, measuring the activity of this enzyme can serve as a proxy for successful delivery.
Materials:
-
Electroporated and control cell lysates
-
β-glucuronidase activity assay kit (commercially available)
-
Protein quantification assay (e.g., BCA assay)
-
Plate reader
Procedure:
-
After electroporation and a suitable incubation time, wash the cells with PBS and lyse them using a lysis buffer compatible with the β-glucuronidase assay.
-
Determine the total protein concentration in each lysate.
-
Perform the β-glucuronidase activity assay according to the manufacturer's protocol, using equal amounts of protein from each sample.
-
Measure the enzymatic activity (e.g., fluorescence or absorbance) using a plate reader.
-
A decrease in β-glucuronidase activity in this compound-electroporated cells compared to controls would indicate successful intracellular delivery.
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound electroporation.
Hypothetical Signaling Pathway of Intracellular this compound
References
- 1. btxonline.com [btxonline.com]
- 2. btxonline.com [btxonline.com]
- 3. Intracellular tracking of single-plasmid DNA particles after delivery by electroporation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Boosting Immune Health by Protecting Against Toxins with this compound — Applied Food Sciences, Inc. [appliedfoods.com]
- 5. Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Optimizing Electroporation Conditions in Primary and Other Difficult-to-Transfect Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing D-glucaric Acid Yield from Glucose Oxidation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of D-glucaric acid from glucose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for oxidizing glucose to D-glucaric acid?
A1: The main methods for glucose oxidation to D-glucaric acid include chemical oxidation using nitric acid, catalytic oxidation with systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), heterogeneous catalysis using metal nanoparticles (e.g., gold-based catalysts), electrocatalytic oxidation, and biotechnological routes using engineered microorganisms.[1][2] Each method has distinct advantages and challenges in terms of yield, selectivity, cost, and environmental impact.
Q2: Why is my D-glucaric acid yield low when using nitric acid oxidation?
A2: Low yields in nitric acid oxidation (often below 50%) are typically due to competing side reactions that form byproducts such as gluconic, 5-ketogluconic, tartaric, and oxalic acids.[3][4] The reaction is also highly exothermic and can be difficult to control, which can lead to degradation of the desired product.[2]
Q3: What are the key parameters to control in TEMPO-catalyzed oxidation for high yield?
A3: For TEMPO-catalyzed oxidation, the most critical parameters to control are the pH of the reaction and the dosage of the primary oxidant (e.g., sodium hypochlorite).[5][6] Maintaining an optimal pH is crucial for selectively oxidizing the primary alcohol group of glucose. An excessive amount of oxidant can lead to the degradation of D-glucaric acid.[6]
Q4: What are common byproducts in the oxidation of glucose to D-glucaric acid?
A4: Common byproducts vary depending on the oxidation method. In nitric acid oxidation, byproducts include gluconic acid, 5-ketogluconic acid, tartaric acid, and oxalic acid.[3] In catalytic oxidations, gluconic acid is a common intermediate and can be a major byproduct if the reaction is incomplete.[7] Other smaller organic acids like formic acid and glycolic acid can also be formed through C-C bond cleavage.[7]
Q5: How can I prevent the formation of lactones during D-glucaric acid purification?
A5: D-glucaric acid is prone to forming lactones, especially at elevated temperatures and under acidic conditions.[3][8] To prevent this, it is recommended to perform purification steps at low temperatures.[3] One effective method is azeotropic drying with a solvent like isopropanol (B130326) to remove water at a lower temperature, which avoids lactonization and helps in obtaining crystalline D-glucaric acid.[3]
Q6: What are the advantages of using enzymatic methods for D-glucaric acid production?
A6: Enzymatic methods, using engineered microorganisms like E. coli or Saccharomyces cerevisiae, offer high selectivity and operate under mild reaction conditions, avoiding the harsh chemicals and high temperatures of some chemical methods.[9][10] This can lead to a cleaner product profile and a more environmentally friendly process.
Q7: I am using an engineered E. coli strain for D-glucaric acid production, but the titer is low. What could be the issue?
A7: Low titers in microbial production can be due to several factors. A common issue is a metabolic burden on the cells from the expression of the heterologous enzymes, which can slow down cell growth and product formation.[9] The activity of the enzymes in the pathway, particularly myo-inositol oxygenase (MIOX), can also be a rate-limiting step. Poor aeration can also significantly decrease the final product titer.[9]
Troubleshooting Guides
Nitric Acid Oxidation
| Issue | Possible Cause | Troubleshooting Steps |
| Low D-glucaric acid yield (<40%) | - Reaction temperature too high or too low.[4] - Incorrect nitric acid concentration. - Formation of byproducts due to over-oxidation.[3][4] | - Maintain the reaction temperature in the optimal range of 25-40°C.[4] - Use a suitable concentration of nitric acid. - Monitor the reaction progress to avoid prolonged reaction times that can lead to product degradation. |
| Runaway reaction (strong exotherm) | - The reaction is autocatalytic and highly exothermic.[2][4] | - Ensure efficient cooling and stirring of the reaction mixture. - Add the reactants slowly and in a controlled manner. |
| Difficulty in product isolation | - D-glucaric acid is not easily crystallized from the reaction mixture.[4] - Presence of residual nitric acid.[11] | - Neutralize the reaction mixture to form a salt of D-glucaric acid (e.g., potassium D-glucarate), which is easier to crystallize.[4] - Employ methods like diffusion dialysis or nanofiltration to remove excess nitric acid.[12] |
TEMPO-Catalyzed Oxidation
| Issue | Possible Cause | Troubleshooting Steps |
| Low D-glucaric acid yield | - Suboptimal pH.[5][6] - Incorrect oxidant dosage.[5][6] - Low reaction temperature. | - Maintain the pH of the reaction mixture at the optimal level for the specific TEMPO system being used (often alkaline).[5][6] - Optimize the molar ratio of the oxidant to glucose. Excess oxidant can degrade the product.[6] - While the reaction is often run at low temperatures (e.g., 5°C) to improve selectivity, ensure the temperature is sufficient for the reaction to proceed at a reasonable rate.[5] |
| Low selectivity (high gluconic acid) | - Incomplete oxidation of the primary alcohol group. | - Increase the reaction time or the amount of oxidant. - Ensure the pH is maintained at the optimal level for the oxidation of the primary alcohol. |
| Formation of other byproducts | - Side reactions due to non-selective oxidation. | - Adjust the pH and temperature to favor the desired oxidation pathway. - Consider using a more selective co-oxidant. |
Heterogeneous Catalysis (e.g., Au/C)
| Issue | Possible Cause | Troubleshooting Steps |
| Low D-glucaric acid yield | - Suboptimal reaction conditions (temperature, pressure, pH).[7] - Catalyst deactivation. | - Optimize reaction parameters such as temperature (e.g., 100°C), oxygen pressure (e.g., 40 bar), and glucose-to-metal ratio.[7] - Ensure the catalyst is properly prepared and handled. Consider catalyst regeneration if deactivation is suspected. |
| Low selectivity (high gluconic acid) | - Incomplete oxidation of the gluconic acid intermediate.[7] | - Increase reaction time or temperature to promote the second oxidation step. - The choice of catalyst is critical; for instance, bimetallic catalysts like AuBi/C have shown better selectivity than monometallic Au/C.[7] |
| Formation of degradation products | - C-C bond cleavage at higher temperatures or with certain catalysts.[7] | - Operate at milder reaction conditions (lower temperature). - Use a catalyst with higher selectivity for the desired oxidation pathway. |
Enzymatic Production (e.g., Engineered E. coli)
| Issue | Possible Cause | Troubleshooting Steps |
| Low D-glucaric acid titer | - Metabolic burden on the host cells.[9] - Low activity of one or more pathway enzymes (e.g., MIOX). - Inefficient transport of intermediates. - Poor aeration during fermentation.[9] | - Optimize the expression levels of the pathway enzymes, for example, by using promoters of different strengths or by optimizing the inducer concentration.[13] - Consider protein engineering to improve the stability and activity of rate-limiting enzymes. - Engineer transport systems for better uptake of precursors or secretion of the product. - Ensure adequate oxygen supply during fermentation by optimizing agitation and aeration rates.[9] |
| Accumulation of intermediates | - A bottleneck in the metabolic pathway. | - Identify the accumulating intermediate using analytical techniques like HPLC. - Overexpress the enzyme that consumes the accumulating intermediate. |
| Plasmid instability | - Loss of the plasmids carrying the genes for the metabolic pathway. | - Use a selection marker and maintain antibiotic pressure in the culture medium. - Consider integrating the genes into the chromosome for more stable expression. |
Quantitative Data Summary
Table 1: Comparison of Different Methods for D-glucaric Acid Production
| Method | Catalyst/System | Typical Yield | Key Reaction Conditions | Main Byproducts | Reference |
| Nitric Acid Oxidation | Nitric Acid | < 50% | 25-40°C, 1-2 bar | Gluconic acid, 5-ketogluconic acid, tartaric acid, oxalic acid | [3][4] |
| TEMPO Catalysis | TEMPO/NaOCl | 70-90% | pH control (alkaline), controlled oxidant addition | Gluconic acid | [3][5] |
| Heterogeneous Catalysis | AuBi/AC | 31% | 100°C, 40 bar air, controlled glucose concentration | Gluconic acid, lighter mono and dicarboxylic acids | [7] |
| Electrocatalysis | NiFeOx/Ni foam | 92% | High current density | Varies with conditions | [14] |
| Enzymatic Production | Engineered S. cerevisiae | 15.6 g/L (titer) | Fed-batch fermentation | Ethanol, other fermentation byproducts | [10][15] |
Experimental Protocols
Protocol 1: Nitric Acid Oxidation of D-Glucose
-
Materials: D-glucose, concentrated nitric acid, deionized water, potassium hydroxide (B78521) solution.
-
Procedure:
-
In a well-ventilated fume hood, dissolve D-glucose in deionized water in a reaction vessel equipped with a stirrer and a cooling system.
-
Slowly add concentrated nitric acid to the glucose solution while maintaining the temperature between 25-40°C.[4] The reaction is exothermic and requires careful temperature control.
-
The reaction is typically carried out under a pressure of 1-2 bar.[4]
-
Monitor the reaction progress by analyzing aliquots for the disappearance of glucose and the formation of D-glucaric acid.
-
After the reaction is complete, cool the mixture in an ice bath.
-
To isolate the product, carefully neutralize the solution with a potassium hydroxide solution to a pH of around 9. Then, back-titrate with nitric acid to a pH of about 3.4 to precipitate monopotassium D-glucarate.[11]
-
Filter the precipitate and wash it with cold deionized water.
-
The monopotassium D-glucarate can be further purified by recrystallization.
-
Protocol 2: TEMPO-Catalyzed Oxidation of Glucose
-
Materials: D-glucose, TEMPO, sodium bromide, sodium hypochlorite (B82951) solution, sodium bicarbonate buffer, deionized water.
-
Procedure:
-
Dissolve D-glucose, TEMPO, and sodium bromide in a sodium bicarbonate buffer solution in a reaction vessel placed in an ice bath to maintain a low temperature (e.g., 5°C).[5]
-
Slowly add a solution of sodium hypochlorite to the reaction mixture while vigorously stirring. Monitor and maintain the pH of the reaction mixture at the desired level (e.g., pH 9-10) by adding a base solution as needed.
-
Continue the reaction until glucose is consumed (monitor by TLC or HPLC).
-
Quench the reaction by adding a reducing agent like ethanol.
-
The D-glucaric acid can be isolated from the reaction mixture, for example, by acidification and crystallization of its monopotassium salt.[6]
-
Protocol 3: Enzymatic Production of D-glucaric Acid using Engineered S. cerevisiae
-
Materials: Engineered S. cerevisiae strain, yeast extract, peptone, glucose (or other carbon source), fermentation medium, appropriate antibiotics.
-
Procedure:
-
Prepare a seed culture by inoculating the engineered yeast strain in a suitable growth medium and incubating it overnight at 30°C with shaking.
-
Inoculate the main fermentation medium in a bioreactor with the seed culture.
-
Maintain the fermentation at a controlled temperature (e.g., 30°C) and pH. Ensure adequate aeration and agitation.
-
If using an inducible promoter system, add the inducer at the appropriate time (e.g., during the exponential growth phase).
-
For fed-batch fermentation, feed a concentrated glucose solution to the bioreactor at a controlled rate to maintain a low glucose concentration in the medium, which can help to avoid overflow metabolism.[15]
-
Monitor cell growth (OD600) and D-glucaric acid concentration in the culture supernatant throughout the fermentation.
-
After the fermentation is complete, separate the cells from the culture broth by centrifugation or microfiltration.
-
The D-glucaric acid can then be purified from the cell-free broth.[3]
-
Visualizations
Caption: Workflow for D-glucaric acid synthesis via nitric acid oxidation.
Caption: Enzymatic pathway for D-glucaric acid production from glucose.
Caption: Troubleshooting logic for low D-glucaric acid yield.
References
- 1. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Highly selective oxidation of glucose to gluconic acid and glucaric acid in water catalyzed by an efficient synergistic photocatalytic system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Oxidation of d-Glucose to Glucaric Acid Using Au/C Catalysts [research.unipd.it]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Steering the Selectivity of Electrocatalytic Glucose Oxidation by the Pt Oxidation State - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US9162959B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
- 12. Modifications in the nitric acid oxidation of D-glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low bioavailability of calcium D-glucarate supplements.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low bioavailability of calcium D-glucarate supplements in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of calcium D-glucarate and its active metabolite?
A1: Calcium D-glucarate is the calcium salt of D-glucaric acid. Upon oral administration, it is metabolized in the acidic environment of the stomach to D-glucaric acid.[1] D-glucaric acid then exists in a physiological equilibrium with its lactone derivatives, primarily D-glucaro-1,4-lactone and D-glucaro-6,3-lactone.[1] D-glucaro-1,4-lactone is the most pharmacologically active metabolite and functions as a potent inhibitor of the enzyme β-glucuronidase.[2] This enzyme, produced by colonic microflora, can deconjugate glucuronidated compounds, leading to their reabsorption.[3] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone enhances the process of glucuronidation, a critical Phase II detoxification pathway in the liver. This promotes the excretion of various substances, including steroid hormones and environmental toxins.[1][3]
Q2: What are the known solubility characteristics of calcium D-glucarate?
A2: Calcium D-glucarate is described as being slightly soluble in methanol (B129727) and PBS at pH 7.2.[4][5] It is supplied as a crystalline solid.[4] For experimental purposes, organic solvent-free aqueous solutions can be prepared by directly dissolving the crystalline solid in aqueous buffers; however, it is not recommended to store these aqueous solutions for more than one day.[4]
Q3: What is the metabolic fate of orally administered calcium D-glucarate?
A3: After oral ingestion, calcium D-glucarate is converted to D-glucaric acid in the stomach. D-glucaric acid is further metabolized in the gastrointestinal tract into an equilibrium mixture of approximately 40% D-glucaric acid, 30% D-glucaro-1,4-lactone, and 30% D-glucaro-6,3-lactone.[1] These compounds are then absorbed, distributed to various organs, and subsequently excreted in the urine and bile.[1] Calcium D-glucarate administration leads to a longer inhibition of β-glucuronidase (around five hours) compared to the administration of D-glucaro-1,4-lactone itself (around one hour), suggesting a sustained release of the active metabolite.[1]
Q4: Are there any known drug or nutrient interactions with calcium D-glucarate?
A4: Yes. Since calcium D-glucarate enhances glucuronidation, it may increase the elimination rate of drugs that are metabolized by this pathway, potentially reducing their effectiveness.[1] There are no other known drug interactions.[1]
Troubleshooting Low Bioavailability
Q5: We are observing inconsistent results in our in vivo studies. What are the potential causes for low bioavailability of our calcium D-glucarate formulation?
A5: Low bioavailability of calcium D-glucarate can stem from several factors, primarily related to its physicochemical properties and formulation. Key areas to investigate include:
-
Poor Solubility and Dissolution: Given its slight solubility, the dissolution rate in the gastrointestinal tract may be a limiting factor. The formulation's ability to release the active compound is critical.
-
Suboptimal Formulation: The choice of excipients can significantly impact dissolution and subsequent absorption. Hydrophobic lubricants, for instance, can impede water penetration and slow down dissolution.[6]
-
Degradation of the Active Metabolite: The stability of D-glucaro-1,4-lactone is pH-dependent. Degradation in certain regions of the GI tract could reduce the amount of active compound available for absorption.
-
Inefficient Intestinal Permeability: The passage of D-glucaric acid and its lactones across the intestinal epithelium might be a rate-limiting step.
-
Pre-systemic Metabolism: While the primary metabolic conversion is necessary for activity, further metabolism in the gut wall or liver could potentially inactivate the compound before it reaches systemic circulation.
To systematically troubleshoot these issues, a logical workflow should be followed.
Detailed Experimental Protocols
Protocol 1: In Vitro Dissolution Testing of Calcium D-Glucarate Capsules
This protocol is adapted from general USP guidelines for dissolution testing of immediate-release solid oral dosage forms.
Objective: To determine the rate and extent of calcium D-glucarate dissolution from a capsule formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Media:
-
Simulated Gastric Fluid (SGF), pH 1.2 (without pepsin)
-
Acetate Buffer, pH 4.5
-
Phosphate Buffer (PBS), pH 6.8
Procedure:
-
Prepare 900 mL of the desired dissolution medium and place it in the vessel. Equilibrate the medium to 37 ± 0.5°C.
-
Place one calcium D-glucarate capsule in the apparatus, ensuring no air bubbles are on the surface of the capsule.
-
Operate the apparatus at a paddle speed of 50 rpm.
-
Withdraw samples (e.g., 5 mL) at specified time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF).
-
Analyze the filtrate for the concentration of D-glucaric acid/D-glucaro-1,4-lactone using a validated analytical method (see Protocol 3).
Data Presentation:
| Time (minutes) | % Dissolved (pH 1.2) | % Dissolved (pH 4.5) | % Dissolved (pH 6.8) |
| 5 | |||
| 10 | |||
| 15 | |||
| 30 | |||
| 45 | |||
| 60 |
Protocol 2: Caco-2 Cell Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of D-glucaric acid and its lactones.
Objective: To determine the apparent permeability coefficient (Papp) of the active metabolites of calcium D-glucarate across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell®) for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).
-
Transport Studies (Apical to Basolateral): a. Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4. b. Add the test solution containing a known concentration of calcium D-glucarate (which will convert to its metabolites) to the apical (AP) side. c. Add fresh transport buffer to the basolateral (BL) side. d. Incubate at 37°C with gentle shaking. e. At predetermined time intervals, collect samples from the BL side and replace the volume with fresh buffer.
-
Sample Analysis: Quantify the concentration of D-glucaric acid/D-glucaro-1,4-lactone in the collected samples using a validated analytical method (see Protocol 3).
-
Calculation of Papp: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the compound in the AP chamber.
-
Data Presentation:
| Compound | Papp (A→B) (x 10⁻⁶ cm/s) |
| D-Glucaric Acid / D-glucaro-1,4-lactone | |
| Propranolol (High Permeability Control) | |
| Mannitol (Low Permeability Control) |
Protocol 3: Quantification of D-Glucaro-1,4-lactone in Plasma by LC-MS/MS (Adapted from literature for related compounds)
This hypothetical protocol is based on established methods for quantifying small, polar molecules in biological matrices and a published method for D-glucaric acid and its lactone in apples.[7] Note: This method requires in-house validation.
Objective: To develop a sensitive and specific method for the quantification of D-glucaro-1,4-lactone in plasma.
Methodology:
-
Sample Preparation (Protein Precipitation): a. To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a stable isotope-labeled analog). b. Vortex for 1 minute. c. Centrifuge at 10,000 x g for 10 minutes at 4°C. d. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. e. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Chromatographic Conditions:
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for retaining the polar analytes.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient elution from high organic to high aqueous content.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), likely in negative mode.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for D-glucaro-1,4-lactone and the internal standard. The selection of these transitions will require optimization using pure standards.
-
-
Calibration and Quantification: Prepare a calibration curve using stripped plasma spiked with known concentrations of D-glucaro-1,4-lactone.
Signaling Pathways and Experimental Workflows
References
- 1. altmedrev.com [altmedrev.com]
- 2. mskcc.org [mskcc.org]
- 3. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Calcium D-Glucarate (hydrate) | CAS 5793-89-5 | Cayman Chemical | Biomol.com [biomol.com]
- 6. veeprho.com [veeprho.com]
- 7. Determination of D-glucaric acid and/or D-glucaro-1,4-lacton in different apple varieties through hydrophilic interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the industrial production of glucaric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the industrial production of glucaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the industrial-scale production of glucaric acid?
A1: The primary challenges in industrial glucaric acid production include high production costs, limited production scale, and technical difficulties in purification and stabilization.[1] Traditional chemical synthesis methods, such as nitric acid oxidation of glucose, suffer from low yields (~40%), lack of selectivity, and the production of hazardous byproducts like NOx gas.[2][3][4] While microbial fermentation presents a more sustainable alternative, challenges remain in achieving high titers, yields, and productivity.[2] Downstream processing is also a significant hurdle due to the high energy required for water removal and the tendency of glucaric acid to form lactones, which complicates purification.[5][6][7]
Q2: Which microorganisms are commonly used for glucaric acid production, and what are their respective advantages?
A2: Escherichia coli and Saccharomyces cerevisiae are the most commonly engineered microorganisms for glucaric acid production. E. coli is favored for its rapid growth and well-established genetic tools, which facilitate metabolic engineering.[8] Researchers have successfully constructed synthetic pathways in E. coli to produce glucaric acid from glucose.[8][9] S. cerevisiae (baker's yeast) is also a promising host due to its robustness in industrial fermentation conditions and its GRAS (Generally Recognized as Safe) status.[10][11] Engineered yeast strains have demonstrated high glucaric acid titers.[10][11]
Q3: What is the typical biosynthetic pathway for glucaric acid production in engineered microbes?
A3: A common synthetic pathway for glucaric acid production from glucose involves three key enzymatic steps.[8][9] First, glucose-6-phosphate is converted to myo-inositol-1-phosphate by myo-inositol-1-phosphate synthase (Ino1). An endogenous phosphatase then converts myo-inositol-1-phosphate to myo-inositol. Next, myo-inositol oxygenase (MIOX) oxidizes myo-inositol to glucuronic acid. Finally, uronate dehydrogenase (Udh) converts glucuronic acid to glucaric acid.[9] The enzymes for this pathway are often sourced from different organisms, such as S. cerevisiae (Ino1), mice (MIOX), and Pseudomonas syringae (Udh).[8][9]
Troubleshooting Guide
Problem 1: Low Glucaric Acid Titer and Yield
| Possible Cause | Suggested Solution |
| Inefficient precursor supply (glucose-6-phosphate) | Overexpress genes involved in glucose uptake and phosphorylation. Downregulate or delete competing pathways, such as the pentose (B10789219) phosphate (B84403) pathway (e.g., delete zwf1 in yeast) or glycolysis (e.g., delete pgi and zwf in E. coli), to redirect carbon flux towards glucaric acid synthesis.[2][10][11] |
| Low activity or stability of pathway enzymes, particularly MIOX | The myo-inositol oxygenase (MIOX) is often a rate-limiting step.[2][9][12][13] To address this, consider: - Directed evolution of the MIOX enzyme to improve its activity and stability.[2][14] - Fusion of MIOX to stabilizing partners like SUMO, which has been shown to increase soluble expression and stability.[2][14] - Protein scaffolding to co-localize pathway enzymes (Ino1 and MIOX) can increase the local concentration of intermediates and improve flux.[15] - Screening for MIOX homologs from different organisms to find more active and stable variants.[12] |
| Metabolic burden from high-level expression of heterologous proteins | Optimize inducer concentrations (e.g., IPTG) and expression temperature. Lower induction levels can sometimes lead to higher product concentrations by reducing the metabolic load on the cells.[9] Dynamic control of gene expression, where production is switched on after a sufficient growth phase, can also improve titers.[16] |
| Feedback inhibition | Investigate potential feedback inhibition by glucaric acid or pathway intermediates on upstream enzymes. If identified, use protein engineering to create enzyme variants that are resistant to this inhibition.[2] |
| Reactive Oxygen Species (ROS) impairing MIOX performance | Overexpress native catalase and superoxide (B77818) dismutases to mitigate ROS-related damage to MIOX. Reducing labile iron levels, which are linked to ROS formation, can also improve glucuronic acid titers, a precursor to glucaric acid.[12] |
Problem 2: Accumulation of Intermediates (e.g., myo-inositol)
| Possible Cause | Suggested Solution |
| Bottleneck at the MIOX-catalyzed step | This is a common issue, as MIOX is frequently the least active enzyme in the pathway.[2][9] Solutions are similar to those for low titer, focusing on improving MIOX performance through protein engineering, directed evolution, or finding better homologs.[2][12] |
| Insufficient expression of downstream enzymes (MIOX, Udh) | Ensure adequate expression levels of MIOX and Udh relative to the upstream enzyme (Ino1). This can be achieved by using stronger promoters or higher copy number plasmids for the genes encoding the downstream enzymes. |
| Suboptimal cofactor availability for MIOX or Udh | MIOX requires iron as a cofactor, and Udh requires NAD+.[9] Ensure the fermentation medium is supplemented with sufficient iron. For NAD+, consider metabolic engineering strategies to improve its regeneration. |
Problem 3: Poor Purity of Final Product
| Possible Cause | Suggested Solution |
| Formation of lactones during downstream processing | Glucaric acid can form glucaro-1,4-lactone and other lactones, especially under acidic conditions and high temperatures during evaporation.[5][6][7] To minimize this, use low-temperature water removal techniques like azeotropic drying with an antisolvent such as isopropanol.[5][6] |
| Co-purification of other organic acids or media components | Develop a robust separation process. One effective method involves first crystallizing monopotassium glucarate (KGA) from the fermentation broth by adjusting the pH to ~3.5 and using an antisolvent like acetone. The purified KGA can then be converted to glucaric acid through acidification (e.g., cation exchange) followed by a second antisolvent crystallization with isopropanol.[5][6] |
| Presence of unconsumed glucose and other sugars | Optimize the fermentation process to ensure complete consumption of the carbon source. The purification process described above, involving crystallization, is also effective at removing residual sugars.[5] |
Quantitative Data Summary
Table 1: Glucaric Acid Production in Engineered E. coli
| Strain / Condition | Titer (g/L) | Yield (% of theoretical) | Host Organism | Reference |
| BL21(DE3) with Ino1, MIOX, Udh | > 1.0 | - | E. coli | [9][17] |
| Fed-batch culture with 2xUdh | 5.24 | - | E. coli | [18] |
| Dynamic control of Pfk | 1.56 | 12.4% (on glucose) | E. coli | [16] |
| Fed-batch with CTM-SUMO-R3 | 5.52 | - | E. coli | [19] |
| Scaffolded Ino1 and MIOX | 1.7 | - | E. coli | [15] |
Table 2: Glucaric Acid Production in Engineered S. cerevisiae
| Strain / Condition | Titer (g/L) | Host Organism | Reference | | :--- | :--- | :--- | | Engineered with MIOX4-Udh fusion | 4.9 (shake flask) | S. cerevisiae |[11] | | Further engineered GA-ZII | 8.49 (shake flask) | S. cerevisiae |[11] | | GA-ZII in 5-L fed-batch | 12.3 | S. cerevisiae |[10] | | GA-ZII in 5-L fed-batch with MgCl₂ | 15.6 | S. cerevisiae |[10][11] |
Experimental Protocols
Protocol 1: General Fed-Batch Fermentation for Glucaric Acid Production in E. coli
This protocol is a generalized procedure based on common practices described in the literature.[18][19]
-
Seed Culture Preparation: Inoculate a single colony of the recombinant E. coli strain into 5 mL of Luria-Bertani (LB) medium with appropriate antibiotics. Incubate at 37°C with shaking at 220 rpm for 12-16 hours.
-
Inoculum Expansion: Transfer the seed culture to 100 mL of fresh LB medium in a 500 mL shake flask and grow under the same conditions until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
Bioreactor Inoculation: Inoculate a 5-L bioreactor containing a defined fermentation medium (e.g., BSM medium supplemented with glucose and any necessary precursors like myo-inositol).
-
Induction: When the culture reaches an OD₆₀₀ of ~0.6, induce protein expression by adding IPTG to a final concentration of 0.4 mM.[18]
-
Fermentation Conditions: Control the temperature at 26-30°C and maintain the pH at a set level (e.g., 7.0) by automated addition of a base (e.g., NH₄OH). Maintain dissolved oxygen (DO) above 20% by adjusting the agitation speed and airflow.
-
Fed-Batch Feeding: Start a feeding strategy after the initial glucose is depleted. A concentrated solution of glucose and other necessary nutrients is fed into the bioreactor to maintain a low glucose concentration, avoiding overflow metabolism.
-
Sampling and Analysis: Periodically take samples to measure cell density (OD₆₀₀), substrate consumption, and glucaric acid concentration using HPLC.
-
Harvesting: Harvest the culture broth for downstream processing when glucaric acid production reaches its maximum.
Protocol 2: Quantification of Glucaric Acid by High-Performance Liquid Chromatography (HPLC)
This protocol is based on methods described for the analysis of glucaric acid.[18][20][21]
-
Sample Preparation:
-
Centrifuge the fermentation broth sample at 10,000 x g for 10 minutes to pellet the cells.
-
Filter the supernatant through a 0.22 or 0.45 µm syringe filter to remove any remaining particulate matter.[20]
-
Dilute the sample with the mobile phase if the concentration is expected to be outside the linear range of the standard curve.
-
-
HPLC System and Conditions:
-
Column: Use a suitable column for organic acid analysis, such as an Aminex HPX-87H column or a C18 column.
-
Mobile Phase: An isocratic mobile phase is typically used, for example, 5 mM H₂SO₄.[22]
-
Flow Rate: Set the flow rate to approximately 0.6 mL/min.
-
Column Temperature: Maintain the column temperature at around 50-60°C.
-
Detection: Use a UV detector at 210 nm or a refractive index (RI) detector.[20]
-
-
Quantification:
-
Prepare a series of standard solutions of pure glucaric acid of known concentrations.
-
Inject the standards to generate a standard curve by plotting peak area against concentration.
-
Inject the prepared samples.
-
Determine the concentration of glucaric acid in the samples by comparing their peak areas to the standard curve.[18]
-
Visualizations
Caption: Biosynthetic pathway for glucaric acid production from glucose in E. coli.
Caption: Troubleshooting workflow for low glucaric acid titer.
Caption: Downstream process for glucaric acid purification from fermentation broth.
References
- 1. blogs.techadler.com [blogs.techadler.com]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. industryarc.com [industryarc.com]
- 4. Glucaric Acid Market Size & Share | Industry Report, 2022-2030 | The Brainy Insights [thebrainyinsights.com]
- 5. info.ornl.gov [info.ornl.gov]
- 6. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathway and protein engineering for improved glucaric acid production in Escherichia coli [dspace.mit.edu]
- 13. researchgate.net [researchgate.net]
- 14. Improvement of D-glucaric acid production in Escherichia coli [dspace.mit.edu]
- 15. researchgate.net [researchgate.net]
- 16. Improvement of glucaric acid production in E. coli via dynamic control of metabolic fluxes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. profiles.wustl.edu [profiles.wustl.edu]
- 18. Biosynthesis of Glucaric Acid by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases [mdpi.com]
- 19. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
Preventing interference of ascorbic acid in D-glucaric acid assays.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the interference of ascorbic acid in D-glucaric acid assays.
Frequently Asked Questions (FAQs)
Q1: Why is ascorbic acid a concern in D-glucaric acid assays?
A1: Ascorbic acid (Vitamin C) is a potent reducing agent and can interfere with various biochemical assays, particularly those that involve enzymatic reactions or colorimetric detection methods. In the context of D-glucaric acid measurement, ascorbic acid can lead to inaccurate results by:
-
Interfering with Enzymatic Reactions: If the D-glucaric acid assay relies on enzymatic reactions that produce a detectable signal (e.g., color change, fluorescence), ascorbic acid can interfere with these reactions, leading to falsely low or high readings.
-
Affecting Colorimetric Detection: Many assays use a final colorimetric step for quantification. Ascorbic acid can directly react with the chromogenic reagents, causing a change in color that is not proportional to the D-glucaric acid concentration. For instance, in peroxidase-based assays (Trinder reaction), ascorbic acid can compete with the chromogen, leading to decreased color development.[1]
-
Co-elution in Chromatographic Methods: In High-Performance Liquid Chromatography (HPLC) analysis, ascorbic acid may have a similar retention time to D-glucaric acid under certain conditions, leading to overlapping peaks and inaccurate quantification.
Q2: What are the primary methods to prevent ascorbic acid interference?
A2: The two main strategies to mitigate ascorbic acid interference are:
-
Sample Pre-treatment to Remove Ascorbic Acid: This involves selectively removing ascorbic acid from the sample before analysis.
-
Enzymatic Degradation of Ascorbic Acid: This approach uses an enzyme to specifically degrade ascorbic acid in the sample, rendering it non-reactive in the assay.
Q3: At what concentration does ascorbic acid start to cause significant interference?
A3: The concentration at which ascorbic acid begins to interfere can vary depending on the specific assay methodology and the sample matrix. However, elevated levels of ascorbic acid, often resulting from high-dose supplementation, are a primary cause for concern. For instance, in some clinical chemistry assays, ascorbic acid concentrations of 0.5 g/L or higher in urine have been shown to cause significant interference with the quantification of various analytes.[2] It is crucial to consider the potential for interference, especially when analyzing samples from subjects taking vitamin C supplements.
Troubleshooting Guides
Issue 1: Inaccurate D-Glucaric Acid Readings in Urine Samples Analyzed by HPLC
Possible Cause: Interference from co-eluting compounds, particularly ascorbic acid and D-glucuronic acid.
Solution: Implement a sample pre-treatment step using a boronic acid affinity gel. Boronic acid specifically binds to molecules with cis-diol groups, a structural feature present in ascorbic acid and D-glucuronic acid, but not in D-glucaric acid.[3] This allows for the selective removal of these interfering substances.
Workflow for Ascorbic Acid Removal using Boronic Acid Gel:
References
- 1. Ascorbate Oxidase Minimizes Interference by High-Concentration Ascorbic Acid in Total Cholesterol Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ascorbic acid and glucose can cause significant interference on quantitative measurement of biochemistry - Biospecimen Research Database [brd.nci.nih.gov]
- 3. researchgate.net [researchgate.net]
Improving the stability of D-glucaro-1,4-lactone for in vitro studies.
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of D-glucaro-1,4-lactone for in vitro studies. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is D-glucaro-1,4-lactone and why is its stability a concern?
D-glucaro-1,4-lactone is a potent inhibitor of the enzyme β-glucuronidase. Its stability is a critical concern in in vitro studies because it exists in a pH-dependent equilibrium with its less active precursor, D-glucaric acid, and other lactone forms (D-glucaro-6,3-lactone and D-glucaro-1,4:6,3-dilactone). At physiological pH (typically 7.2-7.4), the active 1,4-lactone form is prone to hydrolysis, which can lead to a decrease in its effective concentration and inhibitory activity over the course of an experiment.
Q2: What is the degradation pathway of D-glucaro-1,4-lactone in aqueous solutions?
In aqueous solutions, D-glucaro-1,4-lactone is in a dynamic equilibrium with D-glucaric acid and its other lactone isomers. The primary degradation pathway in the context of in vitro assays is the hydrolysis of the lactone ring to form the open-chain D-glucaric acid. This process is accelerated at neutral to alkaline pH. Acidic conditions, on the other hand, favor the formation and stability of the lactone ring.
Q3: How quickly does D-glucaro-1,4-lactone degrade at physiological pH?
Quantitative studies have shown that the concentration of D-glucaro-1,4-lactone can decrease significantly at neutral pH. For instance, in an aqueous solution at pH 7, the concentration of the 1,4-lactone form may decrease to approximately 80% of its initial concentration within 5.5 hours.[1] This highlights the importance of preparing fresh solutions and considering the timing of experiments.
Q4: What is the recommended method for preparing D-glucaro-1,4-lactone solutions for in vitro experiments?
To maximize the concentration of the active 1,4-lactone form, it is recommended to prepare a concentrated stock solution in a slightly acidic buffer or in DMSO. This stock solution can then be diluted into the cell culture medium or assay buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected β-glucuronidase inhibition. | Degradation of D-glucaro-1,4-lactone to less active forms due to hydrolysis at neutral or alkaline pH of the assay buffer or cell culture medium. | - Prepare D-glucaro-1,4-lactone solutions fresh for each experiment.- Prepare a concentrated stock solution in a slightly acidic buffer (e.g., pH 5-6) or an organic solvent like DMSO, and dilute it into the final assay medium immediately before use.- Minimize the pre-incubation time of D-glucaro-1,4-lactone in neutral or alkaline buffers. |
| Precipitation of D-glucaro-1,4-lactone in the final assay medium. | The concentration of D-glucaro-1,4-lactone exceeds its solubility in the final medium. | - Refer to the solubility data for D-glucaro-1,4-lactone in relevant buffers. For example, its solubility in PBS (pH 7.2) is approximately 10 mg/mL.[2]- If using a DMSO stock, ensure the final concentration of DMSO in the assay does not exceed a level that is toxic to the cells or interferes with the assay (typically <0.5%). |
| Variability in results between experiments. | Inconsistent preparation of D-glucaro-1,4-lactone solutions, leading to varying concentrations of the active 1,4-lactone form. | - Standardize the protocol for solution preparation, including the solvent, pH of the stock solution, and the time between preparation and use.- Consider quantifying the concentration of the 1,4-lactone form using analytical methods like HPLC if precise concentration is critical. |
Quantitative Data Summary
Table 1: Stability of D-glucaro-1,4-lactone in Aqueous Solution
| pH | Time | Remaining D-glucaro-1,4-lactone | Reference |
| 7.0 | 5.5 hours | ~80% | [1] |
Table 2: Solubility of D-glucaro-1,4-lactone (hydrate)
| Solvent | Approximate Solubility | Reference |
| PBS (pH 7.2) | 10 mg/mL | [2] |
| DMSO | 20 mg/mL | [2] |
| DMF | 20 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
Experimental Protocols
Protocol 1: Preparation of D-glucaro-1,4-lactone Stock Solution
-
Objective: To prepare a stable, concentrated stock solution of D-glucaro-1,4-lactone.
-
Materials:
-
D-glucaro-1,4-lactone (solid)
-
Dimethyl sulfoxide (B87167) (DMSO) or a slightly acidic buffer (e.g., 0.1 M citrate (B86180) buffer, pH 5.0)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh the desired amount of D-glucaro-1,4-lactone powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO or acidic buffer to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C for short-term storage. For long-term storage, consult the manufacturer's recommendations. It is advisable to aliquot the stock solution to avoid multiple freeze-thaw cycles.
-
Protocol 2: β-Glucuronidase Inhibition Assay
-
Objective: To measure the inhibitory activity of D-glucaro-1,4-lactone on β-glucuronidase.
-
Materials:
-
D-glucaro-1,4-lactone stock solution
-
β-glucuronidase enzyme
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)[3]
-
Substrate (e.g., 4-methylumbelliferyl glucuronide - 4MUG)[3]
-
Stop solution (e.g., 1 M sodium carbonate)[3]
-
96-well black microplate
-
Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm for 4-MUG)
-
-
Procedure:
-
Prepare fresh serial dilutions of the D-glucaro-1,4-lactone stock solution in the assay buffer immediately before starting the assay.
-
Add the diluted D-glucaro-1,4-lactone solutions to the wells of the microplate. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Add the β-glucuronidase enzyme solution to all wells except the negative control.
-
Initiate the reaction by adding the 4MUG substrate solution to all wells.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution to all wells.
-
Measure the fluorescence in a plate reader.
-
Calculate the percent inhibition for each concentration of D-glucaro-1,4-lactone and determine the IC50 value.
-
Visualizations
Caption: Equilibrium of D-glucaro-1,4-lactone in aqueous solution.
Caption: Recommended workflow for preparing D-glucaro-1,4-lactone solutions.
References
Enhancing the efficiency of microbial fermentation for glucaric acid production.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the efficiency of microbial fermentation for glucaric acid production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimental workflows.
Issue 1: Low Glucaric Acid Titer
Q1: My engineered E. coli or S. cerevisiae strain is producing very low titers of glucaric acid. What are the potential bottlenecks and how can I address them?
A1: Low glucaric acid production is a common issue that can stem from several factors throughout the biosynthetic pathway. The primary areas to investigate are the efficiency of the pathway enzymes and the availability of the precursor, myo-inositol.
Potential Bottlenecks and Solutions:
-
Rate-Limiting Enzymes: The enzyme myo-inositol oxygenase (MIOX) is frequently identified as a rate-limiting step in the glucaric acid pathway due to its low stability and activity.[1][2][3][4]
-
Protein Engineering: Consider using directed evolution or protein fusion tags to enhance MIOX stability and activity. For instance, an N-terminal SUMO fusion to MIOX has been shown to increase D-glucaric acid production from myo-inositol by 75%.[2][5] Fusing MIOX with uronate dehydrogenase (Udh) using a peptide linker has also demonstrated a significant increase in glucaric acid production.[6][7]
-
Enzyme Source: Explore MIOX homologs from different organisms that may exhibit higher activity or stability in your host strain.[8]
-
-
Precursor Supply: The availability of the precursor, myo-inositol, is crucial.
-
Metabolic Engineering in S. cerevisiae: To increase the supply of myo-inositol, you can downregulate competing pathways (e.g., downregulating ZWF1) and overexpress genes involved in myo-inositol synthesis and transport (e.g., INM1 and ITR1).[6][7]
-
Co-localization of Enzymes: Using synthetic scaffolds to co-localize the enzymes of the pathway, such as Ino1 and MIOX, can increase the local concentration of the intermediate myo-inositol, thereby improving the overall flux.[9]
-
-
Metabolic Burden: High expression of heterologous enzymes can impose a metabolic burden on the host cells, leading to reduced growth and productivity.
-
Inducer Concentration: Optimize the concentration of inducers like IPTG. Higher inducer concentrations can lead to higher yields but lower overall product concentrations due to increased metabolic stress.[1]
-
Plasmid Copy Number: Using high-copy-number plasmids may be necessary for detectable production, but can also contribute to metabolic burden.[1]
-
Q2: I am observing an accumulation of the intermediate, myo-inositol. What does this indicate and what can I do?
A2: Accumulation of myo-inositol strongly suggests that the activity of MIOX is the limiting factor in your pathway.[1] The conversion of myo-inositol to glucuronic acid is not efficient enough to keep up with the production of myo-inositol from glucose-6-phosphate.
Solutions:
-
Enhance MIOX Performance: Refer to the protein engineering strategies mentioned in A1, such as SUMO fusion or exploring different MIOX homologs.
-
Optimize MIOX Expression: Fine-tune the expression level of MIOX. Sometimes, simply increasing the expression level can help, but be mindful of potential protein misfolding and aggregation.
-
Relieve Reactive Oxygen Species (ROS): MIOX activity can be inhibited by ROS. Overexpressing native catalase and superoxide (B77818) dismutases can help maintain MIOX activity and expression over the course of the fermentation.[8] Reducing labile iron levels, which are linked to ROS formation, has also been shown to improve glucuronic acid titers.[8]
Issue 2: Poor Strain Stability and Performance
Q3: My glucaric acid-producing strain shows inconsistent performance across different batches. How can I improve the stability and robustness of my strain?
A3: Inconsistent performance can be due to genetic instability or cell-to-cell variation.
Solutions:
-
Genome Integration: Instead of relying on plasmids, which can be unstable, integrate the genes of the glucaric acid pathway into the host chromosome. This leads to more stable and predictable expression levels.
-
Eliminate Cell-to-Cell Variation: Non-genetic cell-to-cell variations can lead to a population of both high- and low-performing cells.[3][4] Implementing an in vivo bioselector system can help to continuously select for high-producing cells.[3]
-
Strain Engineering for Robustness: Deleting genes involved in competing pathways can improve the yield of D-glucaric acid on D-glucose. For example, deleting pgi and zwf in E. coli can prevent the consumption of glucose as a carbon source and eliminate catabolite repression.[2]
Frequently Asked Questions (FAQs)
Q4: What is the general biosynthetic pathway for glucaric acid production in engineered microbes?
A4: The most common synthetic pathway constructed in microbes like E. coli and S. cerevisiae involves three key heterologous enzymes:
-
myo-inositol-1-phosphate synthase (Ino1): Converts glucose-6-phosphate to myo-inositol-1-phosphate. An endogenous phosphatase then converts this to myo-inositol.
-
myo-inositol oxygenase (MIOX): Oxidizes myo-inositol to D-glucuronic acid.
-
Uronate dehydrogenase (Udh): Oxidizes D-glucuronic acid to D-glucaric acid.[1][4][6]
Q5: Which host organism is better for glucaric acid production, E. coli or S. cerevisiae?
A5: Both organisms have been successfully engineered for glucaric acid production. S. cerevisiae has shown the potential for higher titers in some studies.[10] E. coli is a well-understood and fast-growing host, but may require more engineering to deal with issues like endotoxins and metabolic burden. The choice of host will depend on the specific goals of your project and your familiarity with the organism.
Q6: How can I quantify the concentration of glucaric acid in my fermentation broth?
A6: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for quantifying glucaric acid.[11][12]
-
Sample Preparation: Samples from the fermentation broth are typically centrifuged and filtered before injection into the HPLC system.[11] In some cases, pretreatment with a boronic acid gel can remove interfering substances.[12]
-
Confirmation: The identity of the glucaric acid peak can be confirmed using mass spectrometry (MS).[11][12]
Q7: What are typical fermentation conditions for glucaric acid production?
A7: Fermentation conditions need to be optimized for your specific strain and process. However, some general guidelines include:
-
Temperature: While E. coli generally grows better at 37°C, a lower temperature of 30°C may be required for the functional expression of certain enzymes like Ino1.[1]
-
Media: Modified Terrific Broth (TB) medium has been used for E. coli fermentations.[13] For S. cerevisiae, yeast extract-peptone-dextrose (YPD) medium is common.[10]
-
Fed-Batch Fermentation: A fed-batch strategy, where a concentrated feed of nutrients (like glucose) is supplied during the fermentation, is often used to achieve higher cell densities and product titers.[6][10][14]
Data Presentation
Table 1: Comparison of Glucaric Acid Titers in Different Engineered Strains
| Host Organism | Key Genetic Modifications | Fermentation Scale | Glucaric Acid Titer (g/L) | Reference |
| E. coli | Co-expression of Ino1, MIOX, and Udh | Shake Flask | > 1.0 | [1][15] |
| E. coli | Co-expression of two different Udhs | 30 L Tank | 5.24 | [14] |
| E. coli | CTM-SUMO-R3 strain | 5-L Bioreactor | 5.52 | [3][4] |
| S. cerevisiae | opi1 mutant with MIOX4-Udh fusion | Shake Flask | 4.9 | [6] |
| S. cerevisiae | Engineered strain GA-ZII | Shake Flask | 8.49 | [6][7] |
| S. cerevisiae | Engineered strain GA-ZII | 5-L Bioreactor | 15.6 | [6][10] |
Experimental Protocols
Protocol 1: Quantification of Glucaric Acid using HPLC
-
Sample Preparation:
-
HPLC Analysis:
-
Quantification:
-
Prepare a standard curve using known concentrations of pure glucaric acid.
-
Calculate the concentration of glucaric acid in the samples by comparing their peak areas to the standard curve.
-
Protocol 2: General Fed-Batch Fermentation for Glucaric Acid Production in E. coli
-
Inoculum Preparation:
-
Inoculate a single colony of the engineered E. coli strain into Luria-Bertani (LB) broth with the appropriate antibiotic.
-
Incubate overnight at 37°C with shaking.
-
-
Bioreactor Setup:
-
Prepare the fermentation medium (e.g., modified Terrific Broth) in a sterilized bioreactor.
-
Inoculate the bioreactor with the overnight culture.
-
-
Fermentation Conditions:
-
Control the temperature (e.g., 30°C) and pH.
-
Maintain dissolved oxygen levels through controlled aeration and agitation.
-
-
Induction:
-
When the culture reaches a specific optical density (e.g., OD600 of 0.6), add the inducer (e.g., IPTG) to the desired final concentration.[14]
-
-
Fed-Batch Feeding:
-
After an initial batch phase, start a continuous or intermittent feed of a concentrated glucose solution to maintain a desired glucose level in the bioreactor.
-
-
Sampling:
-
Periodically collect samples to monitor cell growth (OD600) and glucaric acid concentration using HPLC.
-
Mandatory Visualization
Caption: Biosynthetic pathway for glucaric acid production.
Caption: Troubleshooting workflow for low glucaric acid titers.
References
- 1. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.mit.edu [dspace.mit.edu]
- 3. journals.asm.org [journals.asm.org]
- 4. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving D-glucaric acid production from myo-inositol in E. coli by increasing MIOX stability and myo-inositol transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pathway and protein engineering for improved glucaric acid production in Escherichia coli [dspace.mit.edu]
- 9. 251f Engineering Microbial Production of Glucaric Acid [skoge.folk.ntnu.no]
- 10. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Biosynthesis of Glucaric Acid by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases [mdpi.com]
- 15. researchgate.net [researchgate.net]
Addressing batch-to-batch variability in synthetic glucaric acid.
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of glucaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low yield in glucaric acid synthesis?
Low yields in glucaric acid synthesis can stem from several factors, depending on the synthetic route.
For chemical synthesis methods , such as nitric acid oxidation or catalytic oxidation, common causes include:
-
Suboptimal Reaction Conditions: Incorrect temperature, pressure, or pH can significantly impact yield. For instance, in TEMPO-mediated oxidation, an oxidant dosage exceeding 4.3 equivalents can lead to the degradation of glucaric acid.[1][2]
-
Catalyst Inefficiency: The choice of catalyst and its support is crucial. For example, platinum catalysts have shown to be effective in generating glucaric acid, with yields up to 82% under specific conditions.[3] In contrast, gold catalysts may show lower selectivity.[4]
-
Presence of Impurities: Impurities in the starting material, such as xylose or lignin (B12514952) derivatives from biomass, can inhibit the oxidation of glucose to glucaric acid by consuming the oxidant.[1][2]
-
Side Reactions: Competing side reactions can lead to the formation of byproducts like oxalic, tartaric, and 5-ketogluconic acids, thus reducing the glucaric acid yield.[5]
For biosynthetic routes using engineered microorganisms like E. coli or Saccharomyces cerevisiae, factors affecting yield include:
-
Metabolic Burden: High expression of the enzymes in the synthetic pathway can place a metabolic burden on the host cells, leading to reduced glucose consumption and lower product concentration.[6]
-
Enzyme Activity and Stability: The activity of key enzymes, such as myo-inositol oxygenase (MIOX), can be a rate-limiting step.[6][7][8][9] Enhancing the stability and activity of such enzymes is critical for improving yields.[7][8]
-
Suboptimal Fermentation Conditions: Factors like aeration are important, as some enzymes in the pathway require molecular oxygen as a cosubstrate.[6] Inducer concentration and culture temperature also play a significant role.[6]
-
Cell-to-Cell Variation: Non-genetic variations within the cell population can lead to a mix of high- and low-performance cells, resulting in inefficient overall production.[7][8]
Q2: How can I improve the purity of my synthetic glucaric acid?
Improving the purity of glucaric acid often involves optimizing both the reaction and the downstream purification processes.
-
Reaction Optimization: Fine-tuning reaction conditions can minimize the formation of byproducts. For example, in TEMPO-mediated oxidation, controlling the oxidant dosage and pH is critical.[1]
-
Purification Methods:
-
Crystallization: Glucaric acid can be isolated by crystallization. One method involves converting it to its monopotassium salt, which has lower solubility in water, allowing for precipitation by pH adjustment.[1][2][5] The purity of glucaric acid isolated this way can be over 99%.[1][2]
-
Ion Exchange Chromatography: Cation exchange resins can be used to convert glucarate salts to the free acid form.[5][10][11]
-
Azeotropic Drying: This technique can be employed to isolate the diacid as a dry powder.[5][11]
-
Q3: What analytical methods are suitable for characterizing synthetic glucaric acid?
Several analytical techniques can be used to identify and quantify glucaric acid and its intermediates:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a common method for quantifying glucaric acid.[12]
-
Ion Chromatography (IC): IC is used to determine the concentration of sugar acids, including glucaric acid.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is used for structural identification and purity analysis of glucaric acid.[1][2][10]
-
Mass Spectrometry (MS): MS can be used to confirm the identity of glucaric acid.[12]
Troubleshooting Guides
Issue 1: Inconsistent Yields Between Batches
| Possible Cause | Troubleshooting Step |
| Variability in Starting Material Quality | Impurities in glucose or other starting materials can significantly affect the reaction. Analyze the purity of starting materials for each batch. If using biomass-derived glucose, be aware of inhibitors like xylose and lignin.[1][2] |
| Inconsistent Reaction Conditions | Precisely control and monitor reaction parameters such as temperature, pH, and oxidant dosage. Even small variations can lead to different outcomes.[1] For microbial synthesis, ensure consistent inducer concentration, temperature, and aeration.[6] |
| Catalyst Deactivation or Variability | For catalytic processes, ensure the catalyst is handled and stored correctly. Test the activity of a new batch of catalyst before use. |
| Inconsistent Downstream Processing | Standardize the purification protocol, including pH adjustments, solvent volumes, and drying times, to ensure consistent recovery. |
Issue 2: Presence of Byproducts in the Final Product
| Possible Cause | Troubleshooting Step |
| Side Reactions During Synthesis | Optimize reaction conditions to favor the formation of glucaric acid. For chemical oxidation, this may involve adjusting the temperature or the type and amount of catalyst and oxidant.[1][4] |
| Incomplete Conversion of Intermediates | In biosynthetic pathways, intermediates like gluconic acid or myo-inositol may accumulate if downstream enzymes are not efficient.[1][6][9] Consider optimizing the expression levels of the enzymes in the pathway. |
| Degradation of Glucaric Acid | Excessive oxidant can lead to the degradation of the product.[1][2] Perform time-course studies to determine the optimal reaction time. |
| Ineffective Purification | Review and optimize the purification protocol. This may involve using a different crystallization solvent, adjusting the pH more precisely, or employing chromatographic techniques.[5][10] |
Quantitative Data Summary
Table 1: Effect of Oxidant Dosage on Glucaric Acid Yield (TEMPO-mediated Oxidation)
| Oxidant (KClO) Dosage (equiv per mole of glucose) | Glucaric Acid Yield (%) |
| < 4.3 | Increasing |
| > 4.3 | Decreasing |
Data synthesized from information suggesting yield decreases with excessive oxidant.[1][2]
Table 2: Glucaric Acid Production in Recombinant E. coli under Different Induction Conditions
| Condition (IPTG Concentration) | Glucose Consumed ( g/liter ) | Glucaric Acid Produced ( g/liter ) | Yield (mol/mol %) |
| A (0.1 mM) | 4.31 | 0.72 | 17.4 |
| B (0.05 mM) | 8.57 | 1.13 | 13.1 |
| C (0.05 mM at 0h, 0.1 mM at 17.5h) | 7.53 | 0.82 | 11.0 |
Data adapted from a study on glucaric acid production in BL21 Star (DE3) E. coli.[6]
Experimental Protocols
Protocol 1: TEMPO-Mediated Oxidation of Glucose to Glucaric Acid
Objective: To synthesize glucaric acid from glucose via TEMPO-mediated oxidation.
Materials:
-
D-Glucose
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) (TEMPO)
-
Potassium bromide (KBr)
-
Potassium hypochlorite (B82951) (KClO) solution
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
Procedure:
-
Dissolve a known amount of D-glucose in deionized water in a reaction vessel.
-
Add catalytic amounts of TEMPO and KBr to the glucose solution.
-
Cool the reaction mixture to the desired temperature (e.g., 5 °C).[1]
-
Adjust the pH of the solution to the desired level (e.g., pH 12) using KOH.[1]
-
Slowly add a specific molar equivalent of KClO solution to the reaction mixture while maintaining the temperature and pH.
-
Monitor the reaction progress using a suitable analytical method (e.g., HPLC or IC).
-
Once the reaction is complete, quench any remaining oxidant.
-
Isolate the glucaric acid, for example, by adjusting the pH to precipitate monopotassium this compound.[1][2]
-
Filter, wash, and dry the product.
-
Characterize the final product for purity and identity.
Protocol 2: Quantification of Glucaric Acid by Ion Chromatography
Objective: To determine the concentration of glucaric acid in a sample.
Materials:
-
Glucaric acid standard
-
Sodium hydroxide solution (mobile phase)
-
Deionized water
-
Sample containing glucaric acid
Instrumentation:
-
Ion chromatography (IC) system equipped with a conductivity detector and a suitable anion-exchange column (e.g., Dionex IonPac AS20).[1]
Procedure:
-
Prepare a series of glucaric acid standards of known concentrations in deionized water.
-
Prepare the sample by diluting it to a concentration within the range of the standard curve.
-
Set up the IC system with the appropriate column, mobile phase (e.g., sodium hydroxide), flow rate (e.g., 1 mL/min), and column temperature (e.g., 30 °C).[1]
-
Inject the standards and the sample into the IC system.
-
Identify the glucaric acid peak based on its retention time compared to the standard.
-
Generate a standard curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of glucaric acid in the sample by comparing its peak area to the standard curve.
Visualizations
Caption: Workflow for TEMPO-mediated synthesis and purification of glucaric acid.
Caption: Troubleshooting logic for addressing inconsistent glucaric acid yields.
Caption: Simplified biosynthetic pathway for glucaric acid production in E. coli.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Glucaric Acid Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing HPLC-MS/MS for Sensitive Detection of Glucarate Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the sensitive detection of glucarate and its metabolites using HPLC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable ionization mode for detecting this compound and its metabolites?
A1: Electrospray ionization (ESI) in negative ion mode is the most effective method for detecting this compound and other sugar acids. This is because these molecules readily deprotonate in solution to form anions, which can be sensitively detected by the mass spectrometer.
Q2: Which type of HPLC column is best for separating this compound from its isomers and other polar metabolites?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) columns are highly recommended for the separation of polar compounds like this compound. Polymer-based amino columns, such as the Shodex HILICpak series, have shown good performance. For specific applications, an Aminex HPX-87H column with a dilute sulfuric acid mobile phase can also be effective for separating D-glucaric acid.[1][2]
Q3: How can I prevent the lactonization of glucaric acid during analysis?
A3: The formation of glucaro-1,4-lactone from glucaric acid can be a challenge, particularly under acidic conditions, which can lead to peak tailing and affect quantification.[3] Utilizing an alkaline mobile phase, such as one containing ammonium (B1175870) hydroxide, can help to prevent lactonization and improve peak shape and reproducibility.[3]
Q4: What are the expected MRM transitions for glucaric acid and its lactone?
A4: For D-glucaro-1,4-lactone, a commonly used MRM transition is m/z 191 -> 85.[4] While specific transitions for glucaric acid can vary depending on the instrument and source conditions, a common approach is to monitor the deprotonated molecule [M-H]⁻ as the precursor ion and select characteristic fragment ions.
Q5: What are some common interferences to be aware of when analyzing this compound in biological samples?
A5: In biological matrices like urine, common interferents for D-glucaric acid include L-ascorbic acid and D-glucuronic acid, which can have similar retention times.[1][5] Sample preparation methods, such as using a boronic acid gel, can help to remove these interfering substances.[1][5] Additionally, matrix effects from salts, lipids, and other endogenous components can cause ion suppression or enhancement, impacting accuracy.[6]
Troubleshooting Guides
Poor Peak Shape (Tailing, Fronting, or Splitting)
| Symptom | Possible Cause | Recommended Solution |
| Peak Tailing | Lactonization of glucaric acid under acidic conditions.[3] | Use an alkaline mobile phase to prevent lactone formation.[3] |
| Secondary interactions with the stationary phase. | Increase the buffer concentration in the mobile phase to mask secondary interaction sites.[7] | |
| Column contamination or blockage at the inlet frit.[8] | Backflush the column. If the problem persists, replace the column.[8] | |
| Peak Fronting | Sample overload. | Reduce the injection volume or dilute the sample. |
| Sample solvent is too strong. | Ensure the sample is dissolved in a solvent weaker than the initial mobile phase. For HILIC, this means a high organic content. | |
| Split Peaks | Co-elution of isomers or related compounds. | Optimize the chromatographic gradient, mobile phase pH, or try a different column chemistry to improve resolution. |
| Injector issues or improper sample introduction. | Inspect the injector for blockages or leaks. Ensure the injection solvent is compatible with the mobile phase.[9] |
Unstable Retention Times
| Symptom | Possible Cause | Recommended Solution |
| Gradual shift in retention time | Column aging or contamination. | Implement a column washing protocol. If performance does not improve, replace the column. |
| Inconsistent mobile phase composition. | Prepare fresh mobile phase daily. Use a gravimetric approach for accurate solvent mixing. | |
| Sudden, erratic shifts in retention time | Leaks in the HPLC system. | Systematically check all fittings and connections for leaks. |
| Insufficient column equilibration.[7] | For HILIC, ensure a sufficient equilibration time between injections, which may be longer than for reversed-phase chromatography.[7] | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Low Sensitivity or No Signal
| Symptom | Possible Cause | Recommended Solution |
| Low signal intensity for all analytes | Ion suppression from matrix components.[6] | Improve sample cleanup to remove interfering substances. Consider using a matrix-matched calibration curve. |
| Suboptimal ESI source parameters. | Optimize capillary voltage, nebulizer gas pressure, and desolvation temperature for this compound metabolites. | |
| Incorrect ionization mode. | Ensure the mass spectrometer is operating in negative ion mode for this compound detection. | |
| No signal for the target analyte | Analyte degradation. | Check the stability of this compound in your sample storage and preparation conditions. |
| Incorrect MRM transitions. | Verify the precursor and product ion m/z values. Infuse a standard solution to confirm signal. | |
| Clogged ESI needle or MS inlet. | Clean the ESI probe and the mass spectrometer inlet according to the manufacturer's instructions. |
Experimental Protocols
Sample Preparation from Human Urine
This protocol is a general guideline and may require optimization for specific applications.
-
Sample Collection and Storage: Collect urine samples in sterile containers. For short-term storage (up to 24 hours), refrigerate at 2-8°C. For long-term storage, freeze at -80°C.
-
Protein Precipitation:
-
Thaw urine samples on ice.
-
To 500 µL of urine, add 1.5 mL of ice-cold acetonitrile (B52724) or methanol (B129727) to precipitate proteins.[10]
-
Vortex the mixture for 1 minute.
-
Incubate at -20°C for 30 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[10]
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% acetonitrile, 10% water with buffer).
-
Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes to pellet any remaining particulates.
-
-
Analysis:
-
Transfer the supernatant to an autosampler vial for HPLC-MS/MS analysis.
-
HPLC-MS/MS Method Parameters
These parameters provide a starting point for method development and should be optimized for your specific instrumentation and application.
| Parameter | Recommended Setting |
| HPLC System | UHPLC or HPLC system |
| Column | HILIC column (e.g., polymer-based amino, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH adjusted to 9.0 with Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile |
| Gradient | 95% B to 50% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 kV |
| Desolvation Temperature | 350°C |
| Nebulizer Gas Flow | Instrument dependent, optimize for stable spray |
| MRM Transitions | Glucaric Acid: Precursor: 209.0, Product: 113.0, 85.0 (example, requires optimization)Glucaro-1,4-lactone: Precursor: 191.0, Product: 85.0[4] |
| Collision Energy | Optimize for each transition |
| Cone Voltage | Optimize for each transition |
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. shodexhplc.com [shodexhplc.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HILIC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Off-Target Effects of Calcium D-Glucarate in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter when using Calcium D-glucarate in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Calcium D-glucarate in a cellular context?
A1: Calcium D-glucarate is the calcium salt of D-glucaric acid. In the body, and under acidic conditions such as in the stomach, it is converted to D-glucaro-1,4-lactone.[1][2] This lactone is a potent inhibitor of the enzyme β-glucuronidase.[1][2] β-glucuronidase is responsible for deconjugating glucuronidated compounds, a key step in Phase II detoxification. By inhibiting this enzyme, Calcium D-glucarate effectively enhances the excretion of toxins and steroid hormones from the body.[3][4][5]
Q2: I'm observing unexpected cytotoxicity in my cell viability assay with Calcium D-glucarate. What could be the cause?
A2: Unexpected cytotoxicity could stem from several factors:
-
Calcium Overload: While calcium is essential for cell signaling, high concentrations can be toxic. The additional calcium from Calcium D-glucarate, especially in calcium-rich media, could disrupt intracellular calcium homeostasis and trigger apoptosis.
-
Chelation Effects: D-glucaric acid and its lactone form can chelate divalent cations. This might deplete essential ions from the media or intracellularly, impacting cell health.
-
Off-Target Enzymatic Inhibition: Beyond β-glucuronidase, high concentrations of D-glucaro-1,4-lactone might inhibit other enzymes crucial for cell survival.
-
Contamination: As with any experimental reagent, ensure your Calcium D-glucarate stock is sterile and free of contaminants.
Q3: Can Calcium D-glucarate interfere with my MTT, XTT, or Alamar Blue cell viability assay readout?
A3: Yes, interference is possible.
-
Reducing Potential: D-glucaric acid has antioxidant properties.[6] This could lead to non-enzymatic reduction of tetrazolium salts (MTT, XTT) or resazurin (B115843) (Alamar Blue), resulting in a false positive signal for cell viability.
-
Metabolic Alterations: Calcium D-glucarate could alter cellular metabolism, which would directly impact viability assays that rely on metabolic activity as a readout.[7]
To mitigate this, always include a "compound-only" control (Calcium D-glucarate in media without cells) to check for direct reduction of the assay reagent.[8]
Q4: My reporter gene assay (e.g., luciferase, β-galactosidase) is showing inconsistent results with Calcium D-glucarate treatment. Why?
A4: Inconsistent results in reporter gene assays can be due to:
-
Direct Enzyme Inhibition: If your reporter system relies on an enzyme that could be inhibited by Calcium D-glucarate or its metabolites, your signal will be affected. While direct inhibition of common reporters like luciferase by D-glucarate is not widely reported, it's a possibility to consider, as some compounds are known to inhibit luciferases.[9][10]
-
Changes in Protein Expression/Stability: Calcium D-glucarate has been shown to affect signaling pathways that could influence the expression or stability of your reporter protein.[5]
-
Interference with Signal Detection: For fluorescent or luminescent reporters, the compound could absorb light at the excitation or emission wavelengths, or it could quench the signal.
Q5: How does the calcium component of Calcium D-glucarate affect my cells in culture?
A5: The calcium component can have significant effects. Standard cell culture media already contain calcium, typically around 1.8 mM. Adding Calcium D-glucarate will increase the total calcium concentration. This can:
-
Alter Cell Signaling: Many signaling pathways are calcium-dependent. Increased extracellular calcium can lead to changes in intracellular calcium levels, affecting proliferation, differentiation, and apoptosis.
-
Induce Precipitation: High calcium concentrations can lead to the precipitation of calcium phosphate (B84403) in the medium, which can be toxic to cells.
-
Affect Cell Adhesion: Cell adhesion molecules can be calcium-dependent.
Troubleshooting Guides
Issue 1: Inconsistent or Non-Reproducible Cell Viability Data
| Potential Cause | Troubleshooting Step | Rationale |
| Direct reduction of assay reagent | Run a cell-free control with Calcium D-glucarate and the viability reagent. | To determine if the compound directly reacts with the assay substrate, leading to a false signal.[8] |
| Calcium-induced toxicity | Titrate Calcium D-glucarate concentration. Use a calcium-free D-glucarate salt (e.g., potassium) as a control. Measure media calcium levels. | To distinguish between the effects of D-glucarate and excess calcium. |
| Precipitation of the compound | Visually inspect wells for precipitate. Test solubility of Calcium D-glucarate in your specific cell culture medium. | Precipitates can interfere with optical readings and affect the effective concentration of the compound. |
| Alteration of cellular metabolism | Use a viability assay with a different readout, such as ATP measurement (e.g., CellTiter-Glo) or a protease-based assay. | To confirm if the observed effect is specific to metabolic assays.[7] |
Issue 2: Unexpected Changes in Gene Expression or Reporter Activity
| Potential Cause | Troubleshooting Step | Rationale |
| Off-target effects on signaling pathways | Perform a counterscreen with a different reporter construct driven by a constitutive promoter. | To check for general effects on transcription and translation machinery. |
| Direct inhibition of reporter enzyme | Perform an in vitro assay with the purified reporter enzyme and Calcium D-glucarate. | To rule out direct interference with the reporter protein. |
| Interference with signal detection | Measure the absorbance/fluorescence spectrum of Calcium D-glucarate. Run controls with the compound in cell lysate expressing the reporter. | To identify potential signal quenching or autofluorescence.[11] |
| Cytotoxicity affecting reporter expression | Perform a cell viability assay in parallel with the reporter assay. | To ensure that the observed changes in reporter activity are not simply a result of cell death.[12] |
Experimental Protocols
Protocol 1: Control Experiment for Interference in a Tetrazolium-Based Viability Assay (e.g., MTT)
Objective: To determine if Calcium D-glucarate directly reduces the MTT reagent.
Materials:
-
Calcium D-glucarate
-
Cell culture medium (the same used in your experiments)
-
96-well plate
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of Calcium D-glucarate in cell culture medium at 2x the final desired concentrations.
-
Add 50 µL of the 2x Calcium D-glucarate solutions to the wells of a 96-well plate.
-
Add 50 µL of cell culture medium to each well (to bring the final volume to 100 µL). Include wells with medium only as a negative control.
-
Add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Visually inspect the wells for the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm).
Interpretation: If you observe a significant increase in absorbance in the wells containing Calcium D-glucarate compared to the medium-only control, this indicates direct reduction of MTT by the compound.
Protocol 2: Cellular β-Glucuronidase Inhibition Assay
Objective: To confirm the on-target activity of Calcium D-glucarate in your cell line of interest.
Materials:
-
Your cell line of interest
-
Calcium D-glucarate
-
Cell lysis buffer (e.g., RIPA buffer)
-
β-glucuronidase substrate (e.g., 4-Methylumbelliferyl β-D-glucuronide for a fluorescent assay, or phenolphthalein (B1677637) glucuronide for a colorimetric assay)[13]
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4)[13]
-
Stop solution (e.g., 1 M Na2CO3)[13]
-
Microplate reader (fluorometer or spectrophotometer)
Procedure:
-
Seed your cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of Calcium D-glucarate for a desired period (e.g., 24 hours). Include an untreated control.
-
Wash the cells with PBS and then lyse them using a suitable lysis buffer.
-
Clear the lysate by centrifugation.
-
In a new plate, add a small volume of cell lysate to each well.
-
Initiate the reaction by adding the β-glucuronidase substrate.
-
Incubate at 37°C for an appropriate amount of time (this may require optimization).
-
Stop the reaction by adding the stop solution.
-
Read the fluorescence or absorbance.
Interpretation: A dose-dependent decrease in the signal in the Calcium D-glucarate-treated samples compared to the untreated control indicates inhibition of cellular β-glucuronidase.
Visualizations
Caption: On-target signaling pathway of Calcium D-glucarate.
Caption: Troubleshooting workflow for suspected off-target effects.
References
- 1. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. drbrighten.com [drbrighten.com]
- 4. oanp.org [oanp.org]
- 5. altmedrev.com [altmedrev.com]
- 6. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. How to avoid misinterpretation of dual reporter gene assay data affected by cell damage - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A High Throughput Assay for Discovery of Bacterial β-Glucuronidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Separation of Glucaric Acid Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of glucaric acid and its isomers.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in separating and purifying glucaric acid?
A1: The primary challenge in recovering purified glucaric acid is preventing its conversion into various lactone forms (D-glucaro-1,4-lactone, D-glucaro-6,3-lactone, and D-glucaro-1,4:6,3-dilactone).[1] This lactonization readily occurs under acidic conditions (pH < 3), which are often necessary to convert glucarate salts to the diacid form.[1] This side reaction reduces the yield of the desired diacid and introduces impurities that are difficult to separate.
Q2: Why is my glucaric acid recovery yield low after crystallization?
A2: Low recovery yields can be attributed to several factors:
-
Lactonization: As mentioned, the formation of lactones during acidification and solvent evaporation reduces the amount of diacid available for crystallization.[1][2]
-
Solubility: Glucaric acid has a relatively high solubility in water compared to its monopotassium salt (KGA).[1] Inefficient water removal or the wrong choice of antisolvent can leave a significant amount of product in the solution.
-
Suboptimal pH: The precipitation of monopotassium this compound (KGA) is highly dependent on pH. The lowest solubility for KGA, and thus the highest potential yield, is achieved around pH 3.4-3.5.[1][2] Deviating from this optimal pH will result in lower yields.
Q3: How can I avoid lactone formation during my separation process?
A3: To minimize lactonization, it is crucial to avoid high temperatures and prolonged exposure to acidic aqueous conditions.[1] A highly effective technique is azeotropic drying.[3][4] Using an antisolvent like isopropanol (B130326), which forms an azeotrope with water, allows for solvent removal at lower temperatures, thereby preserving the diacid form of glucaric acid.[1][2][3]
Q4: What is a recommended starting point for an HPLC method to analyze glucaric acid?
A4: A common and effective method for analyzing glucaric acid and its salts is High-Performance Liquid Chromatography (HPLC). A good starting point is using a C18 or an Aminex HPX-87H column.[1][5]
-
For monopotassium this compound (KGA) analysis, a C18 column with an isocratic mobile phase of 20 mM potassium phosphate (B84403) at pH 7 can be used, with UV detection at 210 nm.[1]
-
For D-glucaric acid , an Aminex HPX-87H column with a mobile phase of 5 mmol·L-1 dilute sulfuric acid is a well-established method.[5]
Troubleshooting Guides
Issue 1: Poor Crystallization or Oily Product Formation
| Symptom | Possible Cause | Suggested Solution |
| Product precipitates as an oil or syrup instead of crystals. | Presence of significant impurities, particularly lactones. This can also be caused by residual solvents or incomplete conversion from the salt form. | Ensure complete conversion to the desired form (e.g., KGA or the diacid) before crystallization. Use azeotropic drying with an appropriate antisolvent (e.g., isopropanol for glucaric acid, acetone (B3395972) for KGA) to effectively remove water at low temperatures, which minimizes lactone formation.[1][2][3] Wash the filtered product with a mixture of the antisolvent and water to remove soluble impurities.[1] |
| No crystals form after adding antisolvent and cooling. | The solution is not supersaturated; the concentration of glucaric acid or its salt is too low. The chosen antisolvent may not be effective enough. | Concentrate the aqueous solution before adding the antisolvent.[1] Test different antisolvents; acetone is effective for precipitating monopotassium this compound (KGA), while isopropanol is effective for glucaric acid.[1][2] Seeding the solution with a small crystal of the pure compound can help initiate crystallization.[6] |
| Crystals are very fine or difficult to filter. | Crystallization occurred too rapidly due to rapid cooling or fast addition of antisolvent. | Add the antisolvent slowly while stirring.[1] Allow the solution to cool gradually over a longer period (e.g., 24 hours at 4°C) to promote the growth of larger crystals.[1] |
Issue 2: HPLC Analysis Problems
| Symptom | Possible Cause | Suggested Solution |
| Tailing peaks for glucaric acid. | Secondary interactions with the column, often due to active sites on the silica. The mobile phase pH may be inappropriate for the analyte.[7] | For silica-based columns, ensure the mobile phase pH is appropriate. Using a column specifically designed for organic acids, like an Aminex HPX-87H, can resolve this issue.[5] A dirty inlet frit or column can also cause tailing; reverse and flush the column or replace the frit.[7] |
| No peaks detected. | Injection issue, detector malfunction, or no analyte in the sample. | Verify the injection process and ensure the autosampler is functioning correctly. Check the detector lamp and data connections.[7] Prepare a fresh standard to confirm the analyte is present and the detector is responding. |
| Co-elution of glucaric acid with other organic acids or lactones. | The chosen column and mobile phase lack the necessary selectivity. | For separating glucaric acid from its lactones or other isomers, specialized chromatography may be needed. Hydrophilic Interaction Liquid Chromatography (HILIC) has been used for separating D-glucaric acid and D-glucaro-1,4-lactone.[8] A combination of different columns, such as an SB-Aq and an amino column, has been patented for separating various glucose-derived acids and lactones.[9] |
| Shifting retention times. | Inconsistent mobile phase composition, temperature fluctuations, or a column that is not fully equilibrated.[10] | If using a gradient or online mixing, ensure the pump is functioning correctly.[10] Use a column oven to maintain a stable temperature. Allow the column to equilibrate with the mobile phase for at least 10-20 column volumes before injecting samples.[7] |
Data Presentation
Table 1: Comparison of Glucaric Acid/Salt Separation Methods
| Method | Starting Material | Product | Antisolvent | Recovery Yield | Purity | Reference |
| Antisolvent Crystallization | Fermentation Broth | Monopotassium this compound (KGA) | Acetone | >99.9% | ~95.6% | [1][3] |
| Antisolvent Crystallization / Azeotropic Drying | Purified KGA | Glucaric Acid (GA) | Isopropanol | 71% | ~98.3% | [1][2][3] |
| Ion Exchange / Azeotropic Drying | K-Glucarate Salt | D-Glucaric Acid | Acetonitrile | 98.7% | >99.96% | [4][6] |
| pH Control Precipitation | TEMPO-oxidized Hydrolysate | Monopotassium this compound (KGA) | None (pH adjustment) | 95.48% (isolation) | >99% | [11] |
Table 2: HPLC Parameters for Glucaric Acid Analysis
| Analyte | Column | Mobile Phase | Flow Rate | Temperature | Detector | Reference |
| Monopotassium this compound (KGA) | Phenomenex Luna C18(2) (5 µm, 150x4.6 mm) | 20 mM potassium phosphate, pH 7 (isocratic) | 0.65 mL/min | 35°C | UV-DAD (210 nm) | [1] |
| D-Glucaric Acid | Aminex HPX-87H (300x7.8 mm) | 5 mmol·L-1 dilute sulfuric acid (isocratic) | - | - | - | [5] |
Experimental Protocols
Protocol 1: Recovery of Monopotassium this compound (KGA) from Fermentation Broth[1]
-
pH Adjustment: To 500 mL of fermentation broth, slowly add 2 M HCl with stirring to adjust the pH to 3.5.
-
Antisolvent Addition: Slowly add 250 mL of acetone (an acetone-to-water mass ratio of approximately 1:2.95) to the solution while continuing to stir.
-
Crystallization: Cool the mixture to 4°C and leave it for 24 hours to promote crystal growth and maximize the yield.
-
Filtration and Washing: Recover the KGA crystals via vacuum filtration. Wash the filtered product three times with a cold 50% acetone/water solution to remove residual broth components.
-
Drying: Dry the purified KGA crystals under vacuum.
Protocol 2: Conversion of KGA to Crystalline Glucaric Acid (GA)[1]
-
Cation Exchange:
-
Prepare a solution of purified KGA in ultrapure water.
-
Pack a chromatography column (e.g., GE XK 16/20) with a strong acid cation exchange resin (e.g., DOWEX G-26 H).
-
Pre-treat and equilibrate the resin by washing with 1 M HCl followed by ultrapure water until a neutral pH is achieved.
-
Load the KGA solution onto the column. The resin will exchange K+ ions for H+, converting KGA to glucaric acid.
-
Collect the eluent containing the purified glucaric acid solution.
-
-
Antisolvent Crystallization & Azeotropic Drying:
-
This process involves three main steps: concentration, seed growth, and complete solvent removal.
-
Add isopropanol as an antisolvent to the glucaric acid solution. Isopropanol reduces the solubility of glucaric acid.
-
Remove the water/isopropanol mixture via azeotropic drying (e.g., rotary evaporation at low pressure and temperature) to avoid lactonization.
-
As the solvent is removed, crystalline glucaric acid will precipitate.
-
Collect the crystals by filtration and dry under vacuum.
-
Visualizations
Caption: Workflow for separating glucaric acid from fermentation broth.
Caption: Troubleshooting decision tree for HPLC peak tailing.
Caption: Relationship between pH, this compound species, and lactonization.
References
- 1. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 2. info.ornl.gov [info.ornl.gov]
- 3. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How to Synthesise High Purity, Crystalline d‐Glucaric Acid Selectively - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Troubleshooting LC, basics - Troubleshooting LC, basics - Chromedia [chromedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105510460A - Method for quantitative detection of gluconic acids and glucono lactone - Google Patents [patents.google.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Glucaric Acid Production from Miscanthus sacchariflorus via TEMPO-Mediated Oxidation with an Efficient Separation System - PMC [pmc.ncbi.nlm.nih.gov]
Reducing by-product formation in the chemical synthesis of glucaric acid.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the chemical synthesis of glucaric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the chemical synthesis of glucaric acid?
A1: The formation of by-products is a significant challenge in the chemical synthesis of glucaric acid. The specific by-products and their prevalence largely depend on the synthetic method employed.
-
Nitric Acid Oxidation: This traditional method is known for its lack of selectivity and the generation of several by-products. The most common by-products include gluconic acid, 5-ketogluconic acid, tartaric acid, and oxalic acid.[1] The reaction's exothermic nature can also lead to the formation of undesirable nitrogen oxides (NOx).[1]
-
Catalytic Oxidation: While generally more selective than nitric acid oxidation, catalytic methods can still produce by-products. The primary by-product is often the intermediate, gluconic acid. Other potential by-products, resulting from C-C bond cleavage, especially under harsh conditions, can include smaller organic acids. The choice of catalyst (e.g., platinum, gold, or bimetallic systems) significantly influences the by-product profile.[2][3][4] For instance, gold catalysts are highly selective for the oxidation of the aldehyde group, leading primarily to gluconic acid, while platinum catalysts are more effective in oxidizing the primary alcohol group to form glucaric acid.[5] Bimetallic catalysts, such as Au-Pt, can offer a synergistic effect, enhancing the selectivity towards glucaric acid.[4]
-
Electrochemical Oxidation: This method can also lead to the formation of gluconic acid as a major by-product. The selectivity is highly dependent on the electrode material and reaction conditions.
Q2: How does reaction temperature affect by-product formation?
A2: Reaction temperature is a critical parameter that must be carefully controlled to minimize by-product formation.
-
Nitric Acid Oxidation: This reaction is typically conducted in a temperature range of 25-40°C.[1] Exceeding this range can lead to excessive oxidation and the formation of smaller, undesired by-products due to the breakdown of the carbon skeleton.
-
Catalytic Oxidation: For catalytic processes, the optimal temperature varies depending on the catalyst used. Generally, higher temperatures can increase the reaction rate but may also lead to decreased selectivity and the formation of over-oxidation products. For instance, with platinum catalysts, high temperatures can promote C-C bond cleavage, leading to lower glucaric acid yields.
Q3: What is the role of pH in controlling by-product formation?
A3: The pH of the reaction medium is a crucial factor in determining the selectivity of glucaric acid synthesis, particularly in catalytic oxidation methods.
-
Catalytic Oxidation: A neutral to slightly alkaline pH is generally preferred for the selective oxidation of glucose to glucaric acid. For platinum-based catalysts, an initial pH of around 7.2 has been shown to be optimal for maximizing the yield of glucaric acid. In highly acidic solutions, the primary product is often gluconic acid. Conversely, in highly basic solutions, the selectivity towards glucaric acid decreases due to the promotion of C-C bond cleavage, leading to the formation of smaller carboxylic acids.
Q4: How can I effectively remove by-products from my final glucaric acid product?
A4: Several purification techniques can be employed to remove by-products and isolate high-purity glucaric acid.
-
Antisolvent Crystallization: This is a highly effective method for purifying glucaric acid. It involves dissolving the crude product in a suitable solvent and then adding an "antisolvent" in which glucaric acid has low solubility, causing it to crystallize out while the impurities remain in the solution. Isopropanol has been identified as an effective antisolvent for glucaric acid.[6] A process involving pH adjustment to form monopotassium glucarate followed by antisolvent crystallization with acetone (B3395972) has also been successfully demonstrated.[7]
-
Ion-Exchange Chromatography: This technique can be used to separate glucaric acid from other ionic by-products based on their charge differences.
-
Azeotropic Drying: This method can be used to remove water at low temperatures, which is particularly important as it helps to prevent the formation of lactone impurities that can occur at higher temperatures.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Glucaric Acid | - Suboptimal reaction temperature. - Incorrect pH of the reaction mixture. - Inefficient catalyst activity or catalyst poisoning. - Incomplete reaction. | - Carefully monitor and control the reaction temperature within the optimal range for the specific synthesis method. - Adjust and maintain the pH at the optimal level (e.g., neutral to slightly alkaline for catalytic oxidation). - Ensure the catalyst is properly prepared and handled. Consider catalyst regeneration or using a fresh batch. - Increase the reaction time or monitor the reaction progress to ensure completion. |
| High Levels of Gluconic Acid By-product | - Incomplete oxidation of the primary alcohol group. - Use of a catalyst with higher selectivity for aldehyde oxidation (e.g., gold). - Reaction conditions favoring gluconic acid formation (e.g., acidic pH in catalytic oxidation). | - Increase the reaction time or catalyst loading to promote further oxidation. - Switch to a catalyst with higher selectivity for primary alcohol oxidation (e.g., platinum or a suitable bimetallic catalyst). - Adjust the pH to a neutral or slightly alkaline range for catalytic oxidation. |
| Presence of Small Organic Acid By-products (e.g., Tartaric, Oxalic Acid) | - C-C bond cleavage due to harsh reaction conditions. - Over-oxidation of the glucose molecule. - High reaction temperature or highly basic pH in catalytic oxidation. | - Reduce the reaction temperature. - Avoid highly basic conditions in catalytic oxidation; maintain a neutral to slightly alkaline pH. - Optimize the oxidant concentration and reaction time to prevent over-oxidation. |
| Difficulty in Crystallizing Glucaric Acid | - Presence of significant impurities inhibiting crystallization. - "Oiling out" of the product instead of forming crystals. - Formation of lactones at elevated temperatures during solvent removal. | - Purify the crude product to remove impurities before attempting crystallization. - If the product "oils out," try redissolving it in a slightly larger volume of solvent and cooling it more slowly. Seeding with a small crystal of pure glucaric acid can also help. - Use low-temperature methods for solvent removal, such as azeotropic drying, to prevent lactone formation.[6] |
| Discolored Product | - Formation of degradation products or colored impurities. - Residual catalyst in the final product. | - Consider a purification step using activated carbon to remove colored impurities. - Ensure complete removal of the catalyst after the reaction through proper filtration or other separation techniques. |
Data Presentation
Table 1: Influence of Catalyst on Product Distribution in Glucose Oxidation
| Catalyst | Glucaric Acid Yield (%) | Gluconic Acid Yield (%) | Other By-products (%) | Reference |
| AuNPs on Activated Carbon | 31 | 18 | 40 | [2] |
| Pt/C | Up to 74 | - | - | [4] |
| AuPt/ZrO2 | Up to 44 (selectivity) | - | - | [4] |
| PtPd/TiO2 | 44 (selectivity) | - | - | [8] |
Note: Yields and selectivities are highly dependent on specific reaction conditions.
Experimental Protocols
Protocol 1: Nitric Acid Oxidation of D-Glucose
This protocol describes a general procedure for the synthesis of glucaric acid via nitric acid oxidation.
Materials:
-
D-Glucose
-
Concentrated Nitric Acid
-
Deionized Water
-
Neutralizing agent (e.g., Potassium Hydroxide)
-
Computer-controlled reactor (recommended for safety and control)[1]
Procedure:
-
In a well-ventilated fume hood, carefully add a solution of D-glucose in water to a reactor containing nitric acid. The addition should be slow and controlled to manage the exothermic reaction.
-
Maintain the reaction temperature between 25-40°C.[1] A computer-controlled reactor can help maintain a stable temperature.[1]
-
The reaction is typically carried out under an atmosphere of oxygen, which can help in the regeneration of nitric acid.[1]
-
Monitor the reaction progress using a suitable analytical technique (e.g., HPLC).
-
Once the reaction is complete, neutralize the excess nitric acid with a base such as potassium hydroxide (B78521) to precipitate the potassium salt of glucaric acid.
-
Isolate the crude product by filtration.
-
Purify the product using a method such as antisolvent crystallization to remove by-products like oxalic and tartaric acids.
Protocol 2: Platinum-Catalyzed Aerobic Oxidation of Glucose
This protocol outlines a general method for the synthesis of glucaric acid using a supported platinum catalyst.
Materials:
-
D-Glucose
-
Supported Platinum Catalyst (e.g., 5% Pt on Carbon)
-
Deionized Water
-
Base for pH adjustment (e.g., Sodium Bicarbonate or Sodium Hydroxide)
-
Pressurized reaction vessel
Procedure:
-
Prepare the catalyst by suspending the supported platinum catalyst in deionized water.
-
Add the D-glucose solution to the reaction vessel containing the catalyst suspension.
-
Adjust the initial pH of the mixture to approximately 7.2 using a suitable base.
-
Pressurize the reactor with oxygen or air.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) with vigorous stirring.
-
Maintain a constant pH during the reaction by the controlled addition of a base to neutralize the formed acids.
-
Monitor the reaction progress by analyzing samples periodically.
-
After the reaction is complete, cool the reactor, filter to remove the catalyst, and then proceed with product purification.
Visualizations
Caption: By-product formation in nitric acid oxidation of glucose.
Caption: General pathway for catalytic oxidation of glucose.
Caption: A logical workflow for troubleshooting glucaric acid synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Direct Oxidation of Glucose to Glucaric Acid Using Bimetallic AuPt/ZrO2 Nanocatalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Separation of bio-based glucaric acid via antisolvent crystallization and azeotropic drying - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC03984A [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Solubility of Calcium D-glucarate for Experimental Use
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving Calcium D-glucarate for experimental purposes.
Frequently Asked Questions (FAQs)
Q1: What is the baseline solubility of Calcium D-glucarate in common laboratory solvents?
A1: Calcium D-glucarate is sparingly soluble in water and polar organic solvents. Its solubility in water at standard temperature and pressure (STP) is approximately 0.002 molar, which is equivalent to 0.06% by weight.[1] It is also described as slightly soluble in methanol (B129727) and Phosphate Buffered Saline (PBS) at pH 7.2.[2][3]
Q2: Why am I having difficulty dissolving Calcium D-glucarate in neutral water or buffer?
A2: The low solubility of Calcium D-glucarate in neutral or alkaline solutions is inherent to its chemical nature as a calcium salt of a dicarboxylic acid. At neutral pH, it exists predominantly in its salt form, which has limited solubility.
Q3: How does pH affect the solubility of Calcium D-glucarate?
Q4: Can temperature be used to increase the solubility of Calcium D-glucarate?
A4: Increasing the temperature can enhance the solubility of Calcium D-glucarate. The dissolution of Calcium D-saccharate (a synonym for Calcium D-glucarate) is an endothermic process, meaning that its solubility increases with temperature.[6] However, it is crucial to be aware that prolonged heating or high temperatures can lead to the formation of lactone and dilactone derivatives of D-glucaric acid, which may affect the experimental outcome.[1]
Q5: Are there any chemical agents that can improve the solubility of Calcium D-glucarate?
A5: Yes, several agents can be used to enhance the solubility of Calcium D-glucarate:
-
Acids: As mentioned, lowering the pH by adding an acid will convert Calcium D-glucarate to the more soluble D-glucaric acid.
-
Wetting Agents/Surfactants: These substances can improve the dissolution rate of calcium salts by reducing the surface tension between the solid and the solvent.
-
Co-solvents: The addition of a water-miscible organic solvent can sometimes increase the solubility of poorly soluble compounds.
-
Chelating Agents: Agents that bind to calcium ions can shift the equilibrium towards dissolution. For instance, the presence of sodium D-gluconate has been shown to increase the solubility of calcium lactate (B86563), a similar calcium salt.[7]
Troubleshooting Guides
Issue 1: Calcium D-glucarate powder is not dissolving in water or buffer at neutral pH.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility at neutral pH. | Gradually lower the pH of the solution by adding a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. | The powder should start to dissolve as the pH decreases. Aim for a slightly acidic pH (e.g., 4-6) to facilitate dissolution. |
| Insufficient mixing or agitation. | Use a magnetic stirrer and allow sufficient time for dissolution. Gentle heating (e.g., to 30-40°C) can also be applied in conjunction with stirring. | Increased contact between the solute and solvent will expedite the dissolution process. |
| Reaching saturation limit. | If the desired concentration is high, it may exceed the solubility limit even with pH adjustment. Consider preparing a more dilute solution or using a different solvent system. | A clear solution will be obtained if the concentration is within the solubility limit of the chosen conditions. |
Issue 2: Precipitate forms after initially dissolving Calcium D-glucarate.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| pH of the final solution is too high. | If the experimental protocol requires a neutral or alkaline pH, the dissolved D-glucaric acid may precipitate as Calcium D-glucarate upon pH adjustment. | To maintain solubility at a higher pH, the addition of a stabilizing agent or a different formulation approach may be necessary. |
| Temperature change. | If the solution was heated to aid dissolution, it might become supersaturated upon cooling to room temperature, leading to precipitation. | Prepare the solution at the experimental temperature or consider methods to create a stable supersaturated solution if required for the experiment. |
| Common ion effect. | The presence of other calcium salts in the final medium can decrease the solubility of Calcium D-glucarate. | Review the composition of all solutions being mixed to identify any potential sources of excess calcium ions. |
Data Presentation
Table 1: Solubility of Calcium D-glucarate in Aqueous Solutions
| Solvent | Temperature | pH | Solubility | Reference |
| Water | STP | Neutral | 0.002 M (0.06 wt.-%) | [1] |
| Water | 25 °C | Not specified | Ksp = (6.17 ± 0.32) x 10⁻⁷ | [1][6][8] |
| PBS | Not specified | 7.2 | Slightly soluble | [2][3] |
| Methanol | Not specified | Not applicable | Slightly soluble | [2][3] |
Experimental Protocols
Protocol 1: Enhancing Solubility by pH Adjustment
-
Preparation of Acidified Solvent: Prepare the desired volume of deionized water or buffer.
-
Initial pH Measurement: Measure the initial pH of the solvent.
-
Acidification: While stirring, add a dilute acid (e.g., 0.1 M HCl or citric acid) dropwise until the desired acidic pH (e.g., pH 4-5) is reached.
-
Addition of Calcium D-glucarate: Slowly add the pre-weighed Calcium D-glucarate powder to the acidified solvent while continuously stirring.
-
Dissolution: Continue stirring until the powder is completely dissolved. Gentle warming (30-40°C) can be used to accelerate this process.
-
Final pH Adjustment (if necessary): If the experiment requires a different final pH, carefully add a dilute base (e.g., 0.1 M NaOH) dropwise to raise the pH to the target value. Be aware that precipitation may occur if the pH is raised significantly.
Protocol 2: Utilizing Sonication to Aid Dissolution
-
Suspension Preparation: Add the weighed Calcium D-glucarate to the desired solvent (e.g., water, buffer).
-
Sonication: Place the vessel containing the suspension in a sonication bath.
-
Application of Ultrasound: Sonicate the suspension. The energy from the ultrasound can help to break down agglomerates and increase the surface area of the powder, thereby increasing the rate of dissolution.[9]
-
Monitoring: Periodically check for dissolution. Continue sonication until a clear solution is obtained or no further dissolution is observed.
-
Note: Sonication primarily increases the rate of dissolution and may not significantly increase the equilibrium solubility. It can also generate fine particles that may appear as a dissolved solution.[9]
Mandatory Visualization
Caption: Experimental workflow for dissolving Calcium D-glucarate.
Caption: Relationship between pH and the form of this compound in solution.
References
- 1. Calcium d-Saccharate: Aqueous Solubility, Complex Formation, and Stabilization of Supersaturation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcium Saccharate BP EP USP CAS 5793-89-5 Manufacturers and Suppliers - Price - Fengchen [fengchengroup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. altmedrev.com [altmedrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Effect of sodium gluconate on the solubility of calcium lactate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in animal studies with dietary glucarate.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results in animal studies involving dietary glucarate. The information is tailored for scientists and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked questions (FAQs)
Q1: What is the primary mechanism of action of dietary this compound?
Dietary calcium D-glucarate is metabolized in the stomach into D-glucaric acid, which is then further converted into D-glucaro-1,4-lactone.[1] This lactone is a potent inhibitor of the enzyme β-glucuronidase.[1][2] By inhibiting β-glucuronidase, particularly in the gut, calcium D-glucarate enhances the process of glucuronidation, a key Phase II detoxification pathway in the liver.[3] This leads to increased excretion of various toxins and hormones, such as estrogen, which has been linked to the development of hormone-dependent cancers.[3][4]
Q2: What are the most common animal models used for studying dietary this compound?
The most frequently used animal models are rats and mice.[4] Specifically, various chemically-induced cancer models have been employed, including mammary tumors in rats (often induced by DMBA or MNU), lung tumorigenesis in A/J mice (induced by benzo[a]pyrene), skin tumorigenesis in CD-1 and SENCAR mice (induced by DMBA and promoted by TPA), and intestinal carcinogenesis in rats (induced by azoxymethane).[4][5][6][7]
Q3: What are typical dosages of calcium D-glucarate used in rodent studies?
Dosages can vary depending on the animal model and study design. Commonly reported dosages include supplementation in the diet at concentrations of 2% or 4% (w/w) or at doses like 128 mmol/kg of diet.[5][7] Oral gavage has also been used for single-dose studies, for instance, at 4.5 mmol/kg body weight.[8] No adverse effects have been observed in rats or mice with prolonged feeding at concentrations up to 350 mmol/kg.[4]
Troubleshooting Guide
Issue 1: High Inter-Individual Variability in Tumor Growth
Question: We are observing significant differences in tumor size and number among animals within the same treatment group. What could be the cause?
Answer: High inter-individual variability is a common challenge in preclinical cancer research and can stem from several factors:
-
Genetic Drift in Animal Strains: Even within an inbred strain, minor genetic variations can accumulate over time, leading to different susceptibilities to carcinogens and responses to therapeutic agents.
-
Inconsistent Carcinogen Administration: The technique for administering the carcinogen (e.g., oral gavage, intraperitoneal injection) must be highly consistent. Variations in dose, volume, or site of administration can lead to different tumor burdens.
-
Gut Microbiome Differences: The gut microbiota can influence the metabolism and efficacy of chemopreventive agents.[9] Variations in the gut microbiome composition between animals can lead to different levels of active metabolites of this compound and other dietary components.
-
Dietary Intake and Cageside Variables: Animals housed in the same cage may have a social hierarchy affecting food and water intake. Ensure ad libitum access to the diet and water for all animals and monitor for any signs of dominant or submissive behavior.
Issue 2: Lack of Expected Efficacy of Dietary this compound
Question: Our this compound-supplemented diet is not showing the expected reduction in tumor incidence or multiplicity compared to the control group. Why might this be?
Answer: A lack of efficacy can be multifactorial:
-
Suboptimal Dosage: The dose of calcium D-glucarate may be too low for the specific animal model and carcinogen used. A dose-response study may be necessary to determine the optimal effective dose.
-
Timing of Supplementation: The timing of this compound administration can be critical. Some studies have shown that the effect of this compound can differ depending on whether it is administered during the initiation or promotion phase of carcinogenesis.[5]
-
Diet Composition: The composition of the basal diet can impact the absorption and bioavailability of calcium D-glucarate. High-fat diets, for example, can alter the gut microbiome and may influence the efficacy of dietary interventions.
-
Animal Strain Sensitivity: Different strains of mice and rats can have varying sensitivities to both carcinogens and chemopreventive agents. For instance, SENCAR mice have been noted to be more sensitive to calcium.[6]
Issue 3: Inconsistent Biomarker Measurements
Question: We are seeing high variability in our β-glucuronidase activity assays between samples from the same group. What are the potential sources of error?
Answer: Inconsistent results in enzymatic assays like the β-glucuronidase activity assay can arise from several procedural issues:
-
Sample Collection and Handling: Inconsistent tissue homogenization, repeated freeze-thaw cycles of samples, or delays in sample processing can all affect enzyme activity.
-
Assay Conditions: Ensure that the pH of the assay buffer is optimal and consistent across all samples. Temperature fluctuations during the incubation steps can also significantly impact enzyme kinetics.
-
Substrate and Reagent Preparation: Inaccurate preparation of substrate solutions or other reagents can lead to variable results. Always use freshly prepared reagents where possible.
-
Interfering Substances: The presence of interfering substances in the tissue homogenates can inhibit or enhance enzyme activity. Ensure that the sample preparation method minimizes the presence of such substances.
Quantitative Data Summary
The following tables summarize quantitative data from various animal studies on dietary this compound.
Table 1: Effects of Dietary Calcium D-Glucarate on Tumorigenesis
| Animal Model | Carcinogen | This compound Dosage | Effect on Tumor Incidence | Effect on Tumor Multiplicity | Citation |
| Rat Mammary | DMBA | 128 mmol/kg diet | 50% inhibition | 50% inhibition | [10] |
| Rat Mammary | DMBA | 32 mmol/kg diet (with 0.75 mmol/kg N-(4-hydroxyphenyl)retinamide) | 50% inhibition | 50% inhibition | [10] |
| Rat Intestinal | Azoxymethane | 128 mmol/kg diet (initiation & promotion) | 11.8% vs 55% in control | - | [5] |
| Rat Intestinal | Azoxymethane | 128 mmol/kg diet (promotion only) | 5.5% (colon) vs 27.7% in control | - | [5] |
| Mouse Skin | DMBA/TPA | 4% in diet | ~50% inhibition of papilloma formation | - | [11] |
| Mouse Lung | Benzo[a]pyrene | 2% and 4% in diet | Dose-dependent reduction in adenomas | - | [7] |
Table 2: Effects of Dietary Calcium D-Glucarate on Biomarkers
| Animal Model | This compound Dosage | Biomarker | Observed Effect | Citation |
| Rat | 4.5 mmol/kg (single dose) | Serum β-glucuronidase | 57% inhibition | [8] |
| Rat | 4.5 mmol/kg (single dose) | Liver microsomal β-glucuronidase | 44% inhibition | [8] |
| Rat | 4% in diet (chronic) | Intestinal bacterial β-glucuronidase | 70% (proximal) and 54% (distal) inhibition | [8] |
| Rat | Large oral doses | Serum estrogen levels | 23% reduction | [4] |
| A/J Mice | 2% and 4% in diet | Pro-inflammatory cytokines (IL-6, TNFα) | Significant reduction | [7] |
| A/J Mice | 2% and 4% in diet | Anti-inflammatory cytokine (IL-10) | Dose-related increase | [7] |
Experimental Protocols
1. Preparation of Calcium D-Glucarate Supplemented Rodent Diet
This protocol describes the preparation of a standard rodent chow diet supplemented with calcium D-glucarate.
-
Materials:
-
Standard powdered rodent chow
-
Calcium D-glucarate powder
-
Water
-
Mixer (e.g., planetary mixer)
-
Pellet press (optional)
-
Drying oven
-
-
Procedure:
-
Calculate the required amount of calcium D-glucarate based on the desired final concentration in the diet (e.g., for a 2% w/w diet, use 20g of calcium D-glucarate for every 980g of powdered chow).
-
Thoroughly mix the powdered chow and calcium D-glucarate in a mixer until a homogenous mixture is achieved.
-
Slowly add a sufficient amount of water to the mixture while mixing to form a dough-like consistency suitable for pelleting or forming a mash.
-
If making pellets, transfer the mixture to a pellet press and form pellets of a size appropriate for the rodent species.
-
Spread the pellets or mash on trays and dry in a drying oven at a low temperature (e.g., 50-60°C) until the moisture content is stable.
-
Store the supplemented diet in airtight containers at 4°C to prevent degradation.
-
2. Measurement of β-Glucuronidase Activity in Tissue Homogenates
This protocol outlines a common method for determining β-glucuronidase activity in tissue samples.
-
Materials:
-
Tissue sample (e.g., liver, intestine)
-
Homogenization buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Dounce homogenizer or other tissue homogenizer
-
Centrifuge
-
Assay buffer (e.g., 0.1 M acetate (B1210297) buffer, pH 4.5)
-
Substrate solution (e.g., p-nitrophenyl-β-D-glucuronide)
-
Stop solution (e.g., 0.2 M glycine (B1666218) buffer, pH 10.4)
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Excise the tissue of interest and rinse with ice-cold homogenization buffer to remove any blood.
-
Weigh the tissue and homogenize it in a known volume of ice-cold homogenization buffer.
-
Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 15 minutes at 4°C.
-
Collect the supernatant, which contains the cytosolic and microsomal fractions where β-glucuronidase is present.
-
In a microplate well or cuvette, add a specific volume of the supernatant and equilibrate to the assay temperature (e.g., 37°C).
-
Initiate the reaction by adding the pre-warmed substrate solution.
-
Incubate the reaction for a specific period (e.g., 30-60 minutes) at the assay temperature.
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm.
-
Calculate the enzyme activity based on a standard curve of the product and express it as units per milligram of protein.
-
Visualizations
Caption: Metabolism and mechanism of action of dietary calcium D-glucarate.
Caption: General experimental workflow for a dietary this compound animal study.
Caption: Influence of this compound on PKC and TGF-β signaling pathways.
References
- 1. douglaslabs.com [douglaslabs.com]
- 2. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Protein kinase C - Wikipedia [en.wikipedia.org]
- 4. altmedrev.com [altmedrev.com]
- 5. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dietary this compound-mediated reduction of sensitivity of murine strains to chemical carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Calcium this compound prevents tumor formation in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing culture media for enhanced glucaric acid production by E. coli.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing culture media for enhanced glucaric acid production by engineered Escherichia coli.
Frequently Asked Questions (FAQs)
Q1: What is the basic composition of a culture medium for glucaric acid production in E. coli?
A1: A common starting point is a modified basal salts medium (BSM). One formulation includes 2% yeast extract, 2.5% glucose, 0.25% KH₂PO₄, 0.35% (NH₄)₂SO₄, 0.055% MgSO₄·7H₂O, and 0.000008% FeSO₄·6H₂O.[1][2] For initial cell cultivation and plasmid maintenance, Luria-Bertani (LB) medium (0.5% yeast extract, 1% tryptone, 1% NaCl) supplemented with the appropriate antibiotic is often used.[1][2]
Q2: What is the optimal temperature and pH for glucaric acid production?
A2: For cell growth, a temperature of 37°C is generally optimal for E. coli. However, for glucaric acid production, especially when expressing heterologous enzymes like Ino1, a lower temperature of 30°C may be required for functional protein expression.[3] The pH of the culture should be maintained around 7.0, which can be controlled by the automatic addition of a base like ammonium (B1175870) hydroxide (B78521) during fermentation.[2]
Q3: How should the expression of the glucaric acid synthesis pathway be induced?
A3: Isopropyl-β-d-thiogalactoside (IPTG) is commonly used to induce the expression of genes under the control of the lac operator. An optimal IPTG concentration is crucial; for instance, one study found that increasing the inducer concentration did not necessarily lead to higher product concentration.[3] A concentration of 0.4 mmol·L⁻¹ IPTG added when the optical density at 600 nm (OD₆₀₀) reaches 0.6, followed by cultivation at 26°C for 6 hours, has been shown to be effective for inducing the expression of uronate dehydrogenase (Udh).[1][2]
Q4: Can glucaric acid be produced from substrates other than glucose?
A4: Yes, engineered E. coli strains have been developed to produce glucaric acid from other carbon sources. For example, strains have been engineered to utilize sucrose (B13894) by co-expressing genes for sucrose transport and metabolism.[1] Another approach involves using myo-inositol as a direct precursor, which bypasses the initial steps of the synthetic pathway from glucose.[4][5]
Troubleshooting Guide
Q1: My E. coli culture is growing well, but the glucaric acid yield is very low. What are the possible causes and solutions?
A1: Low glucaric acid yield despite good cell growth can be attributed to several factors:
-
Rate-limiting enzyme activity: The myo-inositol oxygenase (MIOX) enzyme is often identified as a rate-limiting step in the synthetic pathway.[3][6][7] This can lead to the accumulation of the intermediate myo-inositol.
-
Suboptimal induction conditions: The timing and concentration of the inducer (e.g., IPTG) can significantly impact protein expression and metabolic flux.
-
Solution: Optimize the IPTG concentration and the cell density (OD₆₀₀) at which induction is initiated. As noted, higher inducer concentrations are not always better.[3]
-
-
Competition with native metabolic pathways: The central metabolism of E. coli can compete for the precursor glucose-6-phosphate.
-
Solution: Advanced strategies involve the dynamic control of metabolic fluxes. For instance, dynamically knocking down phosphofructokinase (Pfk) activity can redirect carbon flux towards the glucaric acid pathway and has been shown to improve titers.[8]
-
Q2: I am observing the accumulation of intermediate metabolites like myo-inositol. How can I address this?
A2: Accumulation of myo-inositol is a clear indication that the MIOX enzyme is the bottleneck in the pathway.[3]
-
Solution 1: Enhance MIOX activity: As mentioned above, using a more active or stable MIOX variant is a primary strategy.
-
Solution 2: Delayed induction of MIOX: A "proof-of-concept" experiment has shown that manually delaying the induction of MIOX expression can allow for the initial accumulation of myo-inositol, which can then be more efficiently converted to glucaric acid upon MIOX expression.[7]
-
Solution 3: Co-localization of enzymes: Using protein scaffolds to co-localize MIOX in close proximity to the preceding enzyme, myo-inositol-1-phosphate synthase (Ino1), can increase the local concentration of the substrate and improve MIOX activation.[7]
Q3: My glucaric acid production is inconsistent between different batches. What could be causing this variability?
A3: Inconsistency in production can stem from non-genetic cell-to-cell variation within the culture, where a subpopulation of cells are low producers.[4]
-
Solution: Implementing a bioselector system can help to continuously select for high-performing cells. One such system is based on a glucaric acid biosensor coupled with a tetracycline (B611298) efflux pump (TetA), which enriches the population with efficient producer cells.[4][5]
Data Presentation
Table 1: Comparison of Different Culture Media for Glucaric Acid Production
| Medium Component | LB Medium[1][2] | Modified Basal Salts Medium (BSM)[1][2] | YP Medium[4] | M9 Minimal Medium[3][9] |
| Tryptone | 10 g/L | - | 20 g/L | - |
| Yeast Extract | 5 g/L | 20 g/L (or 5 g/L in fed-batch) | 10 g/L | - |
| NaCl | 10 g/L | - | - | 0.5 g/L |
| Glucose | - | 25 g/L (or 30 g/L in fed-batch) | - | 4 g/L (or 10 g/L supplemented) |
| KH₂PO₄ | - | 2.5 g/L | - | 3 g/L (as K₂HPO₄) |
| (NH₄)₂SO₄ | - | 3.5 g/L (or 8 g/L in fed-batch) | - | - |
| NH₄Cl | - | - | - | 1 g/L |
| MgSO₄·7H₂O | - | 0.55 g/L | - | 0.24 g/L (as MgSO₄) |
| FeSO₄·6H₂O | - | 0.08 mg/L | - | - |
| CaCl₂ | - | - | - | 0.1 mmol/L |
Table 2: Optimized Conditions for Enhanced Glucaric Acid Production
| Parameter | Optimized Condition | Reference |
| Strain | E. coli BL21(DE3) with SUMO-MIOX fusion and bioselector | [4][5] |
| Medium | YP medium with 11 g/L myo-inositol | [4][5] |
| Induction | 0.1 M IPTG added at OD₆₀₀ ~1.0 | [5] |
| Temperature | 37°C for initial growth, then 30°C post-induction | [5] |
| pH | Maintained at 7.0 | [5] |
| Antibiotic (for bioselector) | 15 mg/L Tetracycline | [4][5] |
| Fed-batch Titer | 5.52 g/L | [4][5] |
Experimental Protocols
1. Media Preparation: Modified Basal Salts Medium (BSM)
-
Dissolve the following components in deionized water to a final volume of 1 liter:
-
Yeast extract: 20 g
-
Glucose: 25 g
-
KH₂PO₄: 2.5 g
-
(NH₄)₂SO₄: 3.5 g
-
MgSO₄·7H₂O: 0.55 g
-
-
Prepare a stock solution of FeSO₄·6H₂O (e.g., 0.8 g/L).
-
Autoclave the main medium solution.
-
Autoclave the glucose and FeSO₄·6H₂O solutions separately and add them to the cooled sterile medium. Specifically, add 0.1 mL of the FeSO₄·6H₂O stock per liter of medium.
-
Add the appropriate sterile antibiotic (e.g., 100 µg/mL ampicillin) before use.[1]
2. Shake Flask Fermentation for Glucaric Acid Production
-
Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with the appropriate antibiotic and incubate overnight at 37°C with shaking at 200 rpm.[1]
-
Inoculate 250 mL of BSM in a 1 L flask with the overnight culture to an initial OD₆₀₀ of ~0.1.
-
Incubate at 37°C with shaking at 200 rpm until the OD₆₀₀ reaches 0.6.
-
Induce the culture by adding IPTG to a final concentration of 0.4 mmol·L⁻¹.
-
Reduce the temperature to 26°C and continue incubation for 6-48 hours.[1]
-
Collect samples periodically to measure cell density (OD₆₀₀) and glucaric acid concentration.
3. Glucaric Acid Quantification using HPLC
-
Centrifuge the culture samples to pellet the cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
Analyze the filtered supernatant using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., an organic acid analysis column) and a UV or refractive index detector.
-
Use an appropriate mobile phase, such as a dilute sulfuric acid solution.
-
Quantify the glucaric acid concentration by comparing the peak area to a standard curve prepared with known concentrations of glucaric acid.
Visualizations
Caption: Synthetic pathway for D-glucaric acid production in E. coli.
Caption: Workflow for optimizing glucaric acid production.
Caption: Troubleshooting logic for low glucaric acid yield.
References
- 1. Biosynthesis of Glucaric Acid by Recombinant Strain of Escherichia coli Expressing Two Different Urinate Dehydrogenases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Production of glucaric acid from a synthetic pathway in recombinant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. Improvement of glucaric acid production in E. coli via dynamic control of metabolic fluxes [dspace.mit.edu]
- 9. journals.asm.org [journals.asm.org]
Validation & Comparative
A Comparative Analysis of D-Glucaric Acid and Glucuronic Acid in Detoxification Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of D-glucaric acid and glucuronic acid, two key molecules involved in the body's detoxification processes. While both play crucial roles in eliminating toxins and xenobiotics, their mechanisms of action and overall impact on detoxification pathways differ significantly. This document outlines their respective roles, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the key pathways.
Core Mechanisms of Detoxification
The primary distinction between the roles of D-glucaric acid and glucuronic acid in detoxification lies in their direct versus indirect modes of action.
Glucuronic Acid: The Direct Conjugator in Phase II Detoxification
Glucuronic acid is a central player in Phase II of detoxification, a process known as glucuronidation .[1][2] In this pathway, the enzyme UDP-glucuronosyltransferase (UGT) facilitates the conjugation of a glucuronic acid molecule to a wide range of substances, including drugs, carcinogens, and metabolic waste products.[3] This conjugation dramatically increases the water solubility of these otherwise lipophilic compounds, making them easier to excrete from the body through urine or bile.[1][2] The glucuronidation pathway is a major route for the elimination of approximately 40-70% of clinically used drugs.[2]
D-Glucaric Acid: The Indirect Protector of Glucuronidation
D-glucaric acid, and more specifically its metabolite D-glucaro-1,4-lactone, contributes to detoxification indirectly.[4] Its primary role is to inhibit the enzyme β-glucuronidase .[4] This enzyme, present in various tissues and produced by gut microflora, can reverse the detoxification process of glucuronidase by cleaving glucuronic acid from conjugated toxins.[4][5] This "deconjugation" can lead to the reabsorption of the now-active toxins, contributing to what is known as enterohepatic recirculation and potentially increasing toxicity.[5] By inhibiting β-glucuronidase, D-glucaric acid helps to ensure that conjugated toxins remain in their excretable form, thereby enhancing the overall efficiency of the glucuronidation pathway.[4]
Quantitative Data Summary
Direct comparative studies quantifying the detoxification efficacy of D-glucaric acid versus glucuronic acid are limited in the existing literature. However, data from various studies provide insights into their individual contributions and characteristics.
Table 1: Quantitative Comparison of D-Glucaric Acid and Glucuronic Acid in Detoxification
| Parameter | D-Glucaric Acid / Calcium D-Glucarate | Glucuronic Acid / Glucuronidation | Source(s) |
| Mechanism | Indirect: Inhibition of β-glucuronidase | Direct: Conjugation to xenobiotics | [3][4] |
| Primary Enzyme | N/A (Metabolite inhibits β-glucuronidase) | UDP-glucuronosyltransferases (UGTs) | [3][4] |
| Effect on Toxin Elimination | Prevents reabsorption of deconjugated toxins | Directly facilitates excretion of conjugated toxins | [2][5] |
| Urinary Levels (Humans) | Normal adults: 15 to 89 µmoles/g creatinine | Varies depending on exposure to xenobiotics | [6] |
| Inhibition of β-glucuronidase | D-glucaro-1,4-lactone is a potent inhibitor | No direct effect | [4] |
| Clinical Use | Calcium D-glucarate as a dietary supplement to support detoxification | Not used directly as a supplement for detoxification | [2] |
Table 2: In Silico Simulation of D-Glucaric Acid Supplementation on Detoxification Biomarkers
| Biomarker | Control (No GA) | 26 mg GA Supplementation | 52 mg GA Supplementation | Source(s) |
| Glucuronide Deconjugates (nM) | 4.9 x 10⁻³ | 1.7 x 10⁻⁵ | 8.9 x 10⁻⁶ | [7][8] |
| β-Glucuronidase (relative levels) | High | Significantly Reduced | Further Reduced | [7][8] |
This data is from a computational systems biology study and represents simulated outcomes.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the roles of D-glucaric acid and glucuronic acid in detoxification. Below are summaries of key experimental protocols.
Protocol 1: Measurement of β-Glucuronidase Activity
This protocol is adapted from fluorometric assay kits and is used to quantify the activity of β-glucuronidase in various biological samples.
Objective: To measure the rate of cleavage of a fluorogenic substrate by β-glucuronidase.
Principle: The assay utilizes a substrate that, when cleaved by β-glucuronidase, releases a fluorescent compound. The rate of increase in fluorescence is directly proportional to the enzyme's activity.
Materials:
-
β-Glucuronidase Assay Buffer
-
β-Glucuronidase Substrate (e.g., 4-Methylumbelliferyl-β-D-glucuronide)
-
Positive Control (purified β-glucuronidase)
-
Sample (cell lysate, tissue homogenate, plasma, etc.)
-
Black 96-well microplate
-
Fluorescence microplate reader (Ex/Em = 330-360/445-450 nm)
Procedure:
-
Sample Preparation: Prepare cell or tissue lysates by homogenization in ice-cold assay buffer. Centrifuge to remove debris and collect the supernatant.
-
Standard Curve: Prepare a standard curve using a known concentration of the fluorescent product (e.g., 4-Methylumbelliferone).
-
Assay Reaction:
-
Add samples and positive control to the wells of the 96-well plate.
-
Adjust the volume with assay buffer.
-
Initiate the reaction by adding the β-glucuronidase substrate solution to all wells except the standard curve wells.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Calculation: Calculate the β-glucuronidase activity based on the rate of fluorescence increase relative to the standard curve.
Protocol 2: In Vitro Glucuronidation Assay
This protocol is used to determine the rate of glucuronidation of a specific substrate by liver microsomes or recombinant UGT enzymes.
Objective: To quantify the formation of a glucuronide conjugate from a substrate.
Principle: The substrate is incubated with a source of UGT enzymes (human liver microsomes or recombinant UGTs) and the cofactor UDP-glucuronic acid (UDPGA). The formation of the glucuronide metabolite is then quantified, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Human Liver Microsomes (HLM) or recombinant human UGT enzymes
-
Substrate of interest
-
Uridine 5'-diphosphoglucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Alamethicin (to permeabilize microsomal vesicles)
-
Ice-cold acetonitrile (B52724) or methanol (B129727) to terminate the reaction
-
LC-MS/MS system
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing buffer, MgCl₂, alamethicin, and HLM or recombinant UGTs.
-
Pre-incubation: Pre-incubate the reaction mixture at 37°C for a few minutes.
-
Initiation: Initiate the reaction by adding the substrate and UDPGA.
-
Incubation: Incubate the reaction at 37°C for a specific time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding ice-cold acetonitrile or methanol.
-
Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the formation of the glucuronide metabolite using a validated LC-MS/MS method.
-
Kinetic Analysis: Determine enzyme kinetic parameters (Km and Vmax) by measuring the reaction velocity at various substrate concentrations.
Protocol 3: Quantification of Urinary D-Glucaric Acid
This protocol describes the measurement of D-glucaric acid in urine, which can be an indicator of exposure to xenobiotics that induce the glucuronic acid pathway.
Objective: To quantify the concentration of D-glucaric acid in a urine sample.
Principle: D-glucaric acid is converted to its lactone form (D-glucaro-1,4-lactone) by heating under acidic conditions. The concentration of the lactone is then determined by its ability to inhibit a known amount of β-glucuronidase activity. Alternatively, direct quantification can be achieved using HPLC.
Materials (Enzyme Inhibition Method):
-
Urine sample
-
Hydrochloric acid (HCl)
-
β-glucuronidase solution
-
Substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide)
-
Buffer solution (e.g., acetate (B1210297) buffer, pH 4.5)
-
Sodium hydroxide (B78521) (NaOH) to stop the reaction
-
Spectrophotometer
Procedure (Enzyme Inhibition Method):
-
Lactonization: Acidify the urine sample with HCl and heat to convert D-glucaric acid to D-glucaro-1,4-lactone.
-
Inhibition Assay:
-
Incubate the treated urine sample with a known amount of β-glucuronidase.
-
Add the substrate to initiate the enzymatic reaction.
-
Incubate for a specific time at 37°C.
-
-
Termination and Measurement: Stop the reaction with NaOH and measure the absorbance of the product (e.g., p-nitrophenol) using a spectrophotometer.
-
Calculation: The concentration of D-glucaric acid is determined by the degree of inhibition of the β-glucuronidase activity compared to a standard curve of D-glucaro-1,4-lactone.
Signaling Pathways and Experimental Workflows
Visualizing the biochemical pathways and experimental setups is essential for a clear understanding of the comparative roles of D-glucaric acid and glucuronic acid.
Caption: Overview of Detoxification Pathways.
Caption: Experimental Workflows.
Conclusion
Glucuronic acid and D-glucaric acid both play vital, albeit different, roles in the detoxification of xenobiotics and endogenous compounds. Glucuronic acid is the direct agent of conjugation in the critical Phase II glucuronidation pathway, rendering toxins water-soluble for excretion. D-glucaric acid, through its metabolite D-glucaro-1,4-lactone, acts as a guardian of this pathway by inhibiting β-glucuronidase, an enzyme that can prematurely release toxins back into circulation.
For researchers and professionals in drug development, understanding these distinct mechanisms is crucial for predicting drug metabolism, assessing potential drug-drug interactions, and developing therapeutic strategies to enhance detoxification. While direct comparative efficacy studies are lacking, the available data suggest that supporting both the availability of glucuronic acid for conjugation and the inhibition of β-glucuronidase through compounds like calcium D-glucarate could be a comprehensive approach to optimizing detoxification. Further research, particularly head-to-head in vivo studies, is warranted to fully elucidate the comparative and potentially synergistic effects of these two important molecules.
References
- 1. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drbrighten.com [drbrighten.com]
- 3. Glucuronidation: Driving Factors and Their Impact on Glucuronide Disposition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The biological role of D-glucaric acid and its derivatives: potential use in medicine] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-D-Glucarate's Effectiveness in Estrogen Balance: An Integrative Endocrine View [rupahealth.com]
- 6. Urinary excretion of D-glucaric acid, an indicator of drug metabolizing enzyme activity, in patients with impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
D-Glucaric Acid: A Potential Biomarker for Liver Damage Under Scrutiny
For Immediate Release
A growing body of research is exploring the utility of D-glucaric acid, a natural product of the D-glucuronic acid pathway in the liver, as a biomarker for liver damage. This guide provides a comparative analysis of D-glucaric acid against established liver function tests, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential applications.
D-glucaric acid is intrinsically linked to the liver's detoxification processes, specifically the glucuronidation pathway, which is a major phase II metabolic route for xenobiotics, drugs, and endogenous compounds. The rationale for its use as a biomarker lies in the induction of this pathway in response to chemical exposure, leading to increased synthesis and urinary excretion of D-glucaric acid.
Mechanism of Action and Rationale for Use
D-glucaric acid is an end-product of the D-glucuronic acid pathway.[1] Its production is linked to the activity of the UDP-glucuronosyltransferase (UGT) enzyme system, which is central to the glucuronidation of various substances in the liver.[1] When the liver is exposed to toxins or drugs, the glucuronidation pathway is often induced, leading to a potential increase in the synthesis of D-glucaric acid.[2]
Furthermore, D-glucaric acid and its derivative, D-saccharic acid-1,4-lactone, are inhibitors of the enzyme β-glucuronidase.[1] This enzyme can reverse glucuronidation, releasing toxins back into circulation. By inhibiting β-glucuronidase, D-glucaric acid may enhance the elimination of toxic compounds, suggesting a protective role in the liver.[1]
Comparative Performance with Traditional Liver Biomarkers
While D-glucaric acid shows promise as an indicator of hepatic metabolic activity and exposure to xenobiotics, its validation as a direct biomarker of liver injury, in comparison to standard markers like alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin, is still under investigation.
A key study involving patients with nonhemolytic jaundice, including cases of viral hepatitis and obstructive jaundice, found that while urinary D-glucaric acid excretion was significantly increased compared to controls, there was no correlation with serum levels of bilirubin, albumin, globulin, AST, or ALP. This suggests that D-glucaric acid may reflect a different aspect of liver function—primarily the induction of detoxification pathways—rather than direct hepatocellular injury or cholestasis.
Currently, robust quantitative data on the sensitivity and specificity of D-glucaric acid for diagnosing and staging liver diseases, particularly drug-induced liver injury (DILI), in comparison to traditional biomarkers, is limited in the available scientific literature.
| Biomarker | Principle | Advantages | Disadvantages |
| D-Glucaric Acid | Reflects induction of the hepatic glucuronidation pathway. | Non-invasive (urine sample). Potentially sensitive to xenobiotic exposure. | May not directly correlate with the severity of hepatocellular damage. Limited data on diagnostic accuracy for specific liver diseases. |
| ALT (Alanine Aminotransferase) | Enzyme released from damaged hepatocytes. | Highly specific for liver injury. Widely available and standardized. | Can be elevated in other conditions (e.g., muscle injury). |
| AST (Aspartate Aminotransferase) | Enzyme released from damaged hepatocytes and other tissues. | Sensitive marker of hepatocellular injury. | Less specific to the liver than ALT (also found in heart, muscle, kidney). |
| ALP (Alkaline Phosphatase) | Enzyme found in the liver, bile ducts, and bone. | Marker of cholestasis and biliary obstruction. | Can be elevated in bone diseases, pregnancy, and other conditions. |
| Bilirubin | Product of heme breakdown, conjugated in the liver. | Indicates impaired hepatic conjugation or biliary excretion. | Can be elevated in hemolytic conditions and genetic disorders. |
Experimental Protocols
Measurement of Urinary D-Glucaric Acid
1. High-Performance Liquid Chromatography (HPLC) Method
This method allows for the direct measurement of D-glucaric acid in urine.
-
Sample Preparation:
-
Centrifuge a urine sample to remove particulate matter.
-
To remove interfering substances like L-ascorbic acid and D-glucuronic acid, the supernatant can be treated with a boronic acid affinity gel.
-
Elute D-glucaric acid from the gel.
-
Filter the eluate through a 0.45 µm filter before injection into the HPLC system.[3]
-
-
Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An isocratic mobile phase, such as a dilute acid (e.g., sulfuric acid), is often used.[3]
-
Detection: UV detection at a low wavelength (e.g., 210 nm).[4]
-
Quantification: A standard curve is generated using known concentrations of D-glucaric acid for quantification.
-
2. Enzymatic Assay
This method is based on the inhibition of β-glucuronidase by D-saccharic acid-1,4-lactone, a derivative of D-glucaric acid.
-
Principle: D-glucaric acid in the urine sample is converted to D-saccharic acid-1,4-lactone by heating in an acidic environment. The lactone then inhibits the activity of β-glucuronidase, and the degree of inhibition is proportional to the concentration of D-glucaric acid in the sample.[5]
-
Procedure:
-
Adjust the pH of the urine sample to be acidic (e.g., pH 3.8).[5]
-
Heat the sample to facilitate the conversion of D-glucaric acid to its lactone form.[5]
-
Incubate the treated urine sample with a known amount of β-glucuronidase and a substrate (e.g., p-nitrophenyl-β-D-glucuronide).
-
Measure the enzymatic activity by monitoring the formation of the product (e.g., p-nitrophenol) spectrophotometrically.
-
The concentration of D-glucaric acid is determined by comparing the inhibition to a standard curve prepared with known concentrations of D-glucaric acid.
-
Visualizing the Pathways and Workflows
To better understand the biological and experimental context of D-glucaric acid as a biomarker, the following diagrams are provided.
Conclusion
D-glucaric acid is a promising, non-invasive biomarker that reflects the induction of hepatic detoxification pathways, particularly in response to xenobiotic exposure. However, its direct correlation with the extent of liver cell damage as measured by traditional liver function tests is not well-established. Further large-scale clinical validation studies are necessary to determine its precise role and utility in the diagnosis, monitoring, and prognostication of various liver diseases, including drug-induced liver injury. For researchers and clinicians, D-glucaric acid currently serves as a complementary tool to assess the metabolic stress on the liver, rather than a direct replacement for conventional markers of liver damage.
References
- 1. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of urinary D-glucaric acid excretion in workers exposed to butyl glycol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Low-pH method for the enzymatic assay of D-glucaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Glucarate Salts: Calcium vs. Potassium
For researchers, scientists, and drug development professionals, understanding the nuances of seemingly similar compounds is paramount. This guide provides a detailed comparison of the efficacy of two common glucarate salts, calcium D-glucarate and potassium D-glucarate, with a focus on their shared mechanism of action and available experimental data.
Both calcium D-glucarate and potassium D-glucarate serve as delivery forms of D-glucaric acid.[1][2] The therapeutic efficacy of these salts is not attributed to the cation (calcium or potassium) but to the D-glucarate moiety.[3] Upon oral administration, D-glucarate is converted in the acidic environment of the stomach to its active metabolite, D-glucaro-1,4-lactone.[4][5] This lactone is a potent inhibitor of the enzyme β-glucuronidase.[5][6]
The inhibition of β-glucuronidase is the cornerstone of the therapeutic potential of this compound salts. This enzyme, present in various tissues and produced by gut microflora, can reverse the process of glucuronidation, a critical Phase II detoxification pathway in the liver.[7][8] During glucuronidation, toxins, carcinogens, and steroid hormones are conjugated with glucuronic acid to form water-soluble compounds that can be excreted from the body.[7][9] By inhibiting β-glucuronidase, D-glucaro-1,4-lactone prevents the deconjugation of these compounds, thereby promoting their elimination and reducing their potential toxicity and carcinogenic effects.[5][6]
While both calcium and potassium salts of D-glucaric acid are utilized to this end, the available scientific literature predominantly features studies on calcium D-glucarate. Direct comparative studies evaluating the relative efficacy of these two salts are scarce. However, a computational systems biology analysis suggests that both calcium and potassium this compound salts contribute to liver detoxification through the action of their common metabolite, D-glucaric acid, implying a similar mechanistic pathway.[1][10]
Data Presentation
The following tables summarize quantitative data from key animal studies investigating the chemopreventive effects of calcium D-glucarate and potassium D-glucarate.
Table 1: Efficacy of Calcium D-Glucarate in Animal Models of Carcinogenesis
| Animal Model | Carcinogen | Treatment Details | Key Findings | Reference |
| Female Sprague-Dawley Rats | 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | Dietary calcium D-glucarate | Inhibited mammary carcinogenesis by up to 70% | [11] |
| Female Sprague-Dawley Rats | Azoxymethane (B1215336) (AOM) | Dietary calcium D-glucarate (128 mmol/kg diet) during initiation and promotion phases | Reduced intestinal adenocarcinoma incidence from 55% to 11.8% | [12] |
| A/J Mice | Benzo[a]pyrene (B130552) (B[a]P) | Dietary calcium D-glucarate | Inhibited lung tumorigenesis by suppressing cell proliferation and chronic inflammation | [13][14] |
Table 2: Efficacy of Potassium D-Glucarate in an Animal Model of Carcinogenesis
| Animal Model | Carcinogen | Treatment Details | Key Findings | Reference |
| Male F344 Rats | Azoxymethane (AOM) | Dietary potassium hydrogen D-glucarate (140 mmol/kg diet) during post-initiation | Reduced colon tumor incidence and multiplicity by approximately 60% | [3] |
Experimental Protocols
General Protocol for Investigating Chemopreventive Effects of this compound Salts in a Rodent Carcinogenesis Model
This protocol provides a generalized framework based on methodologies described in the cited literature.[3][12]
1. Animal Model and Housing:
-
Species: Male or female rats (e.g., Sprague-Dawley, F344) or mice (e.g., A/J), depending on the cancer model.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
2. Carcinogen Induction:
-
A specific carcinogen is administered to induce tumor formation in the target organ. Examples include:
3. Diet and Treatment Groups:
-
Animals are randomly assigned to different dietary groups:
-
Control Group: Standard rodent chow.
-
This compound Salt Group(s): Standard rodent chow supplemented with a specified concentration of calcium D-glucarate or potassium D-glucarate.
-
Vehicle Control Group: If the carcinogen is administered in a vehicle, a group receiving only the vehicle may be included.
-
-
The timing of the supplemented diet can be varied to investigate effects on different stages of carcinogenesis (initiation, promotion, or both).
4. Monitoring and Data Collection:
-
Animals are monitored regularly for signs of toxicity and tumor development.
-
Body weight and food consumption are recorded weekly.
-
At the end of the study, animals are euthanized, and target organs are collected for histopathological analysis.
-
Tumor incidence, multiplicity, and size are quantified.
5. Biochemical Assays:
-
β-glucuronidase Activity Assay: Tissue homogenates (e.g., liver, colon) or serum can be used to measure β-glucuronidase activity. A common method involves the use of a substrate like p-nitrophenyl-β-D-glucuronide, where the release of p-nitrophenol is measured spectrophotometrically.
-
Measurement of D-glucaro-1,4-lactone: Plasma or tissue levels of D-glucaro-1,4-lactone can be quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).
Mandatory Visualization
Caption: Glucuronidation pathway and the inhibitory action of this compound salts.
Caption: General experimental workflow for comparing this compound salts.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. infertilitynaturopath.com [infertilitynaturopath.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oanp.org [oanp.org]
- 7. researchgate.net [researchgate.net]
- 8. Support Detoxification with Calcium-D-Glucarate [casi.org]
- 9. Modulation of chemically initiated and promoted skin tumorigenesis in CD-1 mice by dietary this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mskcc.org [mskcc.org]
- 13. shop.healthmasters.com.au [shop.healthmasters.com.au]
- 14. integrativepro.com [integrativepro.com]
In Vivo Comparison of Synthetic Versus Natural Sources of Glucarate: A Researcher's Guide
For researchers, scientists, and drug development professionals, understanding the in vivo effects of a compound is paramount. This guide provides an objective comparison of synthetic and natural sources of glucarate, with a focus on experimental data and methodologies.
Glucaric acid, a naturally occurring compound found in many fruits and vegetables, has garnered significant interest for its potential health benefits, primarily attributed to its role in detoxification and cancer prevention. The most common supplemental form is the synthetic salt, calcium D-glucarate. While both natural and synthetic sources provide the active compound, their in vivo performance may differ. This guide synthesizes available data to draw a comparative picture for research and development purposes.
Data Summary: Synthetic vs. Natural this compound
The following table summarizes quantitative data from in vivo studies on this compound, primarily focusing on the widely researched synthetic form, calcium D-glucarate, and the known content in natural sources. Direct comparative in vivo studies between synthetic and natural this compound are limited in the current scientific literature.
| Parameter | Synthetic this compound (Calcium D-Glucarate) | Natural this compound (from food sources) |
| Form | Calcium salt of D-glucaric acid.[1] | D-glucaric acid.[1][2] |
| Bioavailability & Metabolism | Ingested calcium D-glucarate is metabolized in the stomach to D-glucaric acid, which is then converted to D-glucaro-1,4-lactone, the active inhibitor of β-glucuronidase.[3] This provides a slow-release source of the active metabolite, maintaining stable levels for over 5 hours.[3] | D-glucaric acid is naturally present in fruits and vegetables.[4] The glucaric acid content in foods can vary, with oranges containing as much as 4.53 mg/100 g, while broccoli and potatoes have lower amounts of 1.12-1.73 mg/100 g.[5] |
| Efficacy (Inhibition of β-glucuronidase) | A single oral dose of 4.5 mmol/kg in rats inhibited serum β-glucuronidase activity by 57%.[5] Chronic administration of a 4% calcium this compound diet inhibited β-glucuronidase from intestinal bacterial flora by 54-70%.[5] | The active metabolite, D-glucaro-1,4-lactone, is a potent inhibitor of β-glucuronidase.[6] Consuming foods rich in this compound can contribute to the body's pool of this inhibitor. |
| Efficacy (Chemoprevention in Animal Models) | Dietary calcium D-glucarate (128 mmol/kg of diet) significantly inhibited azoxymethane-induced intestinal adenocarcinoma in rats, reducing incidence from 55% in controls to 11.8%.[7] It has also been shown to inhibit mammary carcinogenesis in rats by up to 70%.[1] | While direct studies are lacking, the consumption of fruits and vegetables rich in this compound is associated with reduced cancer risk, which may be partly attributable to the effects of glucaric acid.[2] |
| Other In Vivo Effects | Oral administration in rats has been shown to lower serum estrogen levels by 23%.[1] In mice, dietary D-glucarate reduced levels of proinflammatory cytokines and increased the anti-inflammatory cytokine IL-10 during lung tumorigenesis.[8] | Natural sources contain a matrix of other bioactive compounds, such as flavonoids and other antioxidants, which can act synergistically to provide health benefits.[9] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are representative protocols for in vivo studies involving the administration of synthetic this compound.
Protocol 1: Evaluation of Chemopreventive Activity of Dietary Calcium this compound in a Rat Carcinogenesis Model
-
Animal Model: Fischer 344 rats.[7]
-
Carcinogen Induction: Azoxymethane is administered to induce intestinal carcinogenesis.[7]
-
Dietary Supplementation:
-
Study Duration: The experimental diets are provided throughout the initiation and/or promotion phases of carcinogenesis, for a total duration of approximately 32 weeks.[7]
-
Endpoint Analysis: At the end of the study, the incidence, multiplicity, and size of adenocarcinomas in the small and large intestines are determined and compared between the groups.[7]
Protocol 2: Assessment of β-glucuronidase Inhibition in Rodents
-
Animal Model: Female Fischer 344 rats.[5]
-
Administration of this compound:
-
Sample Collection: Blood and tissue samples (liver, lung, intestinal microsomes) are collected at various time points after administration.[5]
-
Enzyme Activity Assay: β-glucuronidase activity is measured in the collected serum and tissue homogenates using a standard spectrophotometric assay.
-
Data Analysis: The percentage inhibition of β-glucuronidase activity is calculated by comparing the enzyme activity in the treated groups to that in the control group.
Visualizing the Science
Diagrams are essential for illustrating complex biological pathways and experimental designs. The following have been generated using the DOT language for Graphviz.
Caption: this compound Metabolism and Mechanism of Action.
Caption: In Vivo this compound Comparison Workflow.
References
- 1. altmedrev.com [altmedrev.com]
- 2. mskcc.org [mskcc.org]
- 3. douglaslabs.com [douglaslabs.com]
- 4. Glucaric Acid | Rupa Health [rupahealth.com]
- 5. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting Immune Health by Protecting Against Toxins with this compound — Applied Food Sciences, Inc. [appliedfoods.com]
- 7. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary D-glucarate effects on the biomarkers of inflammation during early post-initiation stages of benzo[a]pyrene-induced lung tumorigenesis in A/J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. funkitwellness.com [funkitwellness.com]
A Comparative Guide to the Quantification of D-Glucaric Acid: HPLC vs. Enzymatic Assays
For researchers, scientists, and drug development professionals, the accurate measurement of D-glucaric acid, a key compound in detoxification pathways, is of paramount importance. The two most common analytical methods for its quantification are High-Performance Liquid Chromatography (HPLC) and enzymatic assays. This guide provides an objective comparison of these methods, supported by experimental data, to assist in selecting the most appropriate technique for your research needs.
Methodology Principles
High-Performance Liquid Chromatography (HPLC): This technique separates D-glucaric acid from other components in a sample mixture based on its chemical properties as it passes through a specialized column. The separation is followed by detection, typically using an ultraviolet (UV) detector. The amount of D-glucaric acid is determined by comparing the peak area of the sample to that of a known standard.
Enzymatic Assay: This method is an indirect measurement that leverages the inhibitory effect of a D-glucaric acid derivative on the enzyme β-glucuronidase. In the assay, D-glucaric acid is first converted to D-glucaro-1,4-lactone. The rate of a reaction catalyzed by β-glucuronidase is then measured in the presence of the sample. The degree of inhibition of the enzyme activity is proportional to the concentration of D-glucaro-1,4-lactone, and therefore to the original amount of D-glucaric acid in the sample.
Performance Comparison
The choice between HPLC and enzymatic assays often depends on the specific requirements of the experiment, such as the need for high throughput, sensitivity, or specificity. The following table summarizes key performance parameters for both methods, compiled from various studies.
| Parameter | HPLC | Enzymatic Assay |
| Linearity | High linearity typically observed over a wide concentration range. | Can exhibit a logarithmic calibration curve, though linear methods have been developed[1]. |
| Accuracy (% Recovery) | >95%[2] | 92-108%[3] |
| Precision (%RSD/%CV) | Run-to-run precision: 7.7% - 9.1%[2][4][5]. Intra-assay CV ≤ 10%, Inter-assay CV ≤ 15%[4]. | Within-run and between-day precision: 3.1% - 8.7%[1][3]. |
| Limit of Detection (LOD) | As low as 10 µM[2][4][5]. | Dependent on the specific assay conditions and enzyme kinetics. |
| Limit of Quantification (LOQ) | Not explicitly stated in all reviewed sources, but quantifiable at low µM levels. | Not explicitly stated in all reviewed sources. |
| Specificity | Can be highly specific, but may require sample pretreatment to remove interfering substances like L-ascorbic acid and D-glucuronic acid[2][4][5]. | Generally high due to the specific enzyme-inhibitor interaction, but the initial conversion step must be efficient. |
| Throughput | Can be automated for high throughput analysis. | Can be adapted to microplate formats for higher throughput. |
| Cost & Complexity | Higher initial instrument cost. Requires skilled personnel for operation and maintenance. | Lower initial equipment cost (requires a spectrophotometer). Reagents can be a recurring expense. |
Experimental Protocols
HPLC Method for D-Glucaric Acid Quantification
This protocol is a generalized procedure based on common practices reported in the literature.
1. Sample Preparation:
- For urine samples, pretreatment with a boronic acid gel may be necessary to remove interfering substances[2][4][5].
- Samples are typically centrifuged, deproteinized, diluted, and filtered through a 0.22 µm or 0.45 µm membrane prior to injection[2][4].
2. HPLC System and Conditions:
- Column: A common choice is an Aminex HPX-87H column[4].
- Mobile Phase: An isocratic mobile phase, such as a dilute solution of sulfuric acid (e.g., 5 mM), is often used[4].
- Flow Rate: Typically around 0.5 - 1.0 mL/min.
- Column Temperature: Maintained at a constant temperature, for example, 30°C.
- Detection: UV detection at 210 nm[2].
- Injection Volume: Typically 10-20 µL.
3. Calibration and Quantification:
- Prepare a series of standard solutions of D-glucaric acid of known concentrations.
- Inject the standards to generate a calibration curve by plotting peak area against concentration.
- Inject the prepared samples and determine the D-glucaric acid concentration by comparing the peak area to the calibration curve.
Enzymatic Assay for D-Glucaric Acid (β-Glucuronidase Inhibition)
This protocol is a generalized procedure based on the principles of the β-glucuronidase inhibition assay.
1. Conversion of D-Glucaric Acid to D-Glucaro-1,4-lactone:
- Acidify the sample and heat it to facilitate the conversion of D-glucaric acid to its inhibitory lactone form. A low-pH environment (e.g., pH 3.8) maintained during this step and the subsequent assay can improve accuracy[3].
2. Enzymatic Reaction:
- Prepare a reaction mixture containing a suitable buffer (e.g., sodium acetate, pH 5.0), the substrate for β-glucuronidase (e.g., phenolphthalein (B1677637) glucuronide or 4-nitrophenyl-β-D-glucuronide), and the β-glucuronidase enzyme[1][6].
- Add a known volume of the treated sample (containing D-glucaro-1,4-lactone) to the reaction mixture.
- Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
3. Measurement:
- Stop the reaction (e.g., by adding a high pH buffer like glycine (B1666218) buffer).
- Measure the amount of product formed (e.g., phenolphthalein or 4-nitrophenol) spectrophotometrically at the appropriate wavelength (e.g., 540 nm for phenolphthalein)[6].
4. Calculation:
- The concentration of D-glucaric acid is determined by the degree of inhibition of the enzyme activity compared to a control reaction without the inhibitor. A calibration curve can be generated using known concentrations of D-glucaric acid.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological relevance of D-glucaric acid, the following diagrams are provided.
Caption: A comparative workflow of HPLC and enzymatic assays for D-glucaric acid analysis.
Caption: The D-glucuronic acid pathway leading to D-glucaric acid and its role in inhibiting β-glucuronidase.
Conclusion and Recommendations
Both HPLC and enzymatic assays are valuable methods for the quantification of D-glucaric acid, each with its own set of advantages and disadvantages.
Choose the HPLC method when:
-
A high degree of accuracy and precision is required.
-
The laboratory is equipped with HPLC instrumentation and trained personnel.
-
Simultaneous analysis of other organic acids may be necessary.
-
High throughput is needed, and an autosampler is available.
Choose the enzymatic assay when:
-
High specificity for D-glucaric acid's inhibitory activity is the primary concern.
-
A rapid, cost-effective method is needed, and access to an HPLC system is limited.
-
The sample matrix is complex, and the high specificity of the enzyme can reduce the need for extensive sample cleanup.
Ultimately, the selection of the most suitable method will depend on the specific research question, available resources, and the desired balance between throughput, cost, and analytical performance. For validation of either method, it is crucial to assess parameters such as linearity, accuracy, precision, and specificity using appropriate reference standards and quality control samples.
References
- 1. Improved determination of D-glucaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Low-pH method for the enzymatic assay of D-glucaric acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ß-Glucuronidase Enzymatic Assay [sigmaaldrich.com]
A Comparative Analysis of the Anti-Cancer Efficacy of Glucarate and Silymarin
An Objective Guide for Researchers and Drug Development Professionals
Introduction
In the ongoing search for effective and non-toxic anti-cancer agents, natural compounds have garnered significant attention. Among these, glucarate and silymarin (B1681676) have emerged as promising candidates due to their demonstrated anti-cancer properties in numerous preclinical studies. This guide provides a comprehensive comparative analysis of the anti-cancer effects of this compound and silymarin, presenting quantitative data, detailed experimental methodologies, and visualizations of their mechanisms of action to aid researchers, scientists, and drug development professionals in their endeavors.
Overview of this compound and Silymarin
This compound , most commonly available as its salt form, calcium D-glucarate, is a naturally occurring substance found in various fruits and vegetables, and is also produced in small amounts by the human body. Its primary anti-cancer mechanism is attributed to its ability to inhibit the enzyme β-glucuronidase.[1][2][3] This inhibition enhances the process of glucuronidation, a major pathway in the liver for detoxifying and eliminating carcinogens and steroid hormones, which can promote the growth of hormone-dependent cancers.[1][2][3]
Silymarin is a flavonoid complex extracted from the seeds of the milk thistle plant (Silybum marianum). It is composed of several flavonolignans, with silybin (B1146174) (or silibinin) being the most active component.[4] Silymarin exhibits a multi-targeted anti-cancer effect, including the modulation of cell survival and apoptosis, and possesses anti-inflammatory and anti-metastatic properties.[4] It has been extensively studied for its efficacy against a wide range of cancers.
Comparative Data on Anti-Cancer Effects
To facilitate a direct comparison, the following tables summarize the quantitative data on the in vitro and in vivo anti-cancer effects of this compound and silymarin.
Table 1: In Vitro Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC50 values indicate greater potency.
| Compound | Cancer Cell Line | IC50 Value | Reference |
| Silymarin | MCF-7 (Breast) | 12.1 ppm | [5] |
| AGS (Gastric) | > 120 µg/mL (viability reduced to 33.9%) | [6] | |
| HepG2 (Hepatic) | > 200 µg/mL (viability reduced below 50%) | [7] |
Table 2: In Vivo Anti-Cancer Efficacy
This table presents data from animal studies, showcasing the ability of each compound to inhibit tumor growth and incidence.
| Compound | Animal Model | Cancer Type | Dosage | Effect | Reference |
| Calcium D-Glucarate | Fischer Rats (Azoxymethane-induced) | Intestinal Adenocarcinoma | 128 mmol/kg in diet | Inhibited overall adenocarcinoma incidence to 11.8% (from 55% in control).[8] | [8] |
| Sprague-Dawley Rats (DMBA-induced) | Mammary Tumors | Oral administration | Resulted in a 30% reduction in mammary tumor growth and a four-fold reduction in the absolute number of tumors.[9] Another study showed a >70% decrease in mammary tumor development in rats exposed to carcinogens.[9] | [9] | |
| CD-1 Mice (DMBA/TPA-induced) | Skin Papillomas | 4% in diet | Inhibited papilloma formation by approximately 50% when fed during either the initiation or promotion phase.[10] | [10] | |
| Silymarin | BALB/c Nude Mice (MCF-7 Xenograft) | Breast Cancer | 25 mg/kg and 50 mg/kg (oral) | At 21 days, tumors were 62.3% and 38.0% smaller, respectively, compared to the control group.[11] | [11] |
| BALB/c Nude Mice (AGS Xenograft) | Gastric Cancer | 100 mg/kg (oral) | Significantly decreased tumor volume.[6] | [6] | |
| Nude Mice (HSC-4 Xenograft) | Oral Cancer | 200 mg/kg/day (oral) | Suppressed tumor growth and volume.[12] | [12] |
Mechanisms of Action: A Visual Comparison
The anti-cancer effects of this compound and silymarin are mediated through distinct and overlapping signaling pathways.
This compound's Primary Mechanism: Inhibition of β-Glucuronidase
This compound's main anti-cancer activity stems from its role in enhancing the body's detoxification processes.
Silymarin's Multi-Targeted Anti-Cancer Pathways
Silymarin influences a broader range of signaling pathways involved in cell proliferation, survival, and apoptosis.
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the analysis of this compound and silymarin.
In Vitro Cell Viability Assay (MTT Assay for Silymarin)
Objective: To determine the cytotoxic effect of silymarin on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry, giving a measure of viable, metabolically active cells.
Experimental Workflow:
Detailed Steps:
-
Cell Culture: Human breast cancer cell lines (MDA-MB-231 and MCF-7) or other relevant cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.[11]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2×10^4 cells/mL (200 µL/well) and incubated for 24 hours.[11]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of silymarin (e.g., 0, 25, 50, 75, 100, 150, and 200 µg/mL) and incubated for another 24 hours.[11]
-
MTT Reagent: After treatment, the medium is discarded, and 40 µL of MTT solution (5 mg/mL) is added to each well, followed by incubation for 2 hours.[11]
-
Formazan Solubilization: Subsequently, 100 µL of DMSO is added to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: The absorbance is measured at 595 nm using a microplate reader.[11]
Apoptosis Detection (Annexin V-FITC Assay for Silymarin)
Objective: To quantify the number of apoptotic cells induced by silymarin treatment.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells. Flow cytometry is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Experimental Workflow:
Detailed Steps:
-
Cell Treatment: AGS human gastric cancer cells are treated with silymarin at concentrations of 0, 40, and 80 µg/mL for 24 hours.[6]
-
Cell Harvesting and Washing: Cells are harvested, washed with cold PBS, and centrifuged to obtain a cell pellet.[6]
-
Resuspension and Staining: The cell pellet is resuspended in 1X binding buffer at a concentration of 1×10^6 cells/mL. FITC-conjugated Annexin V and PI are then added.[6]
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to determine the percentage of cells in different stages of apoptosis.[6]
In Vivo Carcinogenesis Inhibition (Azoxymethane-Induced Intestinal Cancer Model for this compound)
Objective: To evaluate the chemopreventive activity of dietary calcium this compound on intestinal carcinogenesis.
Principle: Azoxymethane (B1215336) is a potent carcinogen that specifically induces intestinal tumors in rodents, providing a reliable model to study colon cancer development and prevention.
Experimental Workflow:
Detailed Steps:
-
Animal Model: The study uses the Fischer strain rat.[8]
-
Carcinogen Treatment: Rats are treated with azoxymethane for a limited duration (e.g., 3 weeks) to initiate carcinogenesis.[8]
-
Dietary Groups: The rats are divided into groups: a control group on a low-fat chow diet, a group receiving a diet supplemented with calcium this compound (128 mmol/kg of diet) during both the initiation and promotion phases, and groups receiving the supplemented diet only during either the initiation or promotion phase.[8]
-
Duration: The experiment is carried out for 32 weeks.[8]
-
Outcome Measurement: At the end of the experiment, the incidence of intestinal adenocarcinoma in the small and large intestines is determined.[8]
In Vivo Xenograft Tumor Model (for Silymarin)
Objective: To assess the in vivo tumor growth inhibitory effect of silymarin.
Principle: Human cancer cells are injected into immunocompromised mice (e.g., nude mice) to form a tumor xenograft. The effect of the test compound on tumor growth is then monitored over time.
Experimental Workflow:
Detailed Steps:
-
Animal Model: Four-week-old male BALB/c nude mice are used.[6]
-
Tumor Inoculation: AGS human gastric cancer cells are injected subcutaneously into the mice.[6]
-
Treatment Regimen: Silymarin is administered orally five times per week at a dose of 100 mg/kg for 2 weeks. The control group receives the vehicle.[6]
-
Monitoring: Tumor size and animal body weight are measured twice a week.[6]
-
Tumor Analysis: After the treatment period, tumors are extracted and can be analyzed for markers of apoptosis, such as through a TUNEL assay.[6]
Conclusion
This comparative guide highlights the distinct yet complementary anti-cancer profiles of this compound and silymarin. This compound's primary strength lies in its ability to enhance the detoxification of carcinogens, suggesting a significant role in chemoprevention, particularly for hormone-sensitive cancers. Silymarin, on the other hand, demonstrates a broader spectrum of anti-cancer activity by targeting multiple signaling pathways involved in cell growth, proliferation, and apoptosis, making it a candidate for both chemoprevention and therapy.
While direct comparative studies are lacking, the available data suggests that both compounds hold considerable promise in the fight against cancer. Further research, including head-to-head comparative trials and the determination of this compound's in vitro cytotoxic potency, is warranted to fully elucidate their therapeutic potential and to guide their development as effective anti-cancer agents. The detailed methodologies and visual representations of their mechanisms provided in this guide are intended to support and facilitate such future investigations.
References
- 1. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. altmedrev.com [altmedrev.com]
- 3. Calcium this compound inhibits DMBA-induced oral carcinogenesis in the hamster: histomorphometric evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jige.uobaghdad.edu.iq [jige.uobaghdad.edu.iq]
- 6. Silymarin induces inhibition of growth and apoptosis through modulation of the MAPK signaling pathway in AGS human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of the experimental chemopreventative agent, this compound, on intestinal carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Scientific Methods to Reduce Breast and Prostate Cancer - Life Extension [lifeextension.com]
- 10. cdn.mdedge.com [cdn.mdedge.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
Validating the Role of Beta-Glucuronidase Inhibition in Glucarate's Therapeutic Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic effects of glucarate, mediated through the inhibition of β-glucuronidase, with alternative inhibitory compounds. The information presented is supported by experimental data to aid in research and development decisions.
Introduction: The Significance of β-Glucuronidase Inhibition
β-glucuronidase is a lysosomal enzyme that plays a crucial role in the body's detoxification processes. It cleaves glucuronic acid from various substrates, a process that can, under certain circumstances, reverse the detoxification of xenobiotics, drugs, and endogenous compounds, leading to their reactivation and potential toxicity.[1][2] Elevated β-glucuronidase activity has been associated with an increased risk for certain cancers, particularly hormone-dependent ones like breast and prostate cancer, and can exacerbate the side effects of some chemotherapy drugs.[3][4]
D-glucarate, a natural compound found in fruits and vegetables, and its salt form, calcium D-glucarate, have garnered significant attention for their ability to inhibit β-glucuronidase.[5][6] Upon oral administration, calcium D-glucarate is converted to D-glucaro-1,4-lactone (B610645), a potent inhibitor of β-glucuronidase.[7][8] This inhibition enhances the excretion of glucuronidated compounds, thereby promoting detoxification and potentially mitigating the risk of certain diseases. This guide will delve into the experimental evidence supporting the role of β-glucuronidase inhibition in this compound's therapeutic effects and compare its performance with other natural and synthetic inhibitors.
Mechanism of Action: this compound and β-Glucuronidase
The therapeutic effects of this compound are primarily attributed to its metabolite, D-glucaro-1,4-lactone, which acts as a competitive inhibitor of β-glucuronidase. The enzyme β-glucuronidase reverses the Phase II detoxification process of glucuronidation. By inhibiting this enzyme, D-glucaro-1,4-lactone ensures that glucuronidated toxins and hormones are efficiently eliminated from the body.
Comparative Performance of β-Glucuronidase Inhibitors
The efficacy of β-glucuronidase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the IC50 values for D-glucaro-1,4-lactone and a selection of other natural and synthetic inhibitors.
Table 1: Natural β-Glucuronidase Inhibitors
| Inhibitor | Source | IC50 (µM) | Reference(s) |
| D-Glucaro-1,4-lactone | Metabolite of D-glucarate | 19 (E. coli) | [7] |
| Baicalin | Scutellaria baicalensis | Similar potency to D-glucaro-1,4-lactone | [9] |
| Wogonoside | Scutellaria baicalensis | Similar potency to D-glucaro-1,4-lactone | [9] |
| Luteolin-3'-glucuronide | Various plants | Similar potency to D-glucaro-1,4-lactone | [9] |
| Glycyrrhizin | Glycyrrhiza glabra (Licorice) | Similar potency to D-glucaro-1,4-lactone | [9] |
| Isoliquiritin | Glycyrrhiza glabra (Licorice) | Potent inhibitor | [10] |
| Rosa damascena extract | Rose petals | >85% inhibition | [11] |
| Ipomoea tricolor extract | Morning glory seeds | >85% inhibition | [11] |
Table 2: Synthetic β-Glucuronidase Inhibitors
| Inhibitor | Chemical Class | IC50 (µM) | Reference(s) |
| Coumarin derivative (1p) | Coumarin | 9.9 | [12] |
| Coumarin derivative (1n) | Coumarin | 11.7 | [12] |
| Coumarin derivative (1k) | Coumarin | 21.4 | [12] |
| Coumarin derivative (1e) | Coumarin | 34.2 | [12] |
| UNC10201652 | Piperazine-containing | 0.117 (E. coli) | [7] |
| UNC4917 | Piperazine-containing | 0.080 (E. coli) | [7] |
| Amoxapine | Dibenzoxazepine | 0.53 (E. coli) | [7] |
| Ciprofloxacin | Fluoroquinolone | 9 (E. coli) | [7] |
| TCH-3562 | Pyrazolo[4,3-c]quinoline | Potent inhibitor | [13] |
Experimental Protocols
Accurate assessment of β-glucuronidase inhibition is critical for drug development. Below are detailed methodologies for common in vitro assays.
Spectrophotometric Assay using p-Nitrophenyl-β-D-glucuronide (pNPG)
This is a continuous spectrophotometric assay that measures the release of the chromogenic product, p-nitrophenol.
Materials:
-
β-glucuronidase enzyme solution
-
p-Nitrophenyl-β-D-glucuronide (pNPG) substrate solution (e.g., 1 mM in assay buffer)
-
Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, containing 10 mM β-mercaptoethanol)
-
Inhibitor solutions at various concentrations
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 405 nm
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the β-glucuronidase enzyme solution to each well.
-
Add the inhibitor solutions to the respective wells. Include a control well with no inhibitor.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding the pNPG substrate solution to all wells.
-
Immediately begin monitoring the increase in absorbance at 405 nm at regular intervals (e.g., every minute) for a set duration (e.g., 30 minutes).
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the reaction velocities against the inhibitor concentrations to determine the IC50 value.[14][15][16]
Spectrophotometric Assay using Phenolphthalein (B1677637) Glucuronide
This is a stopped-rate assay where the reaction is terminated before measuring the colored product, phenolphthalein.
Materials:
-
β-glucuronidase enzyme solution
-
Phenolphthalein glucuronide substrate solution (e.g., 3.0 mM)
-
Buffer (e.g., 75 mM Potassium Phosphate Buffer, pH 6.8)
-
Inhibitor solutions at various concentrations
-
Stop solution (e.g., 200 mM Glycine Buffer, pH 10.4)
-
96-well microplate
-
Spectrophotometer capable of reading absorbance at 540 nm
Procedure:
-
Prepare serial dilutions of the inhibitor.
-
In separate tubes, mix the enzyme solution, buffer, and inhibitor solutions. Include a control with no inhibitor.
-
Pre-incubate the mixtures at 37°C for a specified time.
-
Initiate the reaction by adding the phenolphthalein glucuronide substrate.
-
Incubate the reaction for a precise duration (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding the stop solution. The alkaline pH will develop the pink color of phenolphthalein.
-
Transfer the solutions to a 96-well plate and measure the absorbance at 540 nm.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic significance of β-glucuronidase activity and its inhibitors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intestinal bacterial β-glucuronidase as a possible predictive biomarker of irinotecan-induced diarrhea severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. caringsunshine.com [caringsunshine.com]
- 6. Potential use of D-glucaric acid derivatives in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gut Microbial β-Glucuronidase Inhibition via Catalytic Cycle Interception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of beta-glucuronidase by natural glucuronides of kampo medicines using glucuronide of SN-38 (7-ethyl-10-hydroxycamptothecin) as a substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Natural Flavonoids from Licorice as Potent Inhibitors of β-Glucuronidase Elucidated Through Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacological inhibition of bacterial β-glucuronidase prevents irinotecan-induced diarrhea without impairing its antitumor efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Metabonomics of d-glucaro-1,4-lactone in preventing diethylnitrosamine-induced liver cancer in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Microbial Strains for Enhanced Glucaric Acid Production
An Objective Guide for Researchers and Drug Development Professionals on the Performance of Engineered Escherichia coli and Saccharomyces cerevisiae Strains in Glucaric Acid Synthesis.
The production of glucaric acid, a top value-added chemical from biomass, has been a significant focus of metabolic engineering efforts. Both prokaryotic and eukaryotic microorganisms have been successfully engineered to synthesize this versatile platform chemical. This guide provides a comparative overview of different microbial strains, primarily focusing on the workhorse of industrial biotechnology, Escherichia coli, and the robust yeast, Saccharomyces cerevisiae. We present a summary of their performance based on reported experimental data, detail the experimental protocols for key assays, and visualize the engineered metabolic pathways and workflows.
Data Presentation: A Comparative Summary of Glucaric Acid Production
The following table summarizes the quantitative data on glucaric acid production in various engineered microbial strains, highlighting the host organism, genetic modifications, substrate, fermentation conditions, and the resulting product titer.
| Host Strain | Key Genetic Modifications | Substrate(s) | Fermentation Scale & Mode | Glucaric Acid Titer | Reference |
| Escherichia coli BL21 Star (DE3) | Co-expression of Ino1 (S. cerevisiae), MIOX (mouse), and Udh (P. syringae) | Glucose | Shake flask | >1 g/L | [1][2] |
| Escherichia coli BL21(DE3) | Co-expression of Udh from Pseudomonas putida and Pseudomonas syringae | Glucuronic acid and Glucose | 30 L Fed-batch | 5.24 ± 0.015 g/L | [3] |
| Escherichia coli | Protein scaffolds for colocalization of pathway enzymes | Glucose | Not specified | ~2.5 g/L | [4] |
| Saccharomyces cerevisiae CEN.PK2-1C | Co-expression of mouse MIOX and P. putida Udh; Overexpression of INO1; Repression of PFK1 | Glucose | Shake flask | 230.22 ± 10.75 mg/L | [5] |
| Saccharomyces cerevisiae | Integration of miox4 (A. thaliana) and udh (P. syringae) into delta sequences | myo-inositol | Fed-batch | 6 g/L | [6][7] |
| Saccharomyces cerevisiae opi1 mutant (GA16) | Fusion protein MIOX4-(EA3K)3-Udh integrated into delta sites | Glucose and myo-inositol | Shake flask | 4.9 g/L | [8][9] |
| Saccharomyces cerevisiae GA-ZII | GA16 with downregulation of ZWF1 and overexpression of INM1 and ITR1 | Glucose and myo-inositol | 5-L Fed-batch | 15.6 g/L | [8][9] |
| Pichia pastoris | Introduction of the glucaric acid pathway | D-glucose | Not specified | 0.107 g/L | [10] |
Note: The table presents a selection of reported titers to illustrate the range of production capabilities. Direct comparison should be made with caution due to variations in experimental conditions.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for key experiments in glucaric acid production.
1. Microbial Strain Construction and Cultivation
-
Host Strains: E. coli BL21(DE3) is commonly used for protein expression, while S. cerevisiae CEN.PK strains are often utilized for metabolic engineering.
-
Gene Expression: Genes for the glucaric acid pathway, such as Ino1 (myo-inositol-1-phosphate synthase), MIOX (myo-inositol oxygenase), and Udh (uronate dehydrogenase), are typically cloned into expression vectors (e.g., pETDuet-1 for E. coli or pRS series for S. cerevisiae). Codon optimization of heterologous genes for the expression host is a common practice.
-
Cultivation of Engineered E. coli :
-
A single colony is inoculated into Luria-Bertani (LB) broth with appropriate antibiotics and grown overnight at 37°C with shaking.
-
The overnight culture is then used to inoculate a mineral medium containing a carbon source (e.g., glucose or glucuronic acid).
-
The culture is grown to a specific optical density (OD600) of approximately 0.6.
-
Protein expression is induced by adding isopropyl-β-d-1-thiogalactopyranoside (IPTG) to a final concentration of around 0.4 mM.
-
The culture is then incubated at a lower temperature, such as 26°C or 30°C, for a set period (e.g., 6-48 hours) to allow for protein expression and product accumulation.[1][3]
-
-
Cultivation of Engineered S. cerevisiae :
-
Yeast strains are typically grown in a synthetic complete (SC) medium or yeast extract-peptone-dextrose (YPD) medium.
-
For glucaric acid production, cultures are often transferred to a defined fermentation medium.
-
Fed-batch fermentation is a common strategy to achieve high cell densities and product titers. This involves the controlled feeding of nutrients, including glucose and/or myo-inositol, over the course of the fermentation.
-
2. Fed-Batch Fermentation
-
Bioreactor Setup: A 5-L or 30-L bioreactor is typically used with controlled temperature, pH, and dissolved oxygen levels.
-
Inoculum Preparation: A seed culture is prepared by growing the engineered strain in a suitable medium.
-
Fermentation Process: The bioreactor is filled with a batch medium, and the inoculum is added. The fermentation is initiated, and once the initial carbon source is depleted, a feeding solution containing concentrated glucose and other necessary nutrients is continuously or intermittently added. For some yeast fermentations, myo-inositol is also co-fed.[3][6][8]
-
Sampling and Analysis: Samples are periodically withdrawn from the bioreactor to measure cell density (OD600) and the concentration of substrates and products.
3. Quantification of Glucaric Acid
-
Sample Preparation: Fermentation broth samples are centrifuged to remove cells, and the supernatant is filtered.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying glucaric acid.
-
Column: A suitable column, such as an ion-exchange or reverse-phase column, is used.
-
Mobile Phase: A dilute acid solution (e.g., sulfuric acid) is often used as the mobile phase.
-
Detection: Detection is typically performed using a refractive index (RI) detector or a UV detector.
-
-
Mass Spectrometry (MS): MS is used to confirm the identity of the produced glucaric acid.[3]
Visualization of Pathways and Workflows
Engineered Glucaric Acid Pathway from Glucose
The synthetic pathway for glucaric acid production from glucose typically involves three key enzymatic steps, heterologously expressed in a microbial host.
Caption: Synthetic pathway for glucaric acid production from glucose.
General Experimental Workflow for Strain Evaluation
The process of evaluating different microbial strains for glucaric acid production follows a systematic workflow from strain construction to product analysis.
Caption: Workflow for microbial production and analysis of glucaric acid.
Logical Relationship of Genetic Modifications in S. cerevisiae
Improving glucaric acid production in S. cerevisiae often involves a multi-pronged approach of pathway engineering and optimization of precursor supply.
Caption: Strategies for enhancing glucaric acid production in yeast.
References
- 1. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dspace.mit.edu [dspace.mit.edu]
- 5. [Metabolic engineering of Saccharomyces cerevisiae for production of glucaric acid] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolic engineering of Saccharomyces cerevisiae for efficient production of glucaric acid at high titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. journals.asm.org [journals.asm.org]
- 9. Efficient Production of Glucaric Acid by Engineered Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Production of d-glucaric acid with phosphoglucose isomerase-deficient Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis methods for glucaric acid.
A Head-to-Head Comparison of Glucaric Acid Synthesis Methods
Glucaric acid, a versatile platform chemical identified by the U.S. Department of Energy as a top value-added chemical from biomass, is gaining significant attention across various industries, including polymers, detergents, and pharmaceuticals. Its synthesis from renewable resources like glucose is a key area of research. This guide provides a head-to-head comparison of the primary synthesis methods for glucaric acid: nitric acid oxidation, catalytic oxidation, and microbial synthesis, with a look at emerging electrochemical techniques.
Performance Comparison
The choice of synthesis method for glucaric acid depends on a balance of factors including yield, purity, cost, and environmental impact. Below is a summary of quantitative data for different methods.
| Synthesis Method | Catalyst/Microorganism | Oxidant | Temperature (°C) | Time | Yield (%) | Purity (%) | Key Byproducts | Ref. |
| Nitric Acid Oxidation | Nitric Acid | Nitric Acid / O₂ | 25 - 45 | < 8 hours | 40 - 60 | Moderate | Gluconic acid, Tartaric acid, Oxalic acid | [1][2] |
| Catalytic Oxidation | Pt/C | O₂ | 80 | - | 74 | High | Gluconic acid | [3] |
| Au/C | O₂ | - | - | 31 | - | Gluconic acid | [4] | |
| AuPt/ZrO₂ | O₂ | - | - | 50 | - | - | [3] | |
| TEMPO/NaOCl | NaOCl | >11.5 (pH) | - | >90 | High | - | [5] | |
| TEMPO/KClO | KClO | 5 | - | ~69 | >99 | Formic acid, Oxalic acid | [6] | |
| Microbial Synthesis | E. coli (engineered) | - | 30 - 37 | 40 - 65 hours | 1-5.5 g/L (titer) | High | Myo-inositol, Glucuronic acid | [7][8][9] |
| S. cerevisiae (engineered) | - | 30 | - | up to 15.6 g/L (titer) | High | Ethanol | [10] | |
| Electrochemical Synthesis | MnO₂/Ti electrode | - | 30 | - | 84 (selectivity) | - | Gluconic acid | [11] |
| NiFeOx/NiFeNx on Ni foam | - | - | - | 83 | - | Guluronic acid | [12] | |
| Gold electrode | - | 5 | - | 89.5 (selectivity) | - | Gluconic acid | [13] |
Experimental Protocols
Nitric Acid Oxidation
This traditional method involves the oxidation of glucose using nitric acid. While effective, it is associated with the production of hazardous NOx gases and byproducts.[2]
Representative Protocol:
-
A computer-controlled reactor is charged with nitric acid.
-
The reactor is closed and pressurized with oxygen.
-
An aqueous solution of D-glucose is pumped into the nitric acid solution at a controlled rate, maintaining the temperature between 20-30°C to manage the exothermic reaction.[1]
-
The reaction is typically carried out for under 8 hours.[1]
-
Upon completion, the reaction mixture is neutralized, often with potassium hydroxide, to facilitate the precipitation of the monopotassium salt of glucaric acid.[2]
-
The resulting salt can be further purified through techniques like recrystallization.
Catalytic Oxidation
Catalytic oxidation offers a greener alternative to nitric acid, often utilizing noble metal catalysts and oxygen as the oxidant. TEMPO-mediated oxidation is a notable variation of this method.
Representative Protocol (Pt/C Catalyst):
-
A batch reactor is charged with the platinum on carbon (Pt/C) catalyst and water.
-
The reactor is heated and pressurized with oxygen.
-
A concentrated solution of D-gluconic acid (an intermediate from glucose oxidation) is added to the reactor.[10]
-
The pH is maintained at a controlled level (e.g., slightly alkaline) through the automatic addition of a base.[10]
-
The reaction proceeds until the desired conversion is achieved.
-
The catalyst is separated by filtration, and the glucaric acid is isolated from the solution.
Representative Protocol (TEMPO-mediated Oxidation):
-
D-glucose is dissolved in an aqueous solution.
-
The pH of the solution is adjusted to be strongly basic (pH > 11.5).[5]
-
A catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and a co-oxidant like sodium hypochlorite (B82951) (NaOCl) are added.[5]
-
The reaction is stirred at a controlled temperature (e.g., 5°C) until completion.[6]
-
The product, typically a salt of glucaric acid, is then isolated and purified.
Microbial Synthesis
Microbial synthesis utilizes genetically engineered microorganisms, such as Escherichia coli or Saccharomyces cerevisiae, to convert glucose into glucaric acid through a series of enzymatic reactions. This method is environmentally friendly but can be limited by product titer and fermentation time.
Representative Protocol (Engineered E. coli):
-
A fresh colony of the engineered E. coli strain is cultured overnight in a suitable medium (e.g., LB broth) with an appropriate antibiotic for plasmid maintenance.[7]
-
The overnight culture is used to inoculate a larger volume of fermentation medium (e.g., a modified basal salts medium) containing glucose and other necessary nutrients.[7]
-
The culture is incubated at a controlled temperature (e.g., 30-37°C) with shaking for aeration.[8]
-
Gene expression for the synthesis pathway is induced at a specific point in the growth phase, for example, by adding IPTG.[8]
-
The fermentation is carried out for a specified duration (e.g., 40-65 hours), with monitoring of cell growth and product formation.[7]
-
Glucaric acid is then recovered from the fermentation broth.
Electrochemical Synthesis
Electrochemical synthesis is an emerging technology that offers a high degree of control over the oxidation process. It can be performed under mild conditions and has the potential for high selectivity.
Representative Protocol:
-
An electrochemical reactor is set up with an anode (e.g., MnO₂/Ti electrode) and a cathode.[11]
-
An aqueous solution of glucose is prepared with an electrolyte.
-
A specific voltage or current density is applied across the electrodes to drive the oxidation of glucose at the anode.[11]
-
The reaction is carried out at a controlled temperature and pH.
-
The product, glucaric acid, is formed in the electrolyte solution and can be subsequently separated and purified.
Conclusion
The synthesis of glucaric acid is a rapidly evolving field. While traditional nitric acid oxidation is a well-established method, its environmental drawbacks are significant. Catalytic and microbial synthesis routes offer more sustainable alternatives, with ongoing research focused on improving their efficiency and cost-effectiveness. Catalytic methods, particularly TEMPO-mediated oxidation, show promise for high yields and purity.[5] Microbial synthesis provides a direct route from glucose in an environmentally benign process, with recent advancements leading to increased product titers.[10] Electrochemical synthesis is a promising future direction, offering precise control and the potential for co-generation of valuable products like hydrogen.[12][14] The optimal choice of synthesis method will depend on the specific application, scale of production, and the desired balance between economic and environmental considerations.
References
- 1. US9162959B2 - Method of oxidation using nitric acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. TEMPO-mediated oxidation of maltodextrins and D-glucose: effect of pH on the selectivity and sequestering ability of the resulting polycarboxylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Production of Glucaric Acid from a Synthetic Pathway in Recombinant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing glucaric acid production from myo-inositol in Escherichia coli by eliminating cell-to-cell variation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The preparation ofD-glucaric acid by the oxidation ofD-gluconic acid catalysed by platinum on carbon: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. One pot synthesis of hydrogen and glucaric acid via glucose electrolysis - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of In Silico Models Predicting Glucarate's Metabolic Fate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an existing in silico model that predicts the metabolic fate and effects of D-glucarate with experimental data from various studies. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows, this document aims to offer a comprehensive overview for researchers in drug development and metabolic engineering.
Introduction to Glucarate and In Silico Modeling
D-glucaric acid and its derivatives, such as D-glucaro-1,4-lactone, are naturally occurring compounds found in many fruits and vegetables. They are of significant interest to the scientific community for their potential role in liver detoxification and as anti-carcinogenic agents. A key mechanism of action is the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification process of glucuronidation.
In silico models, particularly those employing a systems biology approach, have emerged as powerful tools to predict the metabolic impact of compounds like this compound. These models can simulate complex biological interactions and predict the effects on various biomarkers. However, the predictive power of these models is contingent on their validation with robust experimental data. This guide focuses on a computational systems biology model developed using the CytoSolve platform, which predicts the effect of D-glucaric acid on key biomarkers of liver detoxification.
Comparison of In Silico Predictions and Experimental Data
The following tables summarize the quantitative predictions from an in silico model on the effects of D-glucaric acid and compare them with results obtained from various in vitro and in vivo experimental studies.
Table 1: Effect on Reactive Oxygen Species (ROS)
| Model/Study Type | Compound Tested | System | Concentration | Predicted/Observed Effect | Citation |
| In Silico Model | D-Glucaric Acid | Simulated Hepatocytes | 1.8 mg | Reduction in ROS levels | [1][2] |
| 26 mg | Further reduction in ROS levels | [1][2] | |||
| Experimental Study | D-Glucaro-1,4-lactone | Human Plasma (in vitro) | Not specified | Inhibited H2O2-induced protein oxidation | [3] |
| D-Glucaro-1,4-lactone | Blood Platelets (in vitro) | Not specified | Inhibited lipid peroxidation by ~40% | [4] |
Table 2: Effect on β-Glucuronidase
| Model/Study Type | Compound Tested | System | Concentration | Predicted/Observed Effect | Citation |
| In Silico Model | D-Glucaric Acid | Simulated Hepatocytes | 26 mg | Reduction in β-glucuronidase levels | [1][2] |
| 52 mg | Further reduction in β-glucuronidase levels | [1] | |||
| Experimental Study | Poly(vinylbenzyl D-glucaro(1,4)lactonate) | Purified E. coli β-glucuronidase (in vitro) | 177 mM | 99.6% inhibition | [5][6] |
| Poly(vinylbenzyl D-glucaro(1,4)lactonate) | Mouse intestinal contents (in vitro) | 177 mM | 95% inhibition | [5][6] | |
| 31.5 mM | 50% inhibition | [5][6] | |||
| D-Glucaro-1,4-lactone | Rat (in vivo) | 50 to 2,600 µmoles (oral) | Decreased biliary β-glucuronidase concentration and secretion | [7] |
Table 3: Effect on Glucuronide Deconjugates
| Model/Study Type | Compound Tested | System | Concentration | Predicted/Observed Effect | Citation |
| In Silico Model | D-Glucaric Acid | Simulated Bile | 26 mg | Reduction in glucuronide deconjugate levels | [1][2] |
| 52 mg | Further reduction in glucuronide deconjugate levels | [1] | |||
| Experimental Study | D-Glucaro-1,4-lactone | Rat (in vivo) | 50 to 2,600 µmoles (oral) | Decreased biliary β-glucuronidase secretion, indirectly suggesting reduced deconjugation | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summarized protocols for the key experiments cited in this guide.
Protocol 1: Quantification of D-Glucaro-1,4-lactone and D-Glucaric Acid in Biological Fluids
This method is adapted from studies quantifying D-glucaro-1,4-lactone and total D-glucaric acid in bile and urine.
1. Sample Preparation:
- Bile samples are extracted with tetrahexylammonium (B1222370) chloride.
- The pH of the sample is adjusted.
- The sample is boiled to stabilize the lactone form.
2. Analytical Method:
- The concentration of D-glucaro-1,4-lactone is determined by measuring the percentage inhibition of β-glucuronidase activity.
- Alternatively, High-Performance Liquid Chromatography (HPLC) can be used for direct quantification.
3. Data Analysis:
- A standard curve is generated using known concentrations of D-glucaro-1,4-lactone to correlate percentage inhibition with concentration.
- For HPLC, the peak area of the analyte is compared to a standard curve.
Protocol 2: In Vitro Inhibition of β-Glucuronidase
This protocol is based on studies assessing the inhibitory effect of this compound derivatives on β-glucuronidase.
1. Enzyme and Substrate Preparation:
- Purified β-glucuronidase from the target organism (e.g., E. coli, mammalian tissue) is prepared in a suitable buffer.
- A chromogenic or fluorogenic substrate for β-glucuronidase (e.g., p-nitrophenyl-β-D-glucuronide) is prepared.
2. Inhibition Assay:
- The enzyme is pre-incubated with various concentrations of the inhibitor (e.g., D-glucaro-1,4-lactone).
- The substrate is added to initiate the reaction.
- The reaction is monitored over time by measuring the change in absorbance or fluorescence.
3. Data Analysis:
- The rate of reaction is calculated for each inhibitor concentration.
- The percentage inhibition is determined relative to a control with no inhibitor.
- The IC50 value (the concentration of inhibitor that causes 50% inhibition) is calculated.
Protocol 3: Measurement of Reactive Oxygen Species (ROS)
This protocol outlines a general method for measuring ROS in cell culture, which can be adapted to assess the antioxidant effects of this compound.
1. Cell Culture and Treatment:
- Hepatocytes or other relevant cell lines are cultured under standard conditions.
- Cells are treated with an ROS-inducing agent (e.g., hydrogen peroxide) in the presence or absence of various concentrations of D-glucarate or its derivatives.
2. ROS Detection:
- A fluorescent ROS indicator dye (e.g., 2',7'-dichlorofluorescin diacetate, DCFDA) is added to the cells.
- The dye is taken up by the cells and fluoresces upon oxidation by ROS.
3. Quantification:
- The fluorescence intensity is measured using a fluorescence microscope or a plate reader.
- The level of ROS is proportional to the fluorescence intensity.
4. Data Analysis:
- The fluorescence intensity of treated cells is compared to that of control cells to determine the effect of the test compound on ROS levels.
Visualizations
The following diagrams illustrate the key signaling pathway and a generalized workflow for the validation of in silico models.
Conclusion
The comparison between the in silico model predictions and experimental data reveals a promising alignment, particularly in the qualitative effects of this compound on key metabolic biomarkers. The computational model correctly predicts the reduction of β-glucuronidase activity and ROS levels, which is supported by in vitro and in vivo findings. However, a direct quantitative validation remains a gap in the current literature. The concentrations and specific forms of this compound derivatives used in the simulations and experiments differ, making a precise one-to-one comparison challenging.
For researchers and drug development professionals, this guide highlights the utility of in silico models in generating hypotheses and predicting the metabolic fate of compounds. It also underscores the critical need for targeted experimental studies to validate and refine these models. Future research should aim to bridge the gap between computational predictions and experimental outcomes by using consistent compound concentrations and biological systems, thereby enhancing the predictive accuracy and application of in silico tools in pharmacology and toxicology.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protective effects of D-glucaro 1,4-lactone against oxidative/nitrative modifications of plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protective effects of D-glucaro-1,4-lactone against oxidative modifications in blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective inhibition of gastrointestinal beta-glucuronidase by poly(vinylbenzyl D-glucaro(1,4)lactonate). Part 2. Poly(vinylbenzyl D-glucaro(1,4) lactonate) in vitro inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Journal articles: 'Β-glucuronidase Inhibition' – Grafiati [grafiati.com]
- 7. D-glucaro-1,4-lactone: its excretion in the bile and urine and effect on the biliary secretion of beta-glucuronidase after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Proteomic Analysis of Glucarate-Treated Hepatocellular Carcinoma Cells: A Hypothetical Guide
Introduction: While D-glucarate is recognized for its role in promoting liver detoxification, direct comparative proteomic studies on cells treated with glucarate versus a control are not extensively available in the public domain.[1][2][3] This guide presents a hypothetical, yet scientifically plausible, comparative proteomic analysis based on the known mechanisms of this compound. The data and protocols herein are illustrative and designed to provide researchers with a framework for conducting such experiments. The objective is to compare the proteomic profile of a human hepatocellular carcinoma cell line (HepG2) treated with calcium D-glucarate to an untreated control, focusing on proteins involved in detoxification, oxidative stress, and apoptosis.
Quantitative Proteomic Data Summary
The following table summarizes hypothetical quantitative data for proteins differentially expressed between HepG2 cells treated with 5 mM calcium D-glucarate for 48 hours and untreated control cells. The data represents fold changes as determined by a simulated label-free quantitative mass spectrometry experiment.
| Protein Accession | Gene Symbol | Protein Name | Cellular Pathway | Fold Change (this compound/Control) | p-value |
| P08684 | GUSB | Beta-glucuronidase | Glucuronidation | -2.5 | < 0.01 |
| P22309 | UGT1A1 | UDP-glucuronosyltransferase 1-1 | Detoxification | +1.8 | < 0.05 |
| P19832 | UGT2B7 | UDP-glucuronosyltransferase 2B7 | Detoxification | +1.6 | < 0.05 |
| P04040 | SOD2 | Superoxide dismutase, mitochondrial | Oxidative Stress | +2.1 | < 0.01 |
| P09211 | GSTP1 | Glutathione S-transferase P | Oxidative Stress | +1.9 | < 0.05 |
| P42574 | CASP3 | Caspase-3 | Apoptosis | -1.7 | < 0.05 |
| P05067 | PARP1 | Poly (ADP-ribose) polymerase 1 | DNA Repair/Apoptosis | -1.5 | < 0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Line: Human hepatocellular carcinoma cells (HepG2).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells were seeded at a density of 2 x 10^6 cells per 100 mm dish. After 24 hours, the medium was replaced with either fresh medium (Control) or medium containing 5 mM Calcium D-glucarate (Treated).
-
Incubation: Cells were incubated for 48 hours before harvesting.
Protein Extraction and Digestion
-
Cell Lysis: Cells were washed twice with ice-cold PBS and harvested. Cell pellets were lysed in a buffer containing 8 M urea (B33335), 1% sodium deoxycholate, and a protease inhibitor cocktail.
-
Sonication: Lysates were sonicated on ice to shear DNA and reduce viscosity.
-
Protein Quantification: Protein concentration was determined using a BCA protein assay.
-
Reduction and Alkylation: Proteins were reduced with 10 mM dithiothreitol (B142953) (DTT) at 56°C for 30 minutes, followed by alkylation with 20 mM iodoacetamide (B48618) (IAA) at room temperature for 20 minutes in the dark.
-
Digestion: The protein solution was diluted to reduce the urea concentration to less than 2 M. Trypsin was added at a 1:50 enzyme-to-protein ratio and incubated overnight at 37°C.
LC-MS/MS Analysis
-
Instrumentation: A Q Exactive HF mass spectrometer coupled with an Easy-nLC 1200 system.
-
Column: A 75 µm x 50 cm analytical column packed with C18 resin.
-
Mobile Phases: Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in 80% acetonitrile).
-
Gradient: A 120-minute gradient from 5% to 40% Solvent B was used to separate the peptides.
-
Mass Spectrometry: The mass spectrometer was operated in data-dependent acquisition (DDA) mode. Full scan MS spectra were acquired in the Orbitrap at a resolution of 120,000. The top 20 most intense ions were selected for HCD fragmentation and analyzed in the Orbitrap at a resolution of 15,000.
Data Analysis
-
Software: Raw data files were processed using MaxQuant software.
-
Database Search: MS/MS spectra were searched against the UniProt human protein database.
-
Quantification: Label-free quantification (LFQ) was performed using the MaxLFQ algorithm.
-
Statistical Analysis: The protein abundance data was statistically analyzed using Perseus software. Proteins with a p-value < 0.05 and a fold change > 1.5 were considered differentially expressed.
Visualizations
Caption: Experimental workflow for comparative proteomic analysis.
Caption: this compound's role in the glucuronidation pathway.
References
- 1. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanistic Understanding of D-Glucaric Acid to Support Liver Detoxification Essential to Muscle Health Using a Computational Systems Biology Approach [mdpi.com]
Assessing the synergistic effects of glucarate with other chemopreventive agents.
Synergistic Chemoprevention: An Assessment of Glucarate in Combination Therapies
The field of chemoprevention is progressively moving towards combination strategies to enhance efficacy and minimize toxicity. D-Glucarate, a non-toxic natural compound found in fruits and vegetables, has emerged as a promising agent in this domain. Its primary mechanism involves the inhibition of β-glucuronidase, an enzyme that can reverse the detoxification of carcinogens and steroid hormones, thereby promoting their elimination.[1][2][3] This guide provides a comparative analysis of the synergistic effects observed when calcium D-glucarate (CGT) is combined with other chemopreventive agents, with a focus on retinoids, supported by experimental data from animal models.
This compound and Retinoids: A Synergistic Partnership
Studies have consistently demonstrated that combining suboptimal doses of calcium D-glucarate with retinoids, such as N-(4-hydroxyphenyl)retinamide (HPR) or 13-cis-retinoic acid, results in a synergistic effect, significantly inhibiting mammary carcinogenesis in rodent models.[4][5][6] This synergy allows for lower, non-toxic concentrations of each agent to achieve a potent anti-tumor effect that is often greater than the impact of higher, optimal doses of the individual agents.[6]
Comparative Efficacy Data: Mammary Tumor Inhibition
The following tables summarize quantitative data from key studies on 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mammary tumors in rats, showcasing the superior performance of the combination therapy.
Table 1: Effect of this compound (CGT) and HPR on Established Mammary Tumor Size [6]
| Treatment Group (Administered in Diet for 25 Days) | Dosage (mmol/kg in diet) | Average Change in Tumor Size |
| Control | - | +98% |
| Suboptimal CGT | 64.0 | +55% |
| Suboptimal HPR | 0.75 | +70% |
| Suboptimal CGT + Suboptimal HPR (Combination) | 64.0 + 0.75 | -33% |
| Optimal CGT | 128.0 | -15% |
| Optimal HPR | 2.0 | -20% |
Table 2: Effect of this compound (CGT) and HPR on Mammary Tumor Induction [7][8]
| Treatment Group (Administered in Diet for 18 Weeks) | Dosage (mmol/kg in diet) | Tumor Incidence Inhibition | Tumor Multiplicity Inhibition |
| Suboptimal CGT | 32.0 | 15% | 0% |
| Suboptimal HPR | 0.75 | 5% | 0% |
| Suboptimal CGT + Suboptimal HPR (Combination) | 32.0 + 0.75 | 50% | 50% |
| Optimal CGT | 128.0 | 50% | 50% |
| Optimal HPR | 1.5 | 57% | 65% |
Experimental Protocols
The data presented is primarily derived from well-established animal models of chemically-induced carcinogenesis.[9][10][11] A detailed methodology for a representative in vivo study is provided below.
DMBA-Induced Mammary Carcinogenesis Model in Rats
-
Animal Model: Female Sprague-Dawley rats, approximately 50 days of age, are used for the study.[5][6]
-
Acclimatization: Animals are acclimatized for one week, housed in controlled conditions with standard chow and water ad libitum.
-
Carcinogen Induction: A single dose of 7,12-dimethylbenz[a]anthracene (DMBA), a potent mammary carcinogen, is administered orally or via gavage to induce tumor development.[5][6]
-
Treatment Groups: Following carcinogen administration, rats are randomly assigned to different dietary groups:
-
Control Group: Standard diet.
-
This compound Group: Diet supplemented with Calcium D-Glucarate (CGT) at suboptimal or optimal doses.
-
Retinoid Group: Diet supplemented with N-(4-hydroxyphenyl)retinamide (HPR) at suboptimal or optimal doses.
-
Combination Group: Diet supplemented with a combination of suboptimal doses of both CGT and HPR.
-
-
Monitoring and Data Collection: Animals are monitored weekly for tumor appearance and growth. Tumor size is measured with calipers. The experiment typically continues for a predefined period (e.g., 18-25 weeks).[6][7]
Caption: Workflow for an in vivo chemoprevention study.
Mechanisms of Synergistic Action
The enhanced anti-tumor activity of the this compound-retinoid combination stems from their ability to target multiple, complementary pathways involved in carcinogenesis.
-
Enhanced Detoxification (this compound): In the stomach's acidic environment, calcium D-glucarate is converted to D-glucaro-1,4-lactone, a potent inhibitor of the β-glucuronidase enzyme.[1] This inhibition prevents the de-conjugation of glucuronidated carcinogens and hormones like estrogen, ensuring their safe excretion from the body.[3] This reduces the overall carcinogenic load on the target tissue.
-
Modulation of Cellular Signaling (Retinoids & this compound): Both this compound and retinoids have been shown to act directly on tumor cells.[4] Studies indicate that their combination synergistically represses the activity of Protein Kinase C (PKC) and induces Transforming Growth Factor-Beta (TGF-β), a key tumor suppressor.[4] This combined action leads to a more potent inhibition of cell proliferation and tumor growth.
-
Adjuvant Pharmacokinetic Effect: Evidence suggests that this compound may also function as an adjuvant, enhancing the efficacy of the retinoid.[5] Pre-treatment with this compound has been shown to suppress the biliary excretion of HPR and its glucuronide metabolite.[7] This may increase the bioavailability and residence time of the retinoid at the target tissue, thereby amplifying its anti-cancer effects.
Caption: Proposed synergistic mechanisms of this compound and Retinoids.
Conclusion
The combination of calcium D-glucarate with retinoids exemplifies a highly effective synergistic strategy in chemoprevention. By using suboptimal doses, this approach achieves significant inhibition of tumor growth and incidence while minimizing the potential for toxicity associated with high-dose monotherapy. The multi-targeted mechanism—enhancing detoxification, modulating key cancer-related signaling pathways, and potentially improving drug bioavailability—provides a strong rationale for further clinical investigation of this and similar this compound-based combination therapies in high-risk populations.
References
- 1. douglaslabs.com [douglaslabs.com]
- 2. Potential use of D-glucaric acid derivatives in cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mskcc.org [mskcc.org]
- 4. Mechanism of growth inhibition of mammary carcinomas by this compound and the this compound: retinoid combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic interaction between 13-cis-retinoic acid and this compound: activity against rat mammary tumor induction and MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemotherapeutic evaluation of this compound and N-(4-hydroxyphenyl)retinamide alone and in combination in the rat mammary tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Putative metabolites derived from dietary combinations of calcium this compound and N-(4-hydroxyphenyl)retinamide act synergistically to inhibit the induction of rat mammary tumors by 7,12-dimethylbenz[a]anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The use of animal models for cancer chemoprevention drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Comparing the impact of different dietary sources of glucarate on bioavailability.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioavailability of glucarate from various dietary sources, including fruits, vegetables, and supplementary forms. The information is intended to support research and development in the fields of nutrition, pharmacology, and drug metabolism.
Executive Summary
This compound, a naturally occurring compound found in a variety of plant-based foods, has garnered significant interest for its role in cellular detoxification processes. Its primary mechanism of action involves the inhibition of the enzyme β-glucuronidase, which plays a crucial role in the enterohepatic recirculation of toxins and hormones. Understanding the bioavailability of this compound from different sources is paramount for its effective application in research and potential therapeutic development. This guide synthesizes available data on this compound content in common dietary sources and compares the pharmacokinetic profiles of this compound derived from whole foods versus supplemental forms, such as calcium D-glucarate. While direct comparative human bioavailability studies are limited, existing evidence suggests that supplemental calcium D-glucarate offers a sustained-release of the active metabolite, D-glucaro-1,4-lactone, potentially leading to a more prolonged biological effect compared to dietary sources.
Data Presentation: this compound Content and Bioavailability Comparison
The following tables summarize the available quantitative data on this compound content in various foods and provide a qualitative comparison of the bioavailability of this compound from these sources versus supplementation.
Table 1: Glucaric Acid Content in Selected Dietary Sources
| Dietary Source | Glucaric Acid Content (mg/100g) | Reference |
| Oranges | 4.53 | [1] |
| Apples | ~350 | [2] |
| Grapefruit | ~350 | [2] |
| Broccoli | 1.12 - ~350 | [1][2] |
| Potatoes | 1.73 | [1] |
Note: The values for apples, grapefruit, and a higher value for broccoli are derived from a study indicating approximately 3.5 g/kg, which has been converted to mg/100g for consistency.
Table 2: Qualitative Comparison of this compound Bioavailability
| Source | Form of this compound | Key Bioavailability Characteristics | Supporting Evidence |
| Fruits and Vegetables | D-glucaric acid | Natural source. Bioavailability may be influenced by the food matrix. Direct pharmacokinetic data is limited. | Found naturally in various fruits and vegetables.[3][4] |
| Calcium D-Glucarate (Supplement) | Calcium salt of D-glucaric acid | Acts as a sustained-release form of D-glucaro-1,4-lactone.[1][5] This leads to prolonged inhibition of β-glucuronidase (approximately 5 hours).[3] | Upon oral administration, it is metabolized to D-glucaric acid and its active lactone form.[3][6] Animal studies show it elevates blood levels of D-glucaro-1,4-lactone.[1] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are crucial for reproducibility and further research.
Quantification of D-Glucaric Acid in Plant Material (e.g., Grapefruit)
This protocol is based on a high-performance liquid chromatography (HPLC) method.
a. Sample Preparation:
-
Homogenize a known weight of the fruit or vegetable sample.
-
Centrifuge the homogenate to pellet solid debris.
-
Filter the supernatant through a 0.45 µm membrane filter to obtain a clear sample for injection.[7]
b. HPLC Analysis:
-
System: A standard HPLC system equipped with a UV detector.
-
Column: A suitable reversed-phase column.
-
Mobile Phase: A simple isocratic mobile phase is used. The exact composition should be optimized based on the column and system.
-
Detection: UV detection at 210 nm.
-
Quantification: Create a standard curve using known concentrations of D-glucaric acid. The concentration in the sample is determined by comparing its peak area to the standard curve.[7]
c. Confirmation:
-
The identity of the D-glucaric acid peak can be confirmed using mass spectrometry (MS).[7]
In Vivo Assessment of β-Glucuronidase Inhibition
This protocol is based on animal studies investigating the effect of this compound administration.
a. Animal Model:
-
Use a suitable animal model, such as rats.[1]
b. Dosing:
-
Administer a single dose of the test substance (e.g., calcium D-glucarate at 4.5 mmole/kg body weight) or provide it as a supplement in the diet (e.g., 4% in the diet for chronic administration).[1]
c. Sample Collection:
-
Collect blood samples at various time points after administration to obtain serum.
-
At the end of the study, euthanize the animals and collect tissue samples (e.g., liver, lung, intestine).[1]
-
Prepare microsomes from the tissue samples.
d. β-Glucuronidase Activity Assay:
-
Measure the β-glucuronidase activity in the serum and tissue microsomes using a standard enzymatic assay. This typically involves incubating the sample with a substrate that releases a chromogenic or fluorogenic product upon cleavage by β-glucuronidase.
-
Monitor the reaction progress spectrophotometrically or fluorometrically.
e. Data Analysis:
-
Compare the enzyme activity in the treated group to a control group to determine the percentage of inhibition.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound bioavailability and its mechanism of action.
References
- 1. Effect of calcium this compound on beta-glucuronidase activity and this compound content of certain vegetables and fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum β-Glucuronidase Activity in Response to Fruit and Vegetable Supplementation: A Controlled Feeding Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altmedrev.com [altmedrev.com]
- 4. Calcium-D-glucarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. douglaslabs.com [douglaslabs.com]
- 6. protocolforlife.com [protocolforlife.com]
- 7. Development of a method for the quantification of D-glucaric acid in different varieties of grapefruits by high-performance liquid chromatography and mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Glucarate and its Salts
This guide provides essential safety and logistical information for the proper disposal of glucarate, D-glucaric acid, and its common salts (calcium D-glucarate, potassium D-glucarate) in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and regulatory compliance.
I. Hazard Identification and Safety Precautions
Before handling or disposing of this compound compounds, it is critical to be aware of their potential hazards. Always consult the specific Safety Data Sheet (SDS) for the compound in use.
Summary of Potential Hazards:
-
D-Glucaric Acid: Can cause severe skin burns and eye damage[1][2]. It may also be a flammable solid[2].
-
This compound Salts (Calcium and Potassium): Generally classified as causing skin irritation and serious eye irritation. May also cause respiratory irritation[3][4].
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound compounds. This includes:
-
Eye Protection: Use chemical safety goggles or a face shield[1][2].
-
Lab Coat: A standard lab coat is required. For larger spills or when handling pure D-glucaric acid, chemical-resistant clothing may be necessary[1].
-
Respiratory Protection: If dust or aerosols are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator[1][4].
| Compound | CAS Number | Key Hazards | GHS Hazard Statements |
| D-Glucaric Acid | 87-73-0 | Causes severe skin burns and eye damage; Flammable solid[1][2]. | H314, H318, H228[1][2] |
| Potassium D-Glucarate | 576-42-1 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation[3]. | H315, H319, H335[3] |
| Calcium D-Glucarate | 5793-89-5 | Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation[4]. | H315, H319, H335[4] |
II. Step-by-Step Disposal Protocol
The primary principle for this compound disposal is to treat it as chemical waste. Do not dispose of it in standard trash or down the drain unless explicitly permitted by your institution and local regulations, which is unlikely for the pure acid[1][5].
Step 1: Waste Characterization
-
Determine if the this compound waste is mixed with other chemicals. If it is combined with hazardous materials, the entire mixture must be treated as hazardous waste according to the properties of the other chemicals.
-
Pure, unused this compound compounds should be disposed of as chemical waste.
Step 2: Spill Management and Cleanup
-
For Solid Spills (Powder):
-
For Liquid Spills (Solutions):
-
Absorb the solution with an inert, non-combustible material (e.g., vermiculite, sand, or earth)[3].
-
Collect the absorbent material into a suitable, labeled container for disposal.
-
Clean the spill area with water.
-
Step 3: Container Management and Final Disposal
-
Collect Waste: Place all this compound waste, including contaminated materials like weighing paper and PPE, into a clearly labeled, sealed, and compatible waste container.
-
Labeling: Label the container clearly as "this compound Waste" or "D-Glucaric Acid Waste" and include any other components of the mixture.
-
Storage: Store the waste container in a designated, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and oxidizing/reducing agents[3].
-
Disposal Request: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Adhere strictly to all local, state, and federal regulations for chemical waste disposal[2].
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
IV. Environmental Considerations
While comprehensive ecological data is limited in many safety data sheets, general precautions should be taken to prevent environmental release. Do not allow this compound or its solutions to enter drains, surface water, or soil[1]. It is classified as slightly hazardous to water[5]. All waste water from cleaning should be collected and treated via a wastewater treatment plant if possible[1].
References
Essential Safety and Logistics for Handling Glucarate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Glucarate, including operational and disposal plans. Adherence to these procedural steps will support a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, particularly in its powdered form, it is crucial to use appropriate personal protective equipment to minimize exposure and prevent irritation. Although Calcium D-Glucarate is not classified as a hazardous substance, it may cause mild skin and eye irritation.[1] D-Glucarate monopotassium is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2]
Recommended Personal Protective Equipment:
-
Eye Protection: Safety glasses should be worn to protect against dust particles.[1] If there is a potential for splashing, chemical safety goggles are recommended.
-
Hand Protection: Wear protective gloves to prevent skin contact.[1] Nitrile gloves are a suitable choice for handling most chemicals.
-
Body Protection: A lab coat is required to protect clothing and skin from contamination.[1]
-
Respiratory Protection: In situations where dust may be generated, a dust respirator should be used to avoid inhalation.[1][2] Ensure the respirator is an approved/certified model.
Quantitative Data: Occupational Exposure Limits
While specific occupational exposure limits for this compound have not been established, it is good practice to adhere to the limits for general nuisance dusts, especially when handling the powdered form.
| Parameter | Value | Issuing Organization |
| Total Dust | 15 mg/m³ | OSHA (PEL) |
| Respirable Fraction | 5 mg/m³ | OSHA (PEL) |
| Particulates Not Otherwise Classified (PNOC) | 10 mg/m³ | ACGIH (TLV) |
Data sourced from OSHA Permissible Exposure Limits (PELs) and ACGIH Threshold Limit Values (TLVs) for nuisance dusts.[3]
Experimental Protocol: Safe Handling and Disposal Workflow
Adherence to a standardized workflow is critical for minimizing risks associated with handling and disposing of this compound. The following diagram outlines the key steps from preparation to final disposal.
Operational Plan
-
Engineering Controls : Always handle this compound in a well-ventilated area.[2] The use of a fume hood or local exhaust ventilation is recommended to keep airborne levels below exposure limits.[1]
-
Handling Practices : Avoid creating dust when handling the solid form.[4] Keep containers tightly closed when not in use.[2][4] Avoid contact with skin and eyes and do not breathe in the dust.[4]
-
Storage : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]
Disposal Plan
-
Waste Characterization : While pure this compound is generally not considered hazardous waste, it is the responsibility of the generator to confirm this, especially if it has been mixed with other chemicals.
-
Solid Waste : Uncontaminated, solid this compound waste should be collected in a suitable, sealed container for disposal.[5]
-
Liquid Waste : If this compound is in a solution, ensure the pH is neutral before considering drain disposal. Always consult and adhere to your institution's and local wastewater regulations, as drain disposal of any laboratory chemical may be prohibited.[6] If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container.
-
Contaminated Materials : Any PPE or other materials contaminated with this compound should be handled and disposed of in the same manner as the product itself.
-
Final Disposal : Offer surplus and non-recyclable solutions to a licensed disposal company or dispose of contents/container to an approved waste disposal plant.[2][5]
References
- 1. Calcium D this compound D Saccharate SDS GHS, MSDS Sheet [calciumsaccharate.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. technopharmchem.com [technopharmchem.com]
- 4. Calcium D Saccharate D this compound SDS MSDS [mubychem.com]
- 5. scienceinteractive.com [scienceinteractive.com]
- 6. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
